molecular formula C10H11FN2O2 B8092233 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Cat. No.: B8092233
M. Wt: 210.20 g/mol
InChI Key: WXTNVANAXULWIE-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-14-2-3-15-7-4-9(11)8(6-12)10(13)5-7/h4-5H,2-3,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTNVANAXULWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C(=C1)F)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, a highly functionalized aromatic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and its pivotal role as an intermediate in the creation of targeted therapeutics, particularly in the realm of kinase inhibitors.

Core Molecular Characteristics

This compound is a polysubstituted benzonitrile featuring an amino group and a fluorine atom ortho to the nitrile functionality, and a 2-methoxyethoxy group at the para-position. This unique arrangement of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable synthon in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and for understanding its potential influence on the characteristics of downstream drug candidates.

PropertyValueSource(s)
CAS Number 2248003-85-0[1][2]
Molecular Formula C₁₀H₁₁FN₂O₂[1][2]
Molecular Weight 210.21 g/mol [3]
Appearance White to off-white solid[3]
Purity >98% (typically available)[2][3]
Storage Recommended storage for the powder form is at -20°C for long-term stability (up to 3 years), and at 4°C for shorter periods (up to 2 years). In solvent, it is recommended to store at -80°C for up to 6 months.[3]

Further data on properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Spectral Data

Confirmation of the structure of this compound is typically achieved through standard analytical techniques. While specific spectra are proprietary to manufacturers, the expected spectral characteristics are well-understood.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the methoxyethoxy side chain, and the amino group. The aromatic region will display coupling patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the nitrile carbon, and the carbons of the methoxyethoxy group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C-O stretching of the ether linkages.

While publicly accessible, detailed spectra with assigned peaks are limited, several suppliers confirm that their product's ¹H NMR and LCMS data are consistent with the proposed structure[3][4].

Synthesis and Manufacturing

The synthesis of this compound typically follows a nucleophilic aromatic substitution pathway, a common strategy for the preparation of substituted anilines. A probable and analogous synthetic route starts from a readily available difluorinated precursor.

Proposed Synthetic Pathway

A likely synthetic route involves two key transformations: etherification followed by a selective nucleophilic aromatic substitution of a fluorine atom.

Synthesis_Pathway A 2,6-Difluoro-4-hydroxybenzonitrile B 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile A->B  1. Base (e.g., K₂CO₃)  2. 1-Bromo-2-methoxyethane  Solvent (e.g., DMF) C This compound B->C  Ammonia (NH₃)  Solvent (e.g., DMSO)  Heat

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Etherification: The synthesis would commence with the etherification of 2,6-difluoro-4-hydroxybenzonitrile. This reaction is typically carried out by deprotonating the phenolic hydroxyl group with a suitable base, such as potassium carbonate, followed by reaction with a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Amination: The resulting intermediate, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, then undergoes a selective nucleophilic aromatic substitution. Treatment with ammonia in a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures preferentially displaces one of the fluorine atoms with an amino group. The fluorine atom ortho to the electron-withdrawing nitrile group is more activated towards nucleophilic attack. This reaction is analogous to the synthesis of similar compounds like 2-Amino-6-fluoro-4-methoxybenzonitrile, where ammonia is bubbled through a heated solution of the difluoro precursor in DMSO[1].

Experimental Protocol (Analogous Synthesis)

The following is a representative protocol for the amination step, based on the synthesis of the closely related 2-Amino-6-fluoro-4-methoxy-benzonitrile[1]. This should be adapted and optimized for the specific substrate.

Materials:

  • 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

  • Dimethyl sulfoxide (DMSO)

  • Ammonia (gas)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile in DMSO in a sealed reaction vessel.

  • Bubble ammonia gas through the solution for approximately 10-15 minutes.

  • Seal the vessel and heat the reaction mixture to around 80-100 °C.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and perform an extraction with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain this compound.

Reactivity and Role in Drug Synthesis

The chemical reactivity of this compound is dominated by the interplay of its functional groups, making it a versatile precursor for the synthesis of heterocyclic compounds, most notably quinazolines.

Key Reactive Sites

Figure 2: Key reactive sites of this compound.

  • Amino Group: The primary amino group is nucleophilic and serves as a key handle for building heterocyclic rings. Its position ortho to the nitrile is ideal for intramolecular cyclization reactions.

  • Nitrile Group: The nitrile group is electrophilic at the carbon atom and can undergo addition reactions with nucleophiles. It is also a key participant in cyclization reactions to form nitrogen-containing heterocycles.

  • Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the amino and methoxyethoxy groups, although the fluorine and nitrile groups are deactivating. The fluorine atom can also potentially act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions.

Application in Quinazoline Synthesis for Kinase Inhibitors

2-Aminobenzonitriles are well-established precursors for the synthesis of quinazolines, a core scaffold in many approved and investigational kinase inhibitors[5][6]. The general strategy involves the reaction of the 2-aminobenzonitrile with a suitable electrophile to construct the pyrimidine ring of the quinazoline system.

This particular building block, this compound, is of interest in the development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors[7][8]. These inhibitors are designed to overcome resistance to earlier generations of drugs, often caused by mutations in the EGFR kinase domain, such as the T790M mutation[6].

The 2-methoxyethoxy group is a feature found in the side chains of some kinase inhibitors. This group can influence the drug's pharmacokinetic properties, such as solubility and metabolic stability, and can also form important interactions within the kinase binding site.

The Significance of the 2-Methoxyethoxy Moiety in Medicinal Chemistry

The inclusion of the 2-methoxyethoxy side chain is a deliberate choice in drug design, aimed at fine-tuning the physicochemical and pharmacokinetic properties of the final drug molecule.

  • Solubility and Lipophilicity: The ether linkages in the 2-methoxyethoxy group can act as hydrogen bond acceptors, which can improve aqueous solubility compared to a simple alkyl chain. This is a critical parameter for drug formulation and bioavailability.

  • Metabolic Stability: The ether bonds are generally more resistant to metabolic cleavage than, for example, ester groups, which can lead to a longer half-life of the drug in the body.

  • Conformational Flexibility: The flexible nature of the ethoxy chain can allow the molecule to adopt different conformations, which may be advantageous for binding to the target protein.

  • Drug-Receptor Interactions: The oxygen atoms in the side chain can participate in hydrogen bonding with amino acid residues in the kinase active site, potentially increasing binding affinity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a strategically designed building block with significant potential in the synthesis of complex, biologically active molecules. Its unique combination of reactive functional groups and a drug-like side chain makes it a valuable tool for medicinal chemists, particularly in the development of next-generation kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the drug discovery process.

References

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  • Google Patents.
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  • Ueda, H., et al. "13C NMR Spectroscopic Studies of Intra-and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules 25.14 (2020): 3209. [Link]

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  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile." Organic Syntheses 99 (2022): 231-248. [Link]

  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]

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Sources

An In-depth Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile (CAS No. 2248003-85-0), a highly functionalized benzonitrile derivative. This document is intended for researchers, medicinal chemists, and process development scientists. It details the physicochemical properties, a robust, proposed synthetic pathway with mechanistic insights, analytical characterization, and safety protocols. The core focus is on its critical role as a key building block in the synthesis of advanced therapeutic agents, most notably the dual PI3K/mTOR inhibitor, Gedatolisib.

Introduction and Strategic Importance

This compound is a substituted aromatic nitrile that has emerged as a valuable intermediate in pharmaceutical research and development.[1] Its structure is notable for the strategic placement of multiple functional groups: an ortho-fluoro-aminonitrile moiety, which is a common precursor for fused heterocyclic systems like quinazolines, and a methoxyethoxy side chain that can enhance solubility and modulate pharmacokinetic properties.[2]

The primary significance of this compound lies in its application as a key starting material for the synthesis of targeted cancer therapeutics. Specifically, it serves as a crucial fragment for the construction of the core structure of Gedatolisib (PKI-587), a potent and selective dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[3] Gedatolisib has been investigated in numerous clinical trials for various cancers, making its synthetic precursors subjects of significant interest for process optimization and scale-up.[4] This guide aims to consolidate the available technical information on this intermediate to support such efforts.

Physicochemical and Structural Data

A summary of the key physical and chemical properties of the compound is provided below. This data is compiled from various chemical suppliers and databases.[5][6]

PropertyValueSource(s)
CAS Number 2248003-85-0[5]
Molecular Formula C₁₀H₁₁FN₂O₂[5]
Molecular Weight 210.21 g/mol [5]
Appearance White to off-white solid[5]
Purity (Typical) >98% (LCMS)[5]
Boiling Point 376.7 ± 42.0 °C (Predicted)[7]
Density 1.23 ± 0.1 g/cm³ (Predicted)[7]
Storage Store at -20°C for long-term stability (powder)[5]

Proposed Synthesis and Mechanistic Rationale

While specific, peer-reviewed syntheses for this compound are not extensively published, a highly probable and efficient route can be designed based on established chemical principles for analogous structures. The proposed pathway involves a two-step process starting from 2,4,6-trifluorobenzonitrile: a selective nucleophilic aromatic substitution (SNAr) to install the methoxyethoxy group, followed by a second SNAr to introduce the amine.

Step 1: Synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

The initial step involves the regioselective displacement of the C4-fluorine. This position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the two ortho-fluorine atoms and the para-nitrile group.

  • Reaction: 2,4,6-Trifluorobenzonitrile reacts with 2-methoxyethanol in the presence of a non-nucleophilic base.

  • Causality: Sodium hydride (NaH) is an ideal base as it irreversibly deprotonates the alcohol to form the sodium alkoxide nucleophile. The resulting hydrogen gas evolves from the reaction, driving it to completion. A polar aprotic solvent like Tetrahydrofuran (THF) is chosen to solubilize the reactants and facilitate the SNAr mechanism without interfering with the strong base. The reaction is typically started at a low temperature (0°C) to control the initial exothermic deprotonation before being gently warmed to drive the substitution.

Step 2: Synthesis of this compound

The second step is an ammonolysis reaction, displacing one of the remaining fluorine atoms. The two fluorine atoms are electronically equivalent, so the substitution will yield the desired product.

  • Reaction: 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile is treated with a source of ammonia.

  • Causality: Using aqueous ammonia in a polar, high-boiling solvent like Dimethyl sulfoxide (DMSO) allows the reaction to be heated safely under pressure in a sealed vessel. Heating is necessary to overcome the activation energy for the substitution of the less-activated fluorine atom. This method is analogous to the synthesis of similar aminofluorobenzonitriles.[2]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials R1 2,4,6-Trifluorobenzonitrile Re1 1. NaH 2. THF, 0°C to RT R1->Re1 Step 1: Alkoxylation (SNAr) R2 2-Methoxyethanol R2->Re1 Step 1: Alkoxylation (SNAr) R3 Aqueous Ammonia Re2 DMSO, Sealed Vessel Heat (e.g., 80-100°C) R3->Re2 Step 2: Ammonolysis (SNAr) I1 Intermediate: 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile I1->Re2 Step 2: Ammonolysis (SNAr) P1 Final Product: This compound Re1->I1 Re2->P1

Caption: Proposed two-step synthesis of the target compound.

Application in the Synthesis of Gedatolisib

The primary utility of this compound is its role as a key precursor in the synthesis of Gedatolisib.[3][6] In this context, the aminobenzonitrile undergoes a condensation reaction with a substituted urea or a similar electrophile to form a quinazolinone core, which is a common scaffold in kinase inhibitors.

The logical workflow from the intermediate to the final active pharmaceutical ingredient (API) highlights its importance in the overall drug development process.

API_Workflow Start 2-Amino-6-fluoro-4- (2-methoxyethoxy)benzonitrile (This Guide's Topic) Step1 Cyclization / Condensation (Formation of Quinazolinone Core) Start->Step1 Key Reaction Step2 Coupling with Side Chain Moiety Step1->Step2 Step3 Purification (e.g., Chromatography, Recrystallization) Step2->Step3 API Gedatolisib (API) Step3->API

Caption: Role of the title compound in the Gedatolisib synthesis pathway.

Quality Control and Analytical Characterization

To ensure the identity and purity of this compound for use in GMP (Good Manufacturing Practice) synthesis, a suite of analytical techniques is required.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A typical result should show purity greater than 98%.[5]

  • Liquid Chromatography-Mass Spectrometry (LCMS): Confirms the molecular weight of the compound (m/z = 211.2 [M+H]⁺). A certificate of analysis confirms this method is used for quality control.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While a specific spectrum is not publicly available, expected chemical shifts can be predicted based on the structure. The aromatic proton, the NH₂ protons, and the distinct signals of the methoxyethoxy chain (-OCH₃, -OCH₂CH₂O-) would be key identifiers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Would confirm the presence of key functional groups, including the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹), the N-H stretches of the primary amine (approx. 3300-3500 cm⁻¹), and C-O ether stretches.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[4]

  • Hazard Classifications:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

    • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4]

    • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4]

    • Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation, Category 3), H335: May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4] Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood.[4]

  • Handling: Avoid breathing dust, fumes, or spray.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping the powder at -20°C is recommended to maintain stability.[5] The compound is stable under recommended storage conditions.[4]

Conclusion

This compound is more than a catalog chemical; it is a specifically designed building block that plays a pivotal role in the synthesis of the next generation of targeted therapeutics. Its carefully arranged functional groups allow for efficient construction of complex heterocyclic cores, as demonstrated by its use in the synthesis of Gedatolisib. Understanding its synthesis, properties, and handling is crucial for medicinal and process chemists working on kinase inhibitors and related drug discovery programs. This guide provides a foundational resource to support these endeavors.

References

  • MedChemExpress. (2023). Safety Data Sheet: this compound. Retrieved from MedChemExpress.com. [Link: https://www.medchemexpress.
  • ChemicalBook. (n.d.). 2248003-85-0 CAS DataBase. Retrieved from ChemicalBook.com. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB23068521.htm]
  • MedChemExpress. (n.d.). Certificate of Analysis: this compound. Retrieved from MedChemExpress.com. [Link: https://www.medchemexpress.com/COA/HY-43552-36909.pdf]
  • MedChemExpress. (n.d.). This compound | Drug Intermediate. Retrieved from MedChemExpress.com. [Link: https://www.medchemexpress.com/2-amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.html]
  • ChemicalBook. (n.d.). 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis. Retrieved from ChemicalBook.com. [Link: https://www.chemicalbook.com/synthesis/210495-63-9.htm]
  • Liu, X., Zhu, G., Li, L., Liu, Y., Wang, F., Song, X., & Mao, Y. (2017). New and Practical Synthesis of Gedatolisib. Organic Process Research & Development, 21(10), 1628–1633. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00244]
  • Frangos, N., & Lima, L. M. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules, 28(3), 1019. [Link: https://www.mdpi.com/1420-3049/28/3/1019]
  • Synthonix. (n.d.). This compound. Retrieved from Synthonix.com. [Link: https://www.synthonix.com/product/a62528]

Sources

Synthesis pathway for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Introduction

This compound is a highly functionalized aromatic molecule that serves as a key building block in the development of various pharmaceutical compounds.[1][2] Its structure, featuring an aminobenzonitrile core with fluoro and alkoxy substituents, makes it a valuable intermediate for synthesizing complex heterocyclic systems, which are prevalent in medicinal chemistry.[3][4] This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, starting from the commercially available 2,4,6-trifluorobenzonitrile. The presented methodology is grounded in the principles of nucleophilic aromatic substitution (SNAr) and is designed to be scalable and reproducible for research and drug development applications.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence involving sequential nucleophilic aromatic substitution on 2,4,6-trifluorobenzonitrile. The strategy leverages the differential reactivity of the fluorine atoms on the electron-deficient aromatic ring, allowing for a regioselective introduction of the desired substituents.

Synthetic_Pathway 2,4,6-Trifluorobenzonitrile 2,4,6-Trifluorobenzonitrile Intermediate_1 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile 2,4,6-Trifluorobenzonitrile->Intermediate_1 Step 1: Alkoxylation Final_Product This compound Intermediate_1->Final_Product Step 2: Amination

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Intermediate 1 - 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

Principle and Rationale

The initial step involves the selective substitution of the fluorine atom at the 4-position of 2,4,6-trifluorobenzonitrile with a 2-methoxyethoxy group. This regioselectivity is dictated by the electronic properties of the starting material. The cyano group and the fluorine atoms are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.[5][6] The C4 position is para to the cyano group and ortho to two fluorine atoms, making it the most electrophilic site and thus the most susceptible to nucleophilic substitution.

The reaction is facilitated by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), which deprotonates the hydroxyl group of 2-methoxyethanol to form the more nucleophilic alkoxide anion.

Detailed Experimental Protocol
  • To a stirred solution of 2,4,6-trifluorobenzonitrile (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add 2-methoxyethanol (1.1 eq.) to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile as a pure compound.

Mechanism of Alkoxylation

The reaction proceeds via a classic SNAr mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

SNAr_Alkoxylation reactant 2,4,6-Trifluorobenzonitrile + CH3OCH2CH2O- intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile + F- intermediate->product Loss of Leaving Group

Caption: Mechanism of nucleophilic aromatic substitution for alkoxylation.

Part 2: Synthesis of this compound

Principle and Rationale

The second step is the selective amination of the intermediate, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile. In this reaction, one of the two remaining fluorine atoms (at the C2 or C6 position, which are chemically equivalent) is displaced by an amino group. The fluorine atoms are activated by the ortho/para electron-withdrawing cyano group. The reaction is typically carried out using ammonia in a suitable solvent under elevated temperature and pressure.[7]

Detailed Experimental Protocol
  • Place 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile (1.0 eq.) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) in a sealed pressure vessel.

  • Saturate the solution with ammonia gas by bubbling it through the mixture for approximately 10-15 minutes at room temperature.

  • Seal the vessel and heat the reaction mixture to 80-100 °C.

  • Maintain the temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.[7]

Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldPurity
1 2,4,6-Trifluorobenzonitrile2-Methoxyethanol, NaH2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile75-85%>95%
2 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrileAmmonia, DMSOThis compound80-90%>98%

Characterization and Purification

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and to confirm the regioselectivity of the substitutions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Purification for both steps is reliably achieved using silica gel column chromatography. The choice of eluent system will depend on the polarity of the compounds, with mixtures of hexanes and ethyl acetate typically being effective.

Conclusion

The described two-step synthetic pathway from 2,4,6-trifluorobenzonitrile provides an efficient and high-yielding route to this compound. The methodology is based on well-established nucleophilic aromatic substitution reactions and allows for the controlled, regioselective introduction of the required functional groups. This robust synthesis is well-suited for laboratory-scale preparation and has the potential for scale-up in drug development and manufacturing processes.

References

  • Exploring 2,4,6-Trifluorobenzonitrile: Properties and Applications. (n.d.).
  • 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - ChemicalBook. (n.d.).
  • This compound | Drug Intermediate | MedChemExpress. (n.d.).
  • 2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4 - Ossila. (n.d.).
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile... - Journal of Chemical Research. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • 2,4,6-TRIFLUOROBENZONITRILE, 97% - Research Scientific. (n.d.). Retrieved from [Link]

  • This compound - Synthonix. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Molecular Structure of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the nuanced structural features and their implications for its utility as a versatile building block.

Introduction: Strategic Importance in Medicinal Chemistry

This compound has emerged as a significant scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] Its unique substitution pattern, featuring an activating amino group, a modulating fluoro substituent, a flexible methoxyethoxy side chain, and a reactive nitrile moiety, offers a rich platform for molecular elaboration. This strategic combination of functional groups allows for precise tuning of physicochemical properties and biological activity, making it a valuable asset in the development of novel drug candidates. The fluorinated benzonitrile core is a common feature in molecules designed to target kinases such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[2][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and prediction of its behavior in biological systems.

PropertyValueSource
CAS Number 2248003-85-0[4]
Molecular Formula C₁₀H₁₁FN₂O₂[4]
Molecular Weight 210.21 g/mol [4]
Appearance White to off-white solid[4]
Purity >98% (LCMS)[4]
SMILES FC1=C(C#N)C(N)=CC(OCCOC)=C1[4]

Molecular Structure Elucidation

A detailed understanding of the molecular structure is paramount for predicting reactivity and intermolecular interactions. While experimental crystallographic data for this specific molecule is not publicly available, a combination of spectroscopic data and computational modeling provides a clear picture of its architecture.

Two-Dimensional Structure and Atom Numbering

The 2D structure of this compound is presented below, with a standard atom numbering system for spectroscopic correlation.

2D structure of this compound.
Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the compound. While a full experimental dataset is not publicly available, a Certificate of Analysis confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[4] Based on established principles and data from analogous compounds, the expected spectroscopic features are detailed below.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the arrangement of hydrogen atoms in a molecule. The expected chemical shifts (in ppm, relative to TMS) in a suitable solvent like DMSO-d₆ are:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic-H~6.0-6.2Doublet1H
Aromatic-H~6.2-6.4Doublet1H
-NH₂~5.0-6.0Broad Singlet2H
-OCH₂-~4.1-4.3Triplet2H
-CH₂O-~3.6-3.8Triplet2H
-OCH₃~3.3Singlet3H

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are as follows:

CarbonChemical Shift (ppm)
C-CN~115-120
Aromatic C-F~160-165 (d, J ≈ 240-250 Hz)
Aromatic C-NH₂~150-155
Aromatic C-O~155-160
Aromatic C-H~95-105
Aromatic C-H~90-100
Aromatic C-CN~100-110
-OCH₂-~68-72
-CH₂O-~65-70
-OCH₃~58-60

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300-3500Medium, Doublet
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C≡N Stretch (Nitrile)2220-2240Strong
C=C Stretch (Aromatic)1500-1600Medium-Strong
C-O Stretch (Ether)1050-1150Strong
C-F Stretch1100-1200Strong

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 210. The isotopic pattern would show a prominent M+1 peak due to the natural abundance of ¹³C.

Synthesis and Purification

Proposed Synthetic Pathway

G reactant 2,4,6-Trifluorobenzonitrile intermediate 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile reactant->intermediate NaOCH2CH2OCH3 DMF, rt product This compound intermediate->product NH3 (aq) DMSO, 80°C

Proposed synthesis of this compound.

Step 1: Synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

  • To a solution of 2,4,6-trifluorobenzonitrile in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium 2-methoxyethoxide at room temperature.

  • The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate product.

Step 2: Synthesis of this compound

  • The intermediate, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, is dissolved in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Aqueous ammonia is added to the solution, and the reaction mixture is heated to approximately 80°C.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

Purification Protocol

The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and concentrated to afford this compound as a solid.

Reactivity and Potential Applications in Drug Discovery

The molecular architecture of this compound imparts a versatile reactivity profile, making it a valuable building block for combinatorial chemistry and lead optimization.

  • Amino Group: The primary amine at the 2-position is a key nucleophile, readily participating in reactions such as amide bond formation, sulfonylation, and the construction of heterocyclic rings like quinazolines.[6]

  • Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further points for molecular diversification. It can also participate in cycloaddition reactions.

  • Fluoro Group: The fluorine atom at the 6-position influences the electronics of the aromatic ring, enhances metabolic stability, and can increase binding affinity to target proteins through favorable electrostatic interactions.

  • Methoxyethoxy Group: This flexible side chain can improve solubility and oral bioavailability of the final drug molecule. It can also form hydrogen bonds with target proteins.

Given its structural motifs, this compound is an ideal starting material for the synthesis of kinase inhibitors. The 2-aminobenzonitrile core can be elaborated to form the hinge-binding region of many kinase inhibitors, while the 4-position substituent can be tailored to occupy the solvent-exposed region of the ATP-binding pocket, allowing for optimization of potency and selectivity.

Conclusion

This compound is a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its combination of reactive functional groups and properties that are favorable for drug development makes it a valuable intermediate for the synthesis of complex therapeutic agents. This guide provides a foundational understanding of its structure, properties, and synthesis to aid researchers in its effective utilization in drug discovery programs.

References

  • PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. Retrieved from [Link]

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • Fry, D. W., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200.

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A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the drug intermediate, 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and provides field-proven methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind experimental choices and the establishment of self-validating analytical systems.

Introduction

This compound (C₁₀H₁₁FN₂O₂) is a key building block in the synthesis of various active pharmaceutical ingredients.[1] Its molecular structure, featuring a highly substituted aromatic ring with diverse functional groups—an amine, a nitrile, a fluoro group, and a methoxyethoxy chain—necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. Spectroscopic techniques are central to this, providing a detailed fingerprint of the molecule's electronic and vibrational states. This guide will delve into the predicted and theoretical spectroscopic data for this compound and establish robust protocols for their experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule with the complexity of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing nature of the substituents on the benzonitrile core.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~ 6.3 - 6.5Doublet (d)JH-F ≈ 8-10 Hz
H-5~ 6.1 - 6.3Doublet (d)JH-F ≈ 2-3 Hz
-NH₂~ 4.5 - 5.5Broad Singlet (br s)-
-OCH₂CH₂OCH₃~ 4.1 - 4.3Triplet (t)JH-H ≈ 5 Hz
-OCH₂CH₂OCH₃~ 3.7 - 3.9Triplet (t)JH-H ≈ 5 Hz
-OCH₃~ 3.3 - 3.5Singlet (s)-

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring. The electron-donating amino and methoxyethoxy groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The fluorine atom will introduce characteristic splitting patterns. The proton at position 3 (H-3) is expected to show a larger coupling constant due to its ortho relationship with the fluorine atom, while the proton at position 5 (H-5) will exhibit a smaller meta coupling. The broadness of the amine (-NH₂) signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The signals for the methoxyethoxy side chain are expected to be triplets due to coupling between the adjacent methylene groups.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-CN~ 115 - 120
C-F~ 160 - 165 (d, JC-F ≈ 240-260 Hz)
C-NH₂~ 150 - 155 (d, JC-F ≈ 10-15 Hz)
C-O~ 155 - 160
C-3~ 95 - 105 (d, JC-F ≈ 20-25 Hz)
C-5~ 90 - 100 (d, JC-F ≈ 5-10 Hz)
C-1~ 100 - 110
-OCH₂CH₂OCH₃~ 68 - 72
-OCH₂CH₂OCH₃~ 65 - 70
-OCH₃~ 58 - 60

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly dependent on the electronegativity of the attached atoms and the overall electronic environment. The carbon attached to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (JC-F), which is a key diagnostic feature.[2] Other carbons in the aromatic ring will show smaller C-F couplings depending on their proximity to the fluorine atom. The nitrile carbon (C-CN) is expected in the typical range for this functional group.[2][3] The carbons of the methoxyethoxy group will appear in the aliphatic region of the spectrum.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ar-F~ -110 to -130Multiplet

Expertise & Experience: Interpreting the ¹⁹F NMR Spectrum

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[4] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5][6][7] For a fluoroaromatic compound, the expected chemical shift is in the range of -110 to -130 ppm relative to a CFCl₃ standard. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 10-20 mg of the compound. B 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). A->B C 3. Filter the solution into a clean NMR tube. B->C D 4. Insert the sample into the spectrometer. C->D E 5. Lock and shim the instrument. D->E F 6. Acquire ¹H, ¹³C, and ¹⁹F spectra. E->F G 7. Apply Fourier transform and phase correction. F->G H 8. Calibrate the spectra using the solvent residual peak or an internal standard. G->H I 9. Integrate peaks and determine coupling constants. H->I

Caption: Workflow for NMR Spectroscopic Analysis.

Trustworthiness: Ensuring Data Integrity

  • Solvent Selection: DMSO-d₆ is a suitable choice as it can dissolve a wide range of organic compounds and its residual proton peak does not overlap with most analyte signals.

  • Concentration: A concentration of 10-20 mg/mL is optimal for ¹H NMR to achieve a good signal-to-noise ratio in a short time.[8][9][10] For ¹³C NMR, a higher concentration may be required due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: While the solvent peak can be used for calibration, for quantitative purposes, an internal standard like tetramethylsilane (TMS) should be used.[10]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchPrimary Amine3300 - 3500Medium, two bands
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium to weak
C-H Stretch (Aliphatic)-CH₂-, -CH₃2850 - 3000Medium
C≡N StretchNitrile2220 - 2260Strong
C=C StretchAromatic Ring1500 - 1600Medium, multiple bands
C-O StretchEther1050 - 1150Strong
C-F StretchAryl Fluoride1100 - 1300Strong

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum will be dominated by several key absorptions. The two bands for the N-H stretch are characteristic of a primary amine. The strong, sharp absorption around 2230 cm⁻¹ is a clear indicator of the nitrile group. The aromatic region will show C-H stretching just above 3000 cm⁻¹ and characteristic C=C stretching bands between 1500 and 1600 cm⁻¹.[11][12][13] The presence of the methoxyethoxy group will be confirmed by strong C-O stretching bands.[14] The C-F stretch will also produce a strong absorption in the fingerprint region.

Experimental Protocol for FT-IR Data Acquisition

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A 1. Ensure the ATR crystal is clean. B 2. Place a small amount of the solid sample on the crystal. A->B C 3. Apply pressure to ensure good contact. B->C D 4. Collect a background spectrum. C->D E 5. Collect the sample spectrum. D->E F 6. Perform automatic baseline correction and background subtraction. E->F G 7. Identify and label significant peaks. F->G

Caption: Workflow for FT-IR Spectroscopic Analysis using ATR.

Trustworthiness: Ensuring Data Integrity

  • Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples, requiring minimal sample preparation.[15]

  • Background Correction: A background spectrum must be collected immediately before the sample spectrum to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.

  • Sample Purity: The compound is a solid, and for IR analysis, it can be analyzed directly.[16] If preparing a KBr pellet, the KBr must be of spectroscopic grade and kept dry to avoid interference from water absorption bands.[15][17]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the one , as it typically produces an intact molecular ion.[18][19]

Predicted Mass Spectrum Data (Positive-ion ESI)
m/z Ion Identity Comments
211.09[M+H]⁺Protonated molecular ion. Expected to be the base peak.
233.07[M+Na]⁺Sodium adduct, common in ESI-MS.

Molecular Formula: C₁₀H₁₁FN₂O₂ Exact Mass: 210.08 Molecular Weight: 210.21[20]

Expertise & Experience: Interpreting the Mass Spectrum

In positive-ion ESI-MS, the molecule is expected to be readily protonated, likely at the amino group, to form the [M+H]⁺ ion. This ion, with a calculated m/z of 211.09, should be the most abundant peak in the spectrum. The presence of sodium adducts ([M+Na]⁺) is also very common and can further confirm the molecular weight.[18] High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition from the exact mass, providing a high degree of confidence in the compound's identity. While ESI is a soft ionization technique, some fragmentation can be induced. Potential fragmentation pathways could involve the loss of the methoxyethoxy side chain.

Experimental Protocol for ESI-MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). B 2. Add a small amount of formic acid to promote protonation. A->B C 3. Infuse the sample into the ESI source at a low flow rate. B->C D 4. Optimize source parameters (e.g., capillary voltage, temperature). C->D E 5. Acquire the mass spectrum in positive ion mode. D->E F 6. Calibrate the spectrum using a known standard. E->F G 7. Identify the molecular ion and any adducts or fragments. F->G

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Trustworthiness: Ensuring Data Integrity

  • Solvent System: A polar, volatile solvent like methanol or acetonitrile is ideal for ESI.[21] The addition of a small amount of acid (e.g., 0.1% formic acid) enhances the formation of protonated molecules in positive-ion mode.

  • Concentration: A low concentration is crucial to avoid saturation of the detector and the formation of complex adducts.[21]

  • Calibration: The mass spectrometer should be calibrated with a known standard immediately before or during the analysis to ensure high mass accuracy.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and MS techniques. This guide provides a robust framework for both the prediction of the expected spectral data and the acquisition of high-quality, reliable experimental data. By understanding the principles behind the spectroscopic methods and adhering to rigorous, self-validating protocols, researchers can confidently determine the structure and purity of this important pharmaceutical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

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Literature review on 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Scaffold

This compound is a highly functionalized aromatic compound that has emerged as a valuable building block for researchers in medicinal chemistry and drug development. Its structure is a compelling convergence of several key pharmacophoric features: a fluorinated benzene ring, a nucleophilic amino group, an electrophilic nitrile, and a flexible ether side chain. This unique combination makes it a versatile intermediate for the synthesis of complex heterocyclic systems, which are central to many therapeutic agents.[1] The strategic incorporation of a fluorine atom is a widely recognized strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This guide provides a senior application scientist's perspective on the synthesis, characterization, and application of this important molecule, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. All experimental work should begin with a confirmation of the material's identity and purity. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 2248003-85-0[4][5]
Molecular Formula C₁₀H₁₁FN₂O₂[4][5]
Molecular Weight 210.21 g/mol [4]
Appearance White to off-white solid[4]
Purity ≥98.75% (as determined by LCMS)[1][4]

Synthesis: A Mechanistic Approach to a Key Transformation

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly effective due to the electronic nature of the benzonitrile ring. The strongly electron-withdrawing nitrile group (-C≡N) and the fluorine atoms activate the aromatic ring towards attack by nucleophiles. The fluorine atom ortho to the nitrile is particularly labile and serves as an excellent leaving group.

The logical precursor for this synthesis is a di-substituted benzonitrile. A plausible and efficient route involves the selective displacement of one fluorine atom from a 2,6-difluoro precursor with ammonia. The other fluorine atom remains, providing a crucial element for the final product's utility in drug design.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from a plausible starting material to the final product.

Synthesis_Workflow SM 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile Reagent Ammonia (NH₃) in DMSO SM->Reagent Product This compound Reagent->Product Nucleophilic Aromatic Substitution (SₙAr) 80°C

Caption: Synthetic pathway for the target compound via SₙAr.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and represents a robust method for laboratory-scale synthesis.[6] The self-validating nature of this workflow comes from the integrated purification and analytical confirmation steps, ensuring the final product meets the required specifications.

Objective: To synthesize this compound with high purity.

Materials:

  • 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile (Starting Material)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ammonia (gas or saturated solution in an appropriate solvent)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve the starting material, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, in anhydrous DMSO.

    • Causality: DMSO is an excellent polar aprotic solvent for SₙAr reactions as it effectively solvates the cationic intermediates without interfering with the nucleophile. A sealed vessel is crucial when working with a volatile reagent like ammonia, especially at elevated temperatures.

  • Addition of Nucleophile: Bubble ammonia gas through the solution for approximately 10-15 minutes to ensure saturation. Alternatively, a stoichiometric excess of a concentrated ammonia solution can be added.

  • Reaction Execution: Securely seal the vessel and heat the reaction mixture to 80°C. Maintain this temperature with vigorous stirring overnight (approx. 12-16 hours).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. The overnight duration ensures the reaction goes to completion.

  • Workup and Extraction: After cooling to room temperature, dilute the reaction mixture with deionized water. This will precipitate the organic product and dissolve the DMSO. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Causality: The aqueous workup is a critical step to separate the product from the high-boiling DMSO solvent. Ethyl acetate is a suitable extraction solvent due to its polarity and immiscibility with water. Multiple extractions ensure maximum recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with deionized water (3x) and then with brine (1x).

    • Causality: The water washes remove any residual DMSO, while the brine wash removes the bulk of the dissolved water from the organic phase, facilitating the subsequent drying step.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.

    • Causality: This is the definitive purification step. A solvent system (e.g., a gradient of ethyl acetate in petroleum ether) is chosen to effectively separate the desired product from any unreacted starting material or side products, yielding the final compound with high purity.

  • Validation: Confirm the structure and purity of the final white to off-white solid using ¹H NMR and LCMS analysis.[4][7] The data should be consistent with the expected structure of this compound.

Application as a Versatile Pharmaceutical Intermediate

The true value of this compound lies in its utility as a versatile building block.[1] The ortho-positioning of the amino and nitrile groups is an ideal arrangement for constructing fused heterocyclic systems, most notably quinazolines and related scaffolds.[8] These core structures are prevalent in a wide range of targeted therapies, particularly in oncology.

Role in Constructing Bioactive Cores

The amino group can act as a nucleophile to react with a variety of electrophiles, while the nitrile can be hydrolyzed, reduced, or used in cyclization reactions. This dual reactivity allows for the rapid elaboration of molecular complexity. For instance, condensation with a formic acid equivalent can initiate the formation of a quinazoline ring, a privileged scaffold in the development of kinase inhibitors.

Logical Framework for Drug Discovery

The diagram below illustrates the central role of this intermediate in a typical drug discovery workflow, where it serves as the foundational piece for creating more complex and potent drug candidates.

Drug_Discovery_Logic cluster_0 Core Synthesis cluster_1 Scaffold Elaboration cluster_2 Therapeutic Candidate Intermediate 2-Amino-6-fluoro-4- (2-methoxyethoxy)benzonitrile Scaffold Fused Heterocyclic Core (e.g., Quinazoline) Intermediate->Scaffold Cyclization R_Group Side Chain Introduction (R-Group Diversity) Scaffold->R_Group Functionalization Drug Bioactive Molecule (e.g., Kinase Inhibitor) R_Group->Drug Final Candidate

Caption: Role as a foundational block in drug discovery workflows.

Closely related analogs like 2-amino-6-fluorobenzonitrile are precursors to approved anticancer drugs such as Gefitinib and Lapatinib, as well as therapeutics for Alzheimer's disease.[8] This strong precedent underscores the high potential of the title compound in developing next-generation therapeutics that leverage its unique structural and electronic properties.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is well-understood and achievable through robust SₙAr chemistry. Its multifunctional nature provides a reliable and versatile entry point for the construction of complex molecular architectures, particularly the heterocyclic systems that form the core of many life-saving medicines. As the demand for novel therapeutics continues to grow, the importance of such well-designed, highly functionalized intermediates will only increase.

References

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  • Synthonix. (n.d.). This compound.
  • Ossila. (n.d.). 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4.
  • Benchchem. (n.d.). 4-Amino-2-chloro-6-fluorobenzonitrile | CAS 1095188-13-8.
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The Emergence of a Key Building Block: A Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, a pivotal intermediate in contemporary medicinal chemistry. We will delve into its discovery, chronicle its synthetic evolution, and elucidate its critical role as a foundational scaffold in the development of targeted therapeutics. This document will detail the optimized synthesis protocols, present key analytical data, and contextualize its significance through its application in the synthesis of the clinical candidate GSK3368715, a potent Type I protein arginine methyltransferase (PRMT) inhibitor. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the efficiency and novelty of synthetic routes to complex molecular targets are paramount. The strategic use of highly functionalized building blocks is a cornerstone of this endeavor. This compound (Figure 1) has emerged as one such critical intermediate.[1][2] Its unique substitution pattern, featuring an aniline, a nitrile, a fluorine atom, and an ether side-chain, provides a versatile platform for the construction of diverse heterocyclic systems. This guide will illuminate the history, synthesis, and application of this compound, with a particular focus on its instrumental role in the synthesis of next-generation epigenetic modulators.

Figure 1: Chemical Structure of this compound

graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135574355&t=l"]; }

Caption: Structure of this compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 2248003-85-0[2]
Molecular Formula C₁₀H₁₁FN₂O₂[3]
Molecular Weight 210.21 g/mol [2][3]
Appearance White to off-white solid[2]
Purity >98% (typically by LCMS)[3]
SMILES FC1=C(C#N)C(N)=CC(OCCOC)=C1

Spectroscopic analysis confirms the structural integrity of the molecule. While detailed spectra are often proprietary, data from certificates of analysis and public databases confirm that the ¹H NMR and LCMS are consistent with the assigned structure.[1][2][4]

Discovery and Synthetic Evolution

The documented history of this compound is intrinsically linked to the development of inhibitors for protein arginine methyltransferases (PRMTs), a class of enzymes implicated in various cancers. The first public disclosure of this compound appears in the patent literature related to the discovery of these novel therapeutics.

The synthesis of this key intermediate is a multi-step process that hinges on strategic nucleophilic aromatic substitution (SₙAr) reactions. The general synthetic pathway can be broken down into two primary stages, as outlined below.

Stage 1: Synthesis of the Precursor 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

The journey begins with the synthesis of the difluorinated precursor. This is typically achieved by the etherification of 2,6-difluoro-4-hydroxybenzonitrile with 2-methoxyethanol. The hydroxyl group of the starting phenol is activated by a base, facilitating its reaction with a suitable 2-methoxyethylating agent.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile (Illustrative)

  • Step 1: To a solution of 2,6-difluoro-4-hydroxybenzonitrile in a suitable aprotic solvent (e.g., DMF, Acetonitrile), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is added.

  • Step 2: 1-Bromo-2-methoxyethane is added to the reaction mixture.

  • Step 3: The reaction is heated to facilitate the Sₙ2 reaction, typically at temperatures ranging from 60-80 °C, and monitored by TLC or LCMS until completion.

  • Step 4: Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Step 5: Purification is achieved via column chromatography on silica gel to afford pure 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile.

Diagram 1: Synthetic Workflow for Precursor Preparation

G cluster_0 Stage 1: Precursor Synthesis Start 2,6-Difluoro-4- hydroxybenzonitrile Reactants Base (e.g., K₂CO₃) 1-Bromo-2-methoxyethane Solvent (e.g., DMF) Reaction Etherification (60-80 °C) Workup Aqueous Workup & Extraction Purification Column Chromatography Product1 2,6-Difluoro-4-(2-methoxyethoxy) benzonitrile

Caption: Workflow for the synthesis of the difluorinated precursor.

Stage 2: Selective Amination to Yield the Final Product

The second stage involves a regioselective nucleophilic aromatic substitution of one of the fluorine atoms on the precursor with an amino group. The fluorine atom ortho to the electron-withdrawing nitrile group is highly activated towards substitution.

Experimental Protocol: Synthesis of this compound

  • Step 1: The precursor, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, is dissolved in a suitable solvent such as ethanol or a mixture of THF and water.

  • Step 2: An aqueous solution of ammonia or ammonium hydroxide is added to the solution.

  • Step 3: The reaction mixture is heated in a sealed vessel to temperatures typically ranging from 80-140 °C. The pressure inside the vessel increases, driving the reaction to completion.

  • Step 4: The reaction is monitored by TLC or LCMS. Upon completion, the vessel is cooled, and the solvent is removed under reduced pressure.

  • Step 5: The resulting crude product is then purified, often by recrystallization or column chromatography, to yield the final product as a solid.[5]

The causality behind these experimental choices lies in the principles of SₙAr reactions. The highly electronegative fluorine atoms and the strong electron-withdrawing nitrile group make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The use of a sealed vessel and elevated temperatures is necessary to overcome the activation energy for the substitution reaction with ammonia, which is a relatively weak nucleophile.

Diagram 2: Final Amination Step

G cluster_1 Stage 2: Amination Precursor 2,6-Difluoro-4-(2-methoxyethoxy) benzonitrile Reagents Ammonia (aq.) Solvent (e.g., Ethanol) Heat (80-140 °C) SNAr Nucleophilic Aromatic Substitution Purification2 Recrystallization or Chromatography FinalProduct 2-Amino-6-fluoro-4-(2-methoxyethoxy) benzonitrile

Caption: Workflow for the final amination to the target molecule.

Application in the Synthesis of a PRMT1 Inhibitor: The Case of GSK3368715

The primary significance of this compound lies in its role as a key starting material for the synthesis of the Type I PRMT inhibitor, GSK3368715 (also known as EPZ019997).[6][7][8] This inhibitor has been investigated in clinical trials for the treatment of advanced solid tumors.[7][8]

The synthesis of GSK3368715 from this intermediate involves the construction of a pyrazolopyrimidinone core. The amino and nitrile functionalities of the benzonitrile serve as the anchor points for building this heterocyclic system. A generalized synthetic transformation is depicted below.

Diagram 3: Transformation to a Pyrazolopyrimidinone Core

G Start 2-Amino-6-fluoro-4-(2-methoxyethoxy) benzonitrile Step1 Reaction with Pyrazolone derivative Start->Step1 Intermediate Condensed Intermediate Step1->Intermediate Step2 Cyclization & Further Modifications Intermediate->Step2 End GSK3368715 (Pyrazolopyrimidinone Core) Step2->End

Caption: General pathway from the intermediate to the final drug scaffold.

This transformation typically involves an initial reaction of the aminobenzonitrile with a suitable pyrazolone derivative, followed by a cyclization step to form the fused heterocyclic core of GSK3368715. The fluorine atom can be further displaced in subsequent steps to introduce other functionalities, showcasing the versatility of this building block.

Conclusion

This compound is a testament to the enabling power of well-designed chemical intermediates in modern drug discovery. Its strategic combination of functional groups allows for the efficient and convergent synthesis of complex, biologically active molecules. The development of a robust and scalable synthetic route to this compound has been a key factor in advancing potent PRMT inhibitors, such as GSK3368715, into clinical evaluation. As research into epigenetic modulators continues to expand, the demand for and importance of such pivotal building blocks are set to grow, further cementing the legacy of this compound in the annals of medicinal chemistry.

References

  • PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. Retrieved January 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Amino-6-fluorobenzonitrile. Retrieved January 7, 2026, from [Link]

  • Miramax, M., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry.
  • SGC, University of Toronto. (2021).
  • El-Khoueiry, A., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer, 129(2), 309-317.
  • Aguilo, F., et al. (2022). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. PubMed. Retrieved January 7, 2026, from [Link]

Sources

Potential biological activity of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activity of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Small molecules, meticulously designed and synthesized, form the vanguard of this effort. This guide focuses on This compound , a compound whose structural motifs suggest significant, yet unexplored, biological potential. Publicly available information identifies it primarily as a drug intermediate, a building block for more complex molecules.[1][2] However, a deeper analysis of its constituent parts—the fluorinated aminobenzonitrile core—points toward a strong possibility of intrinsic bioactivity. This document, therefore, serves as a strategic roadmap for researchers, outlining a systematic, hypothesis-driven approach to unlock and validate the therapeutic potential of this compound, with a primary focus on its promise as a protein kinase inhibitor.

Deconstruction of the Molecular Scaffold: Building a Central Hypothesis

The structure of this compound is not merely an arbitrary arrangement of atoms; it is a composite of well-established pharmacophores that guide our investigation.

  • The Aminobenzonitrile Core: This scaffold is versatile in physiological processes.[3] Crucially, substituted aminonitriles have shown a moderate to high probability of acting as kinase inhibitors in computational studies.[3] This core provides a rigid framework for orienting key functional groups for target interaction.

  • Fluorine Substitution: The strategic placement of a fluorine atom is a pillar of modern drug design.[4] It can profoundly enhance metabolic stability, binding affinity through unique electronic interactions, and membrane permeability.[5][6] A significant percentage of approved drugs, particularly in oncology, are fluorinated.[4][6]

  • The 2-Amino-6-fluoro Motif: This specific arrangement is a known precursor for potent bicyclic heterocycles like quinazolines, which form the basis of several successful anti-cancer kinase inhibitors, including Gefitinib and Erlotinib.[7] This hints that the scaffold itself is pre-organized for interaction with ATP-binding sites.

Central Hypothesis: Based on the convergence of these structural features, we hypothesize that This compound possesses intrinsic biological activity as an inhibitor of protein kinases , a class of enzymes frequently dysregulated in cancer and inflammatory diseases. This guide will lay out a multi-phase experimental plan to rigorously test this hypothesis.

Phase I: In Silico Target Prediction and Virtual Screening

Before committing to resource-intensive wet-lab experiments, a robust in silico investigation is essential to refine our hypothesis and identify a high-probability list of potential kinase targets. This predictive phase maximizes the efficiency of subsequent experimental validation.

Rationale for a Computational Approach

Molecular docking and computational screening allow us to simulate the binding of our compound against hundreds of known protein kinase crystal structures. This process predicts binding affinity (scoring) and visualizes the specific molecular interactions (binding mode), enabling us to prioritize kinases that are most likely to be inhibited.

Experimental Protocol: Molecular Docking Workflow
  • Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable structure.

  • Receptor Library Preparation: Curate a library of high-resolution crystal structures of clinically relevant human kinases from the Protein Data Bank (PDB). This library should include representatives from major families (e.g., Tyrosine Kinases like EGFR, VEGFR2; Serine/Threonine Kinases like BRAF, AKT1; and Src-family kinases). Prepare these structures by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand.

  • Docking Simulation: Employ a validated docking program (e.g., AutoDock Vina, Glide) to systematically fit the prepared ligand into the defined binding site of each kinase receptor.

  • Scoring and Analysis: The docking algorithm will calculate a binding affinity score (e.g., in kcal/mol) for the most stable binding poses. Rank the kinases based on these scores.

  • Binding Mode Visualization: For the top-ranked kinases, visually inspect the predicted binding poses to ensure key interactions (e.g., hydrogen bonds with the hinge region, hydrophobic interactions) are present, which is a hallmark of known kinase inhibitors.

Visualization: In Silico Screening Workflow

The logical flow of this computational phase can be visualized as follows:

cluster_prep Step 1: Preparation cluster_exec Step 2: Execution cluster_analysis Step 3: Analysis & Prioritization Ligand Ligand Preparation (3D Structure & Energy Minimization) Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Receptor Kinase Library Preparation (PDB Curation & Processing) Receptor->Docking Scoring Binding Affinity Scoring & Kinase Ranking Docking->Scoring Visualization Binding Mode Analysis (H-bonds, Hydrophobic Interactions) Scoring->Visualization TargetList Prioritized Target List Visualization->TargetList

Caption: Workflow for computational prediction of kinase targets.

Predicted Target Data (Hypothetical)

The output of this phase is a prioritized list of kinases. For the purpose of this guide, we will use the following hypothetical results to inform the subsequent experimental phases.

Kinase TargetGene SymbolPredicted Binding Affinity (kcal/mol)Predicted Key Interactions
Vascular Endothelial Growth Factor Receptor 2VEGFR2-10.2H-bond with Cys919 (hinge)
Epidermal Growth Factor ReceptorEGFR-9.7H-bond with Met793 (hinge)
Abelson murine leukemia viral oncogene homolog 1ABL1-9.1H-bond with Met318 (hinge)
Proto-oncogene B-RafBRAF-8.5H-bond with Cys532 (hinge)

Phase II: Biochemical Validation of Kinase Inhibition

With a prioritized list of targets, the next step is to confirm direct, cell-free enzymatic inhibition. This phase provides quantitative data on the compound's potency (IC₅₀) against the purified kinase enzymes.

Rationale for Biochemical Assays

Biochemical assays isolate the enzyme, substrate, and inhibitor from the complexities of a cellular environment. This ensures that any observed activity is due to a direct interaction between our compound and the target kinase, and not due to off-target cellular effects. The goal is to determine the IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: In Vitro ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

  • Kinase Reaction Setup:

    • To the wells containing the diluted compound, add the target recombinant kinase (e.g., VEGFR2) and its specific substrate peptide.

    • Initiate the reaction by adding an ATP solution (at a concentration equal to the Km for the specific kinase).

    • Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data using the controls: % Activity = (Signal_test - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition) * 100.

    • Plot the % Activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.

Hypothetical Biochemical Potency Data
Kinase TargetIC₅₀ (nM)
VEGFR285
EGFR250
ABL11,100
BRAF>10,000

These hypothetical results suggest that the compound is a potent inhibitor of VEGFR2 and a moderately potent inhibitor of EGFR, making these the highest priority targets for cellular studies.

Phase III: Cellular Target Engagement and Functional Outcomes

Demonstrating biochemical potency is necessary but not sufficient. We must now validate that the compound can enter cells, engage its intended target, and elicit a functional biological response.

Rationale for Cellular Assays

Cellular assays confirm that the compound is membrane-permeable and can inhibit the target kinase within its native signaling network. We will first assess the compound's effect on the phosphorylation of the target kinase (target engagement) and then measure its impact on a downstream cellular process, such as cell proliferation.

Experimental Protocol: Western Blot for Target Engagement
  • Cell Line Selection: Choose cell lines with well-characterized signaling pathways dependent on our primary targets. For example, HUVEC (Human Umbilical Vein Endothelial Cells) for VEGFR2 and A549 (human lung carcinoma) for EGFR.

  • Compound Treatment: Culture cells to ~80% confluency. Starve the cells (e.g., in serum-free media for 12-24 hours) to reduce basal kinase activity.

  • Stimulation and Inhibition:

    • Pre-treat the cells with various concentrations of the compound (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF for HUVEC, EGF for A549) for 10-15 minutes to induce kinase phosphorylation.

  • Protein Extraction: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Quantification and Blotting: Quantify total protein using a BCA assay. Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Probe with primary antibodies overnight at 4°C against the phosphorylated form of the target (e.g., p-VEGFR2) and a key downstream node (e.g., p-ERK).

    • Strip and re-probe the same membrane for total protein levels (Total VEGFR2, Total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Visualize bands using an HRP-conjugated secondary antibody and ECL substrate. Quantify band intensity to determine the dose-dependent inhibition of phosphorylation.

Visualization: Hypothesized Signaling Pathway Inhibition

This diagram illustrates how the compound is expected to interrupt the VEGFR2 signaling cascade, leading to a measurable downstream effect.

cluster_pathway VEGFR2 Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates ERK ERK PLCg->ERK Activates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Compound 2-Amino-6-fluoro-4- (2-methoxyethoxy)benzonitrile Compound->VEGFR2 INHIBITS (blocks phosphorylation)

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed HUVEC or A549 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of the compound and incubate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolic activity and cell viability.

  • Data Analysis: Measure luminescence and plot the results as a percentage of the vehicle-treated control. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve. A GI₅₀ value that correlates well with the biochemical IC₅₀ and target engagement data provides strong evidence for an on-target mechanism of action.

Conclusion and Future Outlook

This guide has presented a logical, multi-phased strategy to investigate the biological activity of this compound. By progressing from in silico prediction to biochemical validation and finally to cellular mechanism of action, this workflow provides a rigorous and efficient framework for characterizing the compound's potential as a kinase inhibitor. Positive and correlated results across these phases would provide a strong rationale for advancing the compound into more complex studies, including kinome-wide selectivity profiling, pharmacokinetic analysis, and in vivo efficacy trials in animal models. The structural alerts within this molecule are compelling, and the systematic approach detailed herein is the key to unlocking its full therapeutic potential.

References

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  • Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innovation Journal URL: [Link]

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  • Title: The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies Source: MDPI URL: [Link]

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A Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile (CAS No. 2248003-85-0), a fluorinated aromatic building block of significant interest to medicinal chemistry and pharmaceutical research. We will explore its strategic importance, physicochemical properties, a proposed synthetic route, and its application as a versatile precursor for complex heterocyclic compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their discovery pipelines.

Introduction & Strategic Importance in Medicinal Chemistry

This compound is a polysubstituted aromatic compound featuring several key functional groups that make it a valuable starting material in synthetic chemistry. Its structure incorporates:

  • An ortho-amino nitrile moiety, a classic precursor for the synthesis of fused heterocyclic systems.

  • A fluorine atom , a common bioisostere used in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa[1].

  • A flexible methoxyethoxy side chain , which can improve solubility and provide additional hydrogen bond acceptor sites.

The true value of this molecule lies not in its intrinsic biological activity, but in its role as a versatile drug intermediate[2]. The strategic placement of the amino and nitrile groups is ideal for constructing quinazoline derivatives, a class of bicyclic heterocycles found in numerous approved anti-cancer drugs such as Gefitinib, Erlotinib, and Lapatinib[3]. Furthermore, the nitrile group itself is a recognized pharmacophore, present in over 30 prescribed pharmaceuticals, valued for its metabolic stability and ability to form strong dipole interactions with enzyme targets[4].

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a research chemical's properties is fundamental to its effective use. The key identifiers and properties of this compound are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 2248003-85-0[5][6]
Molecular Formula C₁₀H₁₁FN₂O₂[6][7]
Molecular Weight 210.21 g/mol [6][7]
Appearance Solid, Off-white powder[7][8]
Purity Typically >98%[6]
SMILES FC1=C(C#N)C(N)=CC(OCCOC)=C1[6]
Spectroscopic Characterization

While raw spectra are proprietary to suppliers, a skilled chemist can predict the key features expected from standard analytical techniques based on the molecule's structure. Spectroscopic data for this compound, including ¹H NMR, IR, and Mass Spectrometry, are available from commercial suppliers[9].

  • ¹H NMR: The spectrum should reveal distinct signals for the aromatic protons, the two sets of methylene protons in the methoxyethoxy chain (-OCH₂CH₂OCH₃), a singlet for the terminal methyl group, and a broad singlet for the amine (-NH₂) protons.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C≡N stretching for the nitrile group (typically around 2220-2260 cm⁻¹), C-F stretching, and C-O stretching for the ether linkages.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 210.08, corresponding to the monoisotopic mass.

Synthesis & Purification

Synthetic_Workflow SM 2,4,6-Trifluorobenzonitrile reagent1 1. 2-Methoxyethanol 2. NaH, THF SM->reagent1 Int1 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile reagent2 NH₃ (aq. or in dioxane) Int1->reagent2 Product This compound reagent1->Int1 reagent2->Product

Caption: Proposed synthetic workflow for the target compound via sequential SNAr.

Protocol: Proposed Synthesis of this compound

This protocol is a representative example based on established chemical principles. Researchers must conduct their own risk assessments and optimization.

  • Step 1: Synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile (Int1)

    • To a stirred, cooled (0 °C) suspension of sodium hydride (1.1 eq) in anhydrous THF, add 2-methoxyethanol (1.05 eq) dropwise under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add a solution of 2,4,6-trifluorobenzonitrile (1.0 eq) in THF dropwise.

    • Let the reaction stir at room temperature overnight. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate. Purification may be achieved via column chromatography.

  • Step 2: Synthesis of this compound (Product)

    • Dissolve the intermediate from Step 1 in a suitable solvent such as DMSO or dioxane in a sealed pressure vessel.

    • Add an excess of aqueous ammonia (e.g., 28% solution, 5-10 eq).

    • Heat the sealed vessel to 80-100 °C and stir overnight. The regioselective substitution of the fluorine atom ortho to the nitrile is expected due to electronic activation.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash thoroughly with water to remove residual DMSO, then wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a solid[10].

Key Applications in Medicinal Chemistry

The primary utility of this compound is as a scaffold for building more complex molecules, particularly heterocyclic ring systems that are prevalent in pharmacology.

Workflow: Synthesis of Fused Quinazoline Derivatives

The ortho-positioning of the amine and nitrile groups provides a direct pathway to quinazoline-based structures. This transformation is a cornerstone reaction for this class of intermediates[3].

Quinazoline_Synthesis sub This compound prod Substituted Quinazolinone Derivative sub->prod [ C₁ Source ] reagent 1. Formic Acid (or derivative) 2. Cyclization (Heat)

Caption: General reaction scheme for the synthesis of quinazolinones.

Protocol: General Procedure for Quinazolinone Formation
  • Step 1: Formylation (Example)

    • Suspend this compound (1.0 eq) in an excess of formic acid.

    • Reflux the mixture for 2-4 hours, monitoring the formation of the formamide intermediate by TLC.

    • Cool the reaction and remove the excess formic acid under reduced pressure.

  • Step 2: Cyclization

    • The resulting formamide intermediate can be cyclized under various conditions. A common method involves heating the crude intermediate in a high-boiling solvent or using a dehydrating agent to facilitate the ring-closing reaction, yielding the quinazolinone core. This core can then be further functionalized to produce a library of potential drug candidates.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care, following established laboratory safety protocols.

Table 2: GHS Hazard Information

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
STOT, Single ExposureH335May cause respiratory irritation

Source: MedChemExpress Safety Data Sheet[5]

Recommended Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[5]. Use a NIOSH/MSHA-approved respirator if dust inhalation is possible.

  • Safe Handling: Handle only in a well-ventilated area, preferably inside a chemical fume hood, to avoid breathing dust or vapors[5][8]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[5].

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[5].

    • On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing[5].

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[5][8].

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center[5].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[8]. The compound should be stored locked up, away from incompatible materials[5]. Storage at 2-8°C is recommended for long-term stability[1].

Conclusion

This compound is more than a mere catalogue chemical; it is a strategically designed building block that provides a reliable and efficient entry point into pharmacologically relevant chemical space. Its combination of a fluorine atom for modulating drug-like properties and a versatile ortho-amino nitrile group for heterocyclic synthesis makes it an invaluable asset for drug discovery programs, particularly in oncology and other areas where kinase inhibitors and related scaffolds are of high interest. Proper understanding of its properties, synthesis, and handling is crucial for unlocking its full potential in the laboratory.

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  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021-06-03). ResearchGate. [Link]

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An In-Depth Technical Guide to the Safety and Handling of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile (CAS No. 2248003-85-0), a key intermediate in modern pharmaceutical synthesis. As a fluorinated aminobenzonitrile derivative, this compound presents a unique set of chemical properties and potential hazards that necessitate rigorous safety protocols. This document, intended for laboratory personnel and drug development professionals, outlines the known characteristics of this compound, offers detailed procedures for its safe use, and provides the scientific rationale behind these recommendations to ensure a self-validating system of laboratory safety.

Introduction: The Significance of a Fluorinated Intermediate

This compound is a structurally complex aromatic compound that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The strategic incorporation of a fluorine atom and an amino group onto the benzonitrile scaffold significantly influences the molecule's reactivity and physicochemical properties. Fluorination is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of the final drug product.[2][3] The amino and nitrile functionalities, in turn, offer versatile handles for subsequent chemical transformations.

Given its role as a crucial intermediate, a thorough understanding of the safe handling of this compound is paramount to protect researchers from potential hazards and to ensure the integrity of the synthetic processes in which it is employed.

Physicochemical and Toxicological Profile

A comprehensive understanding of a compound's properties is the foundation of a robust safety protocol. While detailed experimental data for this compound is not extensively published, we can infer its likely characteristics based on its chemical structure and data from analogous compounds.

Physicochemical Data
PropertyValue/InformationSource/Rationale
CAS Number 2248003-85-0MedchemExpress SDS
Molecular Formula C₁₀H₁₁FN₂O₂MedchemExpress SDS
Molecular Weight 210.21 g/mol Calculated
Appearance Likely a solid at room temperature.Based on similar substituted benzonitriles.
Melting Point Not available. Expected to be a solid with a defined melting point.Data not found in searches.
Boiling Point Not available. Likely to decompose at high temperatures.Data not found in searches.
Solubility Expected to have limited solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols.Inferred from the presence of both polar (amino, ether) and nonpolar (aromatic ring) functionalities.
Toxicological Summary and Hazard Identification

The primary source of toxicological information is the Safety Data Sheet (SDS) provided by suppliers. It is crucial to always consult the most recent SDS before handling this compound.

GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Expert Analysis of Toxicological Risks:

The toxicological profile of this compound is consistent with that of many substituted aromatic amines and nitriles.

  • Systemic Toxicity: The "Harmful if swallowed" classification warrants careful handling to prevent ingestion. While specific LD50 data is unavailable, related aminobenzonitriles are known to have moderate acute toxicity.

  • Local Irritation: The primary and most immediate hazards are skin and eye irritation. The amino group can be basic and irritant, while the overall molecule can interact with biological macromolecules, leading to an inflammatory response. Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Irritation: As a potential solid, inhalation of dust can cause irritation to the respiratory tract. This is a common hazard for powdered organic compounds.

Due to the lack of comprehensive toxicological data, it is prudent to treat this compound with a high degree of caution, assuming it may have other, as-yet-unidentified hazardous properties.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, dispensing, and reactions involving this compound should be performed within a fume hood to minimize the risk of inhalation of dust or vapors. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum recommended PPE:

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. It is critical to inspect gloves for any signs of degradation or perforation before use. For prolonged operations, consider double-gloving.

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: When working within a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a failure of engineering controls or during a large spill, a NIOSH-approved respirator with organic vapor and particulate cartridges would be necessary.

Standard Operating Procedures for Safe Handling and Storage

Adherence to well-defined Standard Operating Procedures (SOPs) is crucial for ensuring safety and experimental reproducibility.

Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood.

    • Use a spatula for transfers and avoid creating dust.

    • If transferring to a reaction vessel, do so slowly and carefully.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly and with stirring to avoid splashing.

    • Keep containers closed when not in use to prevent the release of vapors.

Storage Protocol

Proper storage is essential for maintaining the stability of the compound and preventing accidental exposure.[4][5]

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[5] A dedicated cabinet for chemical intermediates is recommended.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Rationale for Storage Conditions: The methoxyethoxy group and the aromatic amine functionality can be susceptible to oxidation over time, especially in the presence of light and air. Cool, dark, and inert conditions will prolong the shelf-life and maintain the purity of the compound.

Reactivity and Incompatibility

While a detailed reactivity profile is not available, the functional groups present in this compound provide insights into its potential incompatibilities.

  • Amino Group: The aromatic amine is weakly basic and can react with strong acids in an exothermic neutralization reaction. It can also be susceptible to oxidation.

  • Nitrile Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, particularly at elevated temperatures.

  • Fluorinated Aromatic Ring: The fluorinated ring is generally stable but may undergo nucleophilic aromatic substitution under certain conditions.

Known Incompatible Materials:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) can lead to vigorous, potentially explosive reactions.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can cause exothermic reactions with the amino group.

  • Strong Bases: (e.g., sodium hydroxide) may promote hydrolysis of the nitrile group, especially with heating.

Hazardous Decomposition Products: Under thermal decomposition or combustion, this compound may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to minimize exposure and environmental contamination.[6]

Minor Spill (Small quantity of solid)
  • Alert personnel in the immediate area.

  • Don appropriate PPE , including gloves, goggles, and a lab coat.

  • Contain the spill by gently covering it with a dry absorbent material like vermiculite or sand.

  • Carefully sweep the absorbed material into a labeled container for hazardous waste. Avoid creating dust.

  • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (Large quantity or spill outside of a fume hood)
  • Evacuate the immediate area and alert all nearby personnel.

  • If the substance is flammable, turn off all ignition sources.

  • Close the doors to the affected area to contain any vapors or dust.

  • Contact your institution's Environmental Health and Safety (EHS) department and emergency services (e.g., 911) immediately.

  • Do not attempt to clean up a major spill yourself.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect in a clearly labeled, sealed container designated for solid hazardous waste.

  • Liquid Waste: Collect in a labeled, sealed, and compatible container for halogenated organic waste.[7] Do not mix with other waste streams.

Disposal Method

The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8] This process is designed to break the strong carbon-fluorine bonds and convert the compound into less harmful substances. Landfilling is not a recommended disposal method for such compounds due to their potential for persistence and environmental contamination.

Experimental Workflow and Safety Logic

The following diagram illustrates a typical laboratory workflow involving this compound, highlighting the key safety considerations at each step.

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment prep 1. Risk Assessment & SOP Review ppe 2. Don Appropriate PPE prep->ppe Ensure readiness weigh 3. Weighing and Transfer ppe->weigh Enter controlled environment dissolve 4. Dissolution in Solvent weigh->dissolve reaction 5. Reaction Setup dissolve->reaction decon 6. Decontaminate Glassware reaction->decon Reaction complete waste 7. Segregate Hazardous Waste decon->waste storage 8. Store Unused Material waste->storage Finalize cleanup

Caption: A typical experimental workflow for handling the target compound.

Conclusion: A Culture of Safety

This compound is a valuable chemical intermediate whose safe handling is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. While specific data for this compound may be limited, by applying established principles for handling fluorinated aromatic amines and nitriles, researchers can work with this compound with a high degree of safety. The procedures outlined in this guide are intended to foster a self-validating system of safety, where the rationale behind each step is understood and respected. Ultimately, a culture of safety-consciousness is the most critical element in protecting the health and well-being of all laboratory personnel.

References

  • What is the role of fluorinated pharmaceutical intermediates in drug development? (2025, July 28). Pharma Innovation Blog. [Link]

  • Fluorinated Pharmaceutical Intermediates. (n.d.). Pharma Innovation. [Link]

  • The Role of Fluorinated Intermediates in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • The Strategic Importance of Fluorine in Pharmaceutical Intermediates. (2026, January 1). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR). [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. [Link]

  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. [Link]

  • Chapter 6: Chemical Storage and Handling. (n.d.). University of Texas Rio Grande Valley. [Link]

  • Procedure for Chemical Spills. (n.d.). Ajman University. [Link]

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A Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Key Intermediate in the Synthesis of the KRAS G12C Inhibitor Sotorasib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, a pivotal chemical intermediate in the synthesis of Sotorasib (LUMAKRAS™), a first-in-class covalent inhibitor of the KRAS G12C mutation. This document is intended for researchers, medicinal chemists, and process development scientists engaged in oncology drug discovery and manufacturing.

Introduction: The Strategic Importance of a Fluorinated Anthranilonitrile

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was long considered an "undruggable" target in oncology. The discovery and development of Sotorasib by Amgen marked a paradigm shift, offering a targeted therapy for patients with non-small cell lung cancer (NSCLC) harboring the specific KRAS G12C mutation.[1][2][3] The efficacy of Sotorasib is intrinsically linked to its unique molecular architecture, which enables it to bind covalently and allosterically to the mutant cysteine-12 residue, locking the protein in an inactive state.[4][5]

The synthesis of such a complex therapeutic agent relies on the strategic use of highly functionalized building blocks. This compound (CAS No. 2248003-85-0) is one such critical intermediate.[6] Its structure incorporates several key features: an ortho-amino nitrile moiety primed for heterocycle formation, a fluorine atom that can modulate electronic properties and metabolic stability, and a methoxyethoxy side chain that influences solubility and potential protein interactions. This guide will dissect the synthesis, properties, and analytical characterization of this vital building block, providing the technical foundation necessary for its application in medicinal chemistry and process development.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 2248003-85-0[6]
Molecular Formula C₁₀H₁₁FN₂O₂[7]
Molecular Weight 210.21 g/mol [7]
Appearance White to off-white solid[7]
Purity Typically >98% (by LCMS)[6][7]
SMILES FC1=C(C#N)C(N)=CC(OCCOC)=C1[6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a prime example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of substituted anilines. The strategic placement of fluorine atoms ortho and para to a nitrile group strongly activates the aromatic ring towards nucleophilic attack.

The most logical and industrially scalable synthetic route proceeds from the corresponding difluorinated precursor, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile . The core of the synthesis is the selective displacement of one fluorine atom with ammonia.

Proposed Synthetic Pathway

The synthesis can be dissected into two primary stages: the preparation of the difluoro precursor and the subsequent selective amination.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Final Intermediate Synthesis A 2,6-Difluoro-4-hydroxybenzonitrile C 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile A->C Williamson Ether Synthesis (e.g., K2CO3, DMF) B 2-Bromo-1-methoxyethane B->C E This compound C->E Nucleophilic Aromatic Substitution (SNAr) (DMSO, heat) D Ammonia (NH3) D->E

Caption: Proposed two-stage synthesis of the target intermediate.

Step-by-Step Experimental Protocol (Exemplary)

The following protocol is based on established chemical principles and analogous procedures reported for similar structures, such as the synthesis of 2-amino-6-fluoro-4-methoxy-benzonitrile.[8]

Part A: Synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile (Precursor)

  • Reaction Setup: To a stirred solution of 2,6-difluoro-4-hydroxybenzonitrile in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 equivalents).

  • Alkylation: Add 2-bromo-1-methoxyethane (1.2 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by TLC or LCMS until the starting material is consumed. The choice of temperature is critical to ensure complete reaction without promoting side reactions. The base deprotonates the phenol, forming a phenoxide which is a potent nucleophile for the subsequent Williamson ether synthesis.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Part B: Synthesis of this compound (Target Intermediate)

  • Reaction Setup: Dissolve the precursor, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, in a high-boiling polar aprotic solvent like Dimethyl sulfoxide (DMSO).

  • Amination: Bubble ammonia gas through the solution or use a solution of ammonia in a suitable solvent (e.g., ammonia in 1,4-dioxane or aqueous ammonium hydroxide) in a sealed pressure vessel.

  • Reaction Conditions: Heat the mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The electron-withdrawing nitrile group, along with the two fluorine atoms, stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the substitution. The fluorine atom at the 2-position is preferentially displaced over the one at the 6-position due to the activating effect of the para-nitrile group.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.[8]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate, ensuring the quality and consistency of the final active pharmaceutical ingredient (API). A certificate of analysis for this compound confirms its structure is consistent with 1H NMR and LCMS data, with a purity exceeding 98%.[7]

Spectroscopic Data Interpretation
  • 1H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include:

    • A singlet for the amino (-NH₂) protons.

    • Distinct signals in the aromatic region corresponding to the two protons on the benzene ring.

    • Triplet signals for the methylene (-CH₂-) groups of the methoxyethoxy side chain.

    • A singlet for the methoxy (-OCH₃) group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands would be observed for:

    • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

    • C≡N stretching of the nitrile group (a sharp band around 2220-2240 cm⁻¹).

    • C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).

    • C-F stretching (around 1100-1200 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be observed at m/z 211.21.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, is the standard for determining purity. UV detection at a suitable wavelength (e.g., 254 nm) allows for the quantification of the main peak and any impurities. The purity is typically reported as the area percentage of the main peak.

QC_Workflow cluster_0 Quality Control Workflow A Synthesized Batch of This compound B Structural Confirmation A->B C Purity & Impurity Profile A->C D Release for Next Step B->D If specifications are met B_methods 1H NMR IR Spectroscopy Mass Spectrometry B->B_methods C->D If specifications are met C_methods HPLC-UV LCMS C->C_methods

Caption: A typical quality control workflow for the intermediate.

Application in the Synthesis of Sotorasib

The primary and most significant application of this compound is as a key building block in the convergent synthesis of Sotorasib.[9][10] In the overall synthetic strategy, this intermediate is used to construct the core pyrido[2,3-d]pyrimidin-2(1H)-one scaffold of the drug molecule.

The ortho-amino nitrile functionality is perfectly poised for condensation reactions to form the fused pyrimidine ring. This classic synthetic strategy, often involving reaction with a urea or isocyanate derivative followed by cyclization, is a robust and well-established method for building such heterocyclic systems. The fluorine atom at the 6-position and the methoxyethoxy group at the 4-position are carried through the synthesis to become integral parts of the final Sotorasib molecule, contributing to its binding affinity and pharmacokinetic properties.

Safety and Handling

As with any active chemical reagent, proper safety protocols must be followed. Based on safety data for analogous compounds, this compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling component in the synthesis of a breakthrough cancer therapeutic. Its carefully designed structure provides the necessary functionality for the efficient construction of the complex Sotorasib molecule. Understanding its synthesis, properties, and analytical characterization is crucial for any scientist working in the field of targeted oncology drug development. As research into KRAS inhibitors and other targeted therapies continues, the demand for such sophisticated, highly functionalized building blocks will undoubtedly grow, underscoring the importance of robust synthetic and analytical methodologies.

References

  • Parsons, A. T., et al. (2022). Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Publications. Available at: [Link]

  • Sotorasib – Mechanism of Action and Synthesis. (2023). YouTube. Available at: [Link]

  • ResearchGate. (2022). Sotorasib: a KRASG12C inhibitor for non-small cell lung cancer. Available at: [Link]

  • Google Patents. (n.d.). WO2022246069A1 - Process for preparation of sotorasib and solid state form thereof.
  • National Center for Biotechnology Information. (n.d.). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. PubMed Central. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Available at: [Link]

  • Patsnap. (n.d.). Preparation method of Sotorasib intermediate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sotorasib. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. PubMed Central. Available at: [Link]

  • Synthonix. (n.d.). This compound. Available at: [Link]

  • New Drug Approvals. (2021). Sotorasib. Available at: [Link]

  • Google Patents. (n.d.). EP4227305A1 - Crystalline form of sotorasib.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-fluorobenzonitrile. PubChem. Available at: [Link]

  • ResearchGate. (2021). Synthesis of Sotorasib. Available at: [Link]

  • Google Patents. (n.d.). US20230192682A1 - Improved synthesis of kras g12c inhibitor compound.
  • National Center for Biotechnology Information. (n.d.). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-fluorobenzonitrile. PubChem. Available at: [Link]

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A Comprehensive Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical compound 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of various active compounds.[1] We will explore its fundamental chemical identifiers, physicochemical properties, a detailed synthetic protocol, and its relevance within the field of medicinal chemistry.

Chemical Identity and Molecular Descriptors

The unambiguous identification of a chemical entity is paramount for scientific reproducibility and communication. This compound is cataloged across multiple databases, ensuring its precise identification. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a canonical representation of the molecule's structure.

A logical diagram illustrating the relationship between the compound's name, structure, and its key identifiers is presented below.

G cluster_identifiers Chemical Identifiers cluster_properties Physicochemical Properties Compound This compound CAS CAS: 2248003-85-0 Compound->CAS Formula Formula: C10H11FN2O2 Compound->Formula InChIKey InChIKey: Not Publicly Available Compound->InChIKey SMILES SMILES: FC1=C(C#N)C(N)=CC(OCCOC)=C1 Compound->SMILES MW MW: 210.2 g/mol Compound->MW Purity Purity: >98% Compound->Purity Form Form: Solid Compound->Form

Caption: Relationship between the compound name and its identifiers.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 2248003-85-0[2]
Molecular Formula C10H11FN2O2[2][3]
Molecular Weight 210.2 g/mol [2][3]
SMILES FC1=C(C#N)C(N)=CC(OCCOC)=C1[2]
InChIKey Not publicly available in searched databases
Purity >98%[2][3]
Appearance Solid[3]

Note: While a specific InChIKey for this exact compound was not found in publicly available databases, its constituent parts and similar structures are well-documented.

The Role of the Benzonitrile Moiety in Drug Discovery

The benzonitrile structural motif is a cornerstone in medicinal chemistry. The nitrile group (C≡N) is a versatile pharmacophore that is generally robust and not readily metabolized, often passing through the body unchanged.[4] Its strong dipole moment allows it to engage in critical interactions with biological targets, such as enzyme-bound metal ions.[4] Furthermore, the inclusion of a fluorine atom is a common and effective strategy in modern drug design to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[5] The presence of amino and ether groups provides additional points for hydrogen bonding and synthetic modification, making this compound a valuable and versatile building block.[5][6]

Synthesis and Reaction Mechanism

The synthesis of polysubstituted benzonitriles like this compound often involves nucleophilic aromatic substitution (SNAr) as a key strategic step. In SNAr, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups, such as the nitrile.[5]

Proposed Synthetic Workflow:

A probable synthesis would start from a precursor like 2,4,6-trifluorobenzonitrile. The reaction would proceed in two main steps:

  • Selective Etherification: Reaction with 2-methoxyethanol under basic conditions. The C4 position is generally the most susceptible to nucleophilic attack in this scaffold.

  • Selective Amination: Subsequent reaction with an ammonia source (e.g., ammonia gas or ammonium hydroxide) in a suitable solvent like DMSO. The C2 position is then targeted for amination to yield the final product.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example based on similar, documented syntheses and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • 2-Methoxyethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ammonia (gas or concentrated aqueous solution)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

Step 1: Synthesis of 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile (Intermediate)

  • To a solution of 2,4,6-trifluorobenzonitrile (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add anhydrous potassium carbonate (1.5 equivalents).

  • Add 2-methoxyethanol (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography to yield the intermediate.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the intermediate from Step 1 (1 equivalent) in DMSO in a sealed pressure vessel.

  • Bubble ammonia gas through the solution for 10-15 minutes, or add a concentrated aqueous ammonia solution (e.g., 28-30%, 5-10 equivalents).

  • Seal the vessel and heat the reaction mixture to 80-100°C. Stir overnight.

  • Causality: The elevated temperature and pressure are necessary to facilitate the nucleophilic attack of ammonia, which is less nucleophilic than the methoxyethoxide used in Step 1. DMSO is used as a high-boiling polar aprotic solvent to facilitate the SNAr reaction.

  • After cooling, dilute the reaction mixture with water, which will precipitate the product.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash thoroughly with water (3x) to remove residual DMSO, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation: The crude product should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a solid.[7] The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Applications and Future Directions

As a substituted aminobenzonitrile, this compound is classified as a drug intermediate or a building block for the synthesis of more complex bioactive molecules.[1] The specific substitution pattern—an amino group and a nitrile group ortho to each other on a benzene ring—is ideal for constructing heterocyclic ring systems, such as quinazolines.[6] Quinazoline derivatives are prevalent in medicinal chemistry and form the core of several approved drugs for treating cancer and malaria.[6]

Given its structural features, this compound is a high-value precursor for libraries of compounds intended for screening against various therapeutic targets, including but not limited to:

  • Kinase inhibitors

  • Androgen receptor modulators[5]

  • Monoamine Oxidase (MAO) inhibitors[9]

The strategic placement of the fluoro and methoxyethoxy groups can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.

References

  • PubChem. 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659. [Link]

  • Synthonix. This compound - [A62528]. [Link]

  • PubChem. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Kumar, S., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1535-1547. [Link]

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Methodological & Application

Application Notes and Protocols for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is a highly functionalized aromatic compound with significant potential as a key intermediate in drug discovery and development.[1] Its unique substitution pattern, featuring an amine, a nitrile, a fluorine atom, and a methoxyethoxy side chain, offers multiple reactive sites for the construction of complex heterocyclic scaffolds. The presence of a fluorine atom is a particularly attractive feature in medicinal chemistry, as its incorporation into a drug candidate can enhance metabolic stability, binding affinity, and bioavailability.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, application, and a detailed experimental protocol for a representative synthesis utilizing this versatile building block. The protocols and insights provided are grounded in established chemical principles and adapted from proven methodologies for analogous substituted aminobenzonitriles.

Compound Profile

A clear understanding of the physicochemical and safety properties of a reagent is paramount for its effective and safe use in any experimental setting.

PropertyValueSource
CAS Number 2248003-85-0[4][5]
Molecular Formula C₁₀H₁₁FN₂O₂[5][6]
Molecular Weight 210.2 g/mol [5]
Appearance Solid[6]
Purity >98%[5]

Safety and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[4]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[4]

Application Profile: Synthesis of Substituted Quinazolines

Substituted 2-aminobenzonitriles are valuable precursors for the synthesis of a variety of heterocyclic compounds, most notably quinazolines and their derivatives.[7][8] Quinazolines are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds with applications as anticancer, antimalarial, and anti-inflammatory agents.[7][9]

The ortho-positioning of the amine and nitrile groups in 2-aminobenzonitrile derivatives allows for cyclization reactions with various electrophiles to construct the quinazoline ring system.[7] The following protocol details a representative synthesis of a substituted quinazoline from this compound. This protocol is adapted from established methodologies for similar transformations.[10]

Experimental Protocol: Synthesis of a Substituted Quinazoline Derivative

This protocol describes a two-step, one-pot synthesis of a 2-substituted-4-aminoquinazoline derivative from this compound. The reaction proceeds via an initial condensation with an orthoester to form an intermediate, followed by cyclization with an amine.

Reaction Scheme:

G reagent1 This compound intermediate Intermediate reagent1->intermediate Step 1: Condensation reagent2 Triethyl Orthoformate reagent2->intermediate reagent3 Amine (R-NH2) product Substituted Quinazoline reagent3->product intermediate->product Step 2: Cyclization

Caption: Synthetic workflow for the formation of a substituted quinazoline.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
This compound2248003-85-0C₁₀H₁₁FN₂O₂Starting material
Triethyl orthoformate122-51-0C₇H₁₆O₃Reagent for the first step
Acetic Anhydride108-24-7C₄H₆O₃Catalyst
Substituted Amine (e.g., Aniline)62-53-3C₆H₇NNucleophile for cyclization
Ethanol (anhydrous)64-17-5C₂H₅OHSolvent
Diethyl ether60-29-7C₄H₁₀OFor workup
Saturated Sodium Bicarbonate Solution-NaHCO₃ (aq)For workup
Brine-NaCl (aq)For workup
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Drying agent

Experimental Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add anhydrous ethanol (10 mL per mmol of starting material) to the flask.

    • Add triethyl orthoformate (3.0 eq) and a catalytic amount of acetic anhydride (0.1 eq).

  • Step 1: Condensation

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The formation of a new, less polar spot corresponding to the intermediate should be observed.

  • Step 2: Cyclization

    • After the initial condensation is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Add the substituted amine (e.g., aniline, 1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux again and stir for an additional 8-12 hours, or until TLC analysis indicates the consumption of the intermediate and the formation of the desired product.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Triethyl Orthoformate: This reagent serves as a one-carbon electrophile that reacts with the amino group to form an ethoxymethyleneamino intermediate, which is primed for cyclization.

  • Acetic Anhydride: Acts as a catalyst to facilitate the initial condensation reaction.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the condensation and cyclization steps.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted acidic catalyst and other water-soluble impurities.

Characterization of the Final Product

The structure and purity of the synthesized quinazoline derivative should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful formation of the quinazoline ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and further confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the final molecule.

Troubleshooting

ProblemPossible CauseSolution
Low yield of product Incomplete reactionExtend the reaction time and monitor closely by TLC. Ensure anhydrous conditions are maintained.
Side reactionsOptimize the reaction temperature; a lower temperature may reduce the formation of byproducts.
Difficulty in purification Co-eluting impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules of interest in medicinal chemistry. The provided protocol for the synthesis of a substituted quinazoline derivative offers a practical and adaptable starting point for researchers. By understanding the reactivity of this compound and adhering to safe laboratory practices, scientists can effectively leverage its potential in the development of novel therapeutic agents.

References

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactions of substituted 2-aminobenzonitriles with CO2 in water without any catalyst. Retrieved from [Link]

  • Nature. (2024). Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-hydroxybenzonitrile. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

  • PubMed. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. Retrieved from [Link]

  • National Institutes of Health. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Retrieved from [Link]

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The Strategic Utility of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of highly selective and potent therapeutic agents is paramount. Key to this endeavor is the availability of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile has emerged as a valuable intermediate, particularly in the synthesis of targeted covalent inhibitors, a class of drugs that has shown significant promise in oncology and immunology.[1] Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic nitrile, a strategically placed fluorine atom, and a solubilizing methoxyethoxy side chain, makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, most notably pyrimidine derivatives.[2][3][4]

The pyrimidine ring is a ubiquitous motif in a vast array of biologically active compounds and approved drugs, including anticancer agents, antivirals, and antibacterials.[5][6] This is largely due to its ability to engage in various non-covalent interactions with biological targets and its metabolic stability. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[7] The presence of the 2-methoxyethoxy group can improve the pharmacokinetic properties of the final drug molecule by increasing its solubility.

This application note will provide a detailed overview of the utility of this compound in medicinal chemistry, with a specific focus on its application in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, a critical class of drugs for the treatment of B-cell malignancies and autoimmune diseases.[8][9]

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[9] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell cancers, making BTK a prime therapeutic target.[10] Several BTK inhibitors have been approved for clinical use, including ibrutinib, acalabrutinib, and zanubrutinib, all of which have demonstrated remarkable efficacy.[9]

This compound is a key intermediate in the synthesis of potent and selective BTK inhibitors. Its structural features are instrumental in the construction of the pyrimidine core that is central to the activity of many of these drugs.

The Role in the Synthesis of Zanubrutinib

Zanubrutinib (Brukinsa®) is a second-generation BTK inhibitor that has shown improved selectivity and a favorable safety profile compared to its predecessors.[11] While the direct synthesis from this compound is detailed in patent literature, the general synthetic strategy involves the construction of a key pyrimidine intermediate.[12][13][14]

The general synthetic approach leverages the reactivity of the amino and nitrile groups of the benzonitrile derivative to form the pyrimidine ring. This is a common and powerful strategy in heterocyclic chemistry.[15][16]

Experimental Protocols

Protocol 1: General Synthesis of a Pyrimidine Intermediate from this compound

This protocol outlines a general procedure for the cyclization reaction to form a diaminopyrimidine derivative, a common core structure in many kinase inhibitors. This is a representative synthesis based on established methods for pyrimidine ring formation from 2-aminobenzonitriles.[17][18][19]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable high-boiling solvent)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add guanidine hydrochloride (1.2 equivalents) followed by the slow addition of a solution of sodium ethoxide in ethanol (2.5 equivalents). The order of addition is crucial to prevent the premature reaction of guanidine with the base.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until a pH of ~7 is reached. The product may precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome:

This reaction is expected to yield the corresponding 2,4-diamino-5-(fluoro-3-(2-methoxyethoxy))phenylpyrimidine. The yield and purity will depend on the specific reaction conditions and purification method.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Key Synthetic Application Therapeutic Target
This compoundC₁₀H₁₁FN₂O₂210.21Intermediate for Pyrimidine Synthesis(Precursor)
ZanubrutinibC₂₇H₂₉N₅O₃471.55BTK InhibitorBruton's Tyrosine Kinase (BTK)

Visualizations

Signaling Pathway

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the central role of Bruton's Tyrosine Kinase (BTK).

BCR_Signaling BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Zanubrutinib Zanubrutinib (BTK Inhibitor) Zanubrutinib->BTK Inhibition

Experimental Workflow

Caption: General workflow for the synthesis and purification of a pyrimidine derivative.

Synthesis_Workflow Start Start: 2-Amino-6-fluoro-4- (2-methoxyethoxy)benzonitrile Reaction Cyclization Reaction (with Guanidine) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up & Isolation (Neutralization, Filtration) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Final Product: Pyrimidine Derivative Analysis->Final

Conclusion

This compound stands out as a highly valuable and strategically designed building block in medicinal chemistry. Its application in the synthesis of complex heterocyclic structures, particularly pyrimidine-based kinase inhibitors like zanubrutinib, underscores its importance in the development of next-generation targeted therapies. The protocols and conceptual frameworks provided herein are intended to guide researchers in leveraging the unique chemical properties of this intermediate for the discovery and development of novel therapeutic agents.

References

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews.
  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences.
  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • Preparation method of 2-amino pyrimidine. (2013).
  • Strategies for the synthesis of fused pyrimidine ring molecules. (n.d.).
  • Process for the preparation of pyrimidine compounds. (2004).
  • Sun, L., et al. (n.d.).
  • COMPOUNDS. (n.d.).
  • Wang, W., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.
  • Synthesis of zanubrutinib (92). (n.d.).
  • 6-polyfluoroalkoxy-and 6-polyfluoroalkyl-2-aminobenzothiazole derivatives. (n.d.).
  • Processes for the preparation of zanubrutinib and intermediates thereof. (2024).
  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry.
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.).
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI.
  • Process for the preparation of zanubrutinib. (2023).
  • Zanubrutinib. (n.d.). PubChem. [Link]

  • Al-Nakkash, M. A., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs)

Sources

The Strategic Utility of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile in the Synthesis of Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Notes and Protocols

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile as a pivotal intermediate in synthetic organic chemistry. We will delve into its chemical attributes, explore its role in the construction of complex heterocyclic systems, and provide a detailed, field-proven protocol for its utilization in the synthesis of a key pyrimidine-based scaffold, a common core in modern kinase inhibitors. This guide is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: Unveiling a Versatile Building Block

This compound is a highly functionalized aromatic compound that has emerged as a valuable starting material in the synthesis of a variety of biologically active molecules.[1] Its unique substitution pattern, featuring an amine, a nitrile, a fluorine atom, and a methoxyethoxy side chain, offers multiple points for chemical modification, making it a strategic choice for building complex molecular architectures.

The ortho-positioning of the amino and nitrile groups is particularly significant, as it provides a direct pathway to the formation of fused heterocyclic systems, such as pyrimidines, quinazolines, and other related scaffolds. These structural motifs are prevalent in a wide range of pharmaceuticals, including kinase inhibitors, which are at the forefront of targeted cancer therapy. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the methoxyethoxy group can improve solubility and other pharmacokinetic properties.

This guide will focus on a key application of this intermediate: its role in the synthesis of substituted pyrimido[4,5-d]pyrimidin-4-amine derivatives, a class of compounds with significant therapeutic potential.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its safe and effective use.

PropertyValue
Molecular Formula C₁₀H₁₁FN₂O₂
Molecular Weight 210.21 g/mol
CAS Number 2248003-85-0
Appearance Typically a solid
Purity >98% (typical)
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Core Application: Synthesis of a Pyrimido[4,5-d]pyrimidine Scaffold

The following protocol details the synthesis of a key intermediate in the preparation of potent kinase inhibitors, as described in patent literature, showcasing the utility of this compound. This multi-step synthesis culminates in the formation of a fused pyrimidine ring system.

Reaction Scheme

The overall synthetic transformation can be visualized as a two-step process starting from the title compound.

reaction_scheme A This compound B Intermediate I (Guanidine Adduct) A->B Guanidine, NaOtBu, t-BuOH/NMP C Intermediate II (Cyclized Pyrimidine) B->C Formamidine acetate, NMP, 120 °C D Final Product (Pyrimido[4,5-d]pyrimidine) C->D Further functionalization caption Figure 1. Reaction workflow for the synthesis of a pyrimido[4,5-d]pyrimidine scaffold.

Caption: Figure 1. Reaction workflow for the synthesis of a pyrimido[4,5-d]pyrimidine scaffold.

Detailed Experimental Protocol

This protocol is adapted from the procedures outlined in patent WO2020081591A1.

Step 1: Synthesis of 5-amino-3-fluoro-7-(2-methoxyethoxy)-1H-pyrazolo[4,3-d]pyrimidine

  • Rationale: This initial step involves the condensation of the aminobenzonitrile with guanidine to form a pyrimidine ring. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial to deprotonate the guanidine and facilitate its addition to the nitrile group, followed by intramolecular cyclization with the amino group. The mixed solvent system of tert-butanol and N-methyl-2-pyrrolidone (NMP) provides good solubility for the reactants and allows for the reaction to be conducted at an elevated temperature to drive it to completion.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a mixture of tert-butanol (t-BuOH) and N-methyl-2-pyrrolidone (NMP) (e.g., 5:1 v/v), add guanidine (1.5 eq) and sodium tert-butoxide (NaOtBu) (1.5 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

    • After cooling to room temperature, quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired aminopyrimidine intermediate.

Step 2: Synthesis of 7-fluoro-9-(2-methoxyethoxy)pyrimido[4,5-d]pyrimidin-4-amine

  • Rationale: The second step involves the construction of the second pyrimidine ring to form the fused pyrimido[4,5-d]pyrimidine core. Formamidine acetate serves as a one-carbon source, reacting with the amino group and the adjacent ring nitrogen of the pyrimidine intermediate from Step 1. The high temperature (120 °C) is necessary to overcome the activation energy for this cyclization. NMP is an excellent high-boiling polar aprotic solvent for this type of reaction.

  • Procedure:

    • Dissolve the aminopyrimidine intermediate from Step 1 (1.0 eq) in N-methyl-2-pyrrolidone (NMP).

    • Add formamidine acetate (3.0 eq) to the solution.

    • Heat the reaction mixture to 120 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield the 7-fluoro-9-(2-methoxyethoxy)pyrimido[4,5-d]pyrimidin-4-amine.

Expected Yields and Characterization

While yields can vary depending on the scale and specific conditions, typical yields for these types of reactions are in the range of 60-80% for each step. The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions as NaOtBu is moisture-sensitive.
Side product formation.Lower the reaction temperature. Consider a different base or solvent system.
Low yield in Step 2 Incomplete cyclization.Increase reaction time or temperature. Ensure the formamidine acetate is of good quality.
Product solubility in water.If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.
Purification difficulties Co-eluting impurities.Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The detailed protocol provided herein for the synthesis of a pyrimido[4,5-d]pyrimidine scaffold demonstrates its practical utility in drug discovery and development. The strategic incorporation of this building block allows for the efficient construction of privileged heterocyclic cores found in numerous kinase inhibitors and other therapeutic agents. Further exploration of the reactivity of this intermediate is likely to lead to the discovery of novel synthetic routes to other important pharmaceutical targets.

References

  • World Intellectual Property Organization. (2020). PYRIMIDINE DERIVATIVES AS IRAK4 INHIBITORS. WO2020081591A1.

Sources

The Strategic Utility of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Building Block

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel heterocyclic scaffolds with potent and selective biological activities is relentless. Among the myriad of starting materials, substituted 2-aminobenzonitriles have emerged as exceptionally versatile precursors for the construction of a wide array of fused heterocyclic systems, most notably quinazolines and quinolines.[1][2] These core structures are present in numerous FDA-approved drugs, particularly in the oncology and anti-infective arenas, underscoring their therapeutic relevance.

This technical guide focuses on a particularly valuable, yet functionally rich, building block: 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile . The strategic placement of its substituents—an ortho-fluoro group, a para-methoxyethoxy group, and the reactive ortho-amino and nitrile functionalities—provides a unique combination of electronic and steric properties that can be harnessed to drive specific cyclization reactions and to impart desirable pharmacokinetic characteristics to the final compounds.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for the synthesis of key heterocyclic derivatives from this starting material but also delves into the mechanistic rationale behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.

The Influence of Substituents: A Deeper Dive

The judicious choice of substituents on a starting material is a cornerstone of rational drug design. In the case of this compound, each functional group plays a distinct and synergistic role:

  • The 2-Amino and 6-Nitrile Groups: This ortho arrangement is the cornerstone of its utility, providing the necessary nucleophilic and electrophilic centers for intramolecular cyclization reactions to form fused pyrimidine rings, the hallmark of quinazolines.

  • The 6-Fluoro Group: The presence of a fluorine atom ortho to the nitrile group exerts a powerful inductive electron-withdrawing effect (-I). This increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the ortho-amino group during cyclization. Furthermore, fluorine substitution can significantly impact the pKa of the resulting heterocyclic core and enhance metabolic stability by blocking potential sites of oxidative metabolism.

  • The 4-(2-methoxyethoxy) Group: This ether linkage at the para-position introduces several advantageous properties. It is a moderately electron-donating group (+M), which can influence the overall electron density of the aromatic ring and the nucleophilicity of the amino group. More importantly, the methoxyethoxy side chain can enhance solubility and provide a handle for further functionalization. In the context of drug development, this moiety can also modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

The interplay of these substituents makes this compound a highly valuable starting material for the synthesis of targeted libraries of bioactive molecules.

Synthesis of 4-Amino-8-fluoro-6-(2-methoxyethoxy)quinazoline: A Key Intermediate

One of the most direct and fundamental applications of 2-aminobenzonitriles is their conversion to 4-aminoquinazolines. This scaffold is a common feature in a number of kinase inhibitors. The following protocol details a robust method for the synthesis of 4-Amino-8-fluoro-6-(2-methoxyethoxy)quinazoline, a key intermediate for further elaboration in drug discovery programs.

Reaction Principle: The Niementowski Quinazoline Synthesis

This protocol is a modification of the Niementowski quinazoline synthesis, which traditionally involves the reaction of an anthranilic acid derivative with an amide. In this variation, a 2-aminobenzonitrile is reacted with formamide, which serves as both the reactant and the solvent. The reaction proceeds through an initial formation of an N-formyl intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 4-aminoquinazoline product.

Experimental Protocol 1: Synthesis of 4-Amino-8-fluoro-6-(2-methoxyethoxy)quinazoline

Materials:

  • This compound

  • Formamide (reagent grade)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with temperature control

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10.0 g, 47.6 mmol) and formamide (50 mL).

  • Heating: Place the flask in a heating mantle and, with gentle stirring, heat the mixture to reflux (approximately 210-220 °C). Caution: This reaction should be performed in a well-ventilated fume hood as formamide can decompose to ammonia and carbon monoxide at high temperatures.

  • Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% methanol in dichloromethane).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. As the solution cools, the product will precipitate out of the formamide.

  • Isolation: Add deionized water (50 mL) to the cooled mixture to further precipitate the product. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual formamide.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from ethanol to afford 4-Amino-8-fluoro-6-(2-methoxyethoxy)quinazoline as a crystalline solid.

Expected Results and Characterization
ParameterExpected Value
Appearance Off-white to pale yellow crystalline solid
Yield 75-85%
Melting Point To be determined
¹H NMR (DMSO-d₆, 400 MHz) Expected peaks corresponding to aromatic protons, the amino group, and the methoxyethoxy side chain.
¹³C NMR (DMSO-d₆, 101 MHz) Expected peaks for the quinazoline core and the substituents.
Mass Spectrometry (ESI+) Calculated m/z for C₁₁H₁₂FN₃O₂ [M+H]⁺: 238.09

Synthesis of Quinoline Derivatives via Friedländer Annulation

The Friedländer annulation is a classic and highly effective method for the synthesis of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This approach can be adapted for this compound, which, upon reaction with an appropriate carbonyl compound, can lead to the formation of functionalized quinolines.

Reaction Principle: Base-Promoted Intramolecular Cyclization

In this protocol, this compound is reacted with an α-methylene ketone in the presence of a base. The base facilitates the initial condensation between the amino group and the carbonyl of the ketone to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack of the enamine onto the nitrile group, leading to cyclization and subsequent aromatization to the quinoline ring system.

Experimental Protocol 2: Synthesis of a 4-Amino-2-substituted-8-fluoro-6-(2-methoxyethoxy)quinoline

Materials:

  • This compound

  • A suitable α-methylene ketone (e.g., acetone, acetophenone)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stir bar and a nitrogen inlet

  • Heating mantle with temperature control

  • Standard laboratory glassware for extraction and work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (2.10 g, 10.0 mmol) and the α-methylene ketone (12.0 mmol, 1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF (20 mL) and stir the mixture until all solids are dissolved.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide (1.35 g, 12.0 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C.

  • Reaction Monitoring: Stir the reaction at 80 °C for 8-12 hours, monitoring its progress by TLC.

  • Quenching: After completion, cool the reaction to room temperature and carefully pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-2-substituted-8-fluoro-6-(2-methoxyethoxy)quinoline.

Expected Results and Characterization
ParameterExpected Value
Appearance Solid or viscous oil, depending on the substituent
Yield 60-75%
¹H NMR (CDCl₃, 400 MHz) Diagnostic peaks for the quinoline core, the amino group, the specific substituent at the 2-position, and the methoxyethoxy side chain.
Mass Spectrometry (ESI+) Calculated m/z corresponding to the specific product.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the transformations described, the following diagrams illustrate the key reaction workflows.

G cluster_protocol1 Protocol 1: Synthesis of 4-Aminoquinazoline Derivative A1 2-Amino-6-fluoro-4-(2- methoxyethoxy)benzonitrile C1 Reflux (210-220 °C) A1->C1 B1 Formamide (Reactant & Solvent) B1->C1 D1 4-Amino-8-fluoro-6-(2- methoxyethoxy)quinazoline C1->D1 Niementowski Cyclization G cluster_protocol2 Protocol 2: Synthesis of 4-Aminoquinoline Derivative A2 2-Amino-6-fluoro-4-(2- methoxyethoxy)benzonitrile C2 t-BuOK, DMF 80 °C A2->C2 B2 α-Methylene Ketone B2->C2 D2 4-Amino-2-substituted-8-fluoro- 6-(2-methoxyethoxy)quinoline C2->D2 Friedländer Annulation

Caption: Workflow for the synthesis of a 4-aminoquinoline derivative.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein provide a solid foundation for the reliable and efficient construction of substituted quinazolines and quinolines. The unique combination of substituents not only facilitates key cyclization reactions but also offers opportunities to fine-tune the physicochemical and pharmacological properties of the final products.

For researchers in drug discovery, this building block represents a strategic entry point into novel chemical space. Further exploration of its reactivity with a diverse range of electrophiles and nucleophiles will undoubtedly lead to the discovery of new heterocyclic systems with promising therapeutic potential. The continued application of this and similar well-designed starting materials will be instrumental in advancing the development of the next generation of targeted therapies.

References

  • Synthesis of 4-aminoquinazoline. PrepChem.com. [Link]

  • Dash A., et al. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, a key intermediate in pharmaceutical synthesis.[1] The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques, providing a robust framework for quality control and regulatory compliance.

Introduction

This compound is a substituted benzonitrile derivative with a molecular formula of C₁₀H₁₁FN₂O₂ and a molecular weight of 210.21 g/mol .[2][3] Its structural features, including a primary aromatic amine, a nitrile group, a fluoro substituent, and a methoxyethoxy side chain, necessitate a multi-faceted analytical approach for complete characterization. Accurate and precise analytical methods are crucial for confirming the chemical structure, quantifying the purity, and identifying potential impurities that may arise during synthesis. This guide presents a suite of validated analytical techniques to achieve a thorough characterization of this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₀H₁₁FN₂O₂[2][3]
Molecular Weight210.21 g/mol [2]
AppearanceWhite to off-white solid[2]
Purity (LCMS)≥ 98.75%[2]

Analytical Workflow for Comprehensive Characterization

A logical workflow is essential for the efficient and thorough characterization of this compound. The proposed workflow integrates chromatographic separation with spectroscopic identification to build a complete profile of the compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis (Purity & Impurities) cluster_2 Spectroscopic Analysis (Structural Elucidation) cluster_3 Data Integration & Final Report Sample Sample HPLC_UV HPLC-UV Sample->HPLC_UV Purity Assay LC_MS LC-MS Sample->LC_MS Impurity Profiling NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR Structure Confirmation FTIR FTIR Sample->FTIR Functional Groups HRMS High-Resolution MS Sample->HRMS Elemental Composition Report Characterization Report HPLC_UV->Report LC_MS->Report NMR->Report FTIR->Report HRMS->Report

Sources

HPLC analysis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Analysis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and purity assessment in drug development and manufacturing environments. The methodology adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R2) guideline for the validation of analytical procedures.[2][3]

Introduction and Method Rationale

This compound (Molecular Formula: C₁₀H₁₁FN₂O₂, Molecular Weight: 210.21 g/mol ) is a substituted benzonitrile derivative.[4] Its structure incorporates several functional groups that dictate its physicochemical properties: a polar nitrile group, a basic amino group, and a moderately polar methoxyethoxy ether linkage attached to an aromatic ring. The presence of these groups necessitates a well-controlled chromatographic method to ensure reliable and reproducible quantification.

Causality of Methodological Choices

The primary objective is to develop a method that provides sharp, symmetrical peaks with adequate retention, free from interference from potential impurities or degradation products.

  • Choice of Chromatographic Mode: Reversed-phase chromatography is the preferred mode for this analysis.[5] The analyte possesses sufficient hydrophobicity from its benzene ring to be retained on a non-polar stationary phase, while its polar functional groups ensure it is soluble in typical polar mobile phases. This approach is standard for the analysis of many aromatic compounds and their derivatives.[6]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the initial and primary stationary phase. C18 columns are versatile and provide excellent hydrophobic retention for a wide range of analytes, making them a logical starting point for method development. The moderate polarity of the target analyte suggests that a standard C18 phase will provide balanced retention without excessive peak tailing.

  • Mobile Phase Selection: The mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile (MeCN) is chosen over methanol. MeCN generally has a lower viscosity, allowing for higher efficiency, and its different solvent selectivity compared to methanol can be advantageous for resolving complex mixtures.[7]

    • Aqueous Phase and pH Control: The amino group on the analyte is basic and will be protonated at acidic pH. To ensure a consistent ionization state, which is critical for reproducible retention times and good peak shape, the mobile phase must be buffered.[7] A phosphate buffer is selected for its effectiveness in the pH range of 2-8. A pH of 3.0 is chosen to ensure the amino group is fully protonated, minimizing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.

  • Detection: The benzonitrile chromophore in the analyte makes it suitable for UV detection. A preliminary wavelength scan is necessary to determine the absorbance maximum (λmax) to ensure maximum sensitivity.

Method Development and Optimization Logic

The process of developing the optimal chromatographic conditions follows a logical, systematic approach. This ensures that the final method is not only functional but also robust and reliable.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation start Define Analyte Properties (Polar Aromatic Compound) col_select Select Column (Start with C18) start->col_select Based on Hydrophobicity mob_phase Select Mobile Phase (ACN/Water Gradient) col_select->mob_phase Standard Practice isocratic Optimize %ACN for Isocratic Elution (Target k' 2-10) mob_phase->isocratic ph_adjust Introduce Buffer & Adjust pH (pH 3.0 for Peak Shape) isocratic->ph_adjust Improve Symmetry flow_rate Set Flow Rate (1.0 mL/min for Standard Bore) ph_adjust->flow_rate sst System Suitability Testing (SST) (As per USP <621>) flow_rate->sst validation Full Method Validation (As per ICH Q2(R2)) sst->validation If SST Passes

Caption: Logic diagram for the HPLC method development workflow.

Materials and Methods

Reagents and Materials
  • Reference Standard: this compound, >98% purity.[4]

  • Acetonitrile (MeCN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity or HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Phosphoric Acid (H₃PO₄): ACS grade, ~85%.

Instrumentation

A standard HPLC system equipped with:

  • Degasser

  • Quaternary or Binary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Optimized Chromatographic Conditions
ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 20 mM KH₂PO₄ (pH 3.0) / Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 600 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with ~85% phosphoric acid.

    • Add 400 mL of acetonitrile.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes.

  • Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. This is accomplished by performing five replicate injections of the Working Standard Solution (100 µg/mL). The results must conform to the criteria established by USP <621>.[8]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0%Demonstrates the precision of the pump and stability of the system.
Analysis Workflow

G prep 1. Prepare Mobile Phase, Standards, and Samples equil 2. Equilibrate HPLC System (Stable Baseline) prep->equil sst 3. Perform System Suitability (5 Replicate Injections) equil->sst check SST Criteria Met? sst->check analyze 4. Inject Blank, Standards, and Samples in Sequence check->analyze Yes troubleshoot Troubleshoot System (Check for leaks, bubbles, etc.) check->troubleshoot No integrate 5. Integrate Chromatograms and Quantify Analyte analyze->integrate report 6. Generate Report with Validation Data integrate->report troubleshoot->equil

Sources

Topic: Advanced Purification Techniques for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is a key intermediate in pharmaceutical synthesis, where its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This application note provides a comprehensive guide to the purification of this compound, moving beyond simple procedural lists to explain the underlying chemical principles that govern each step. We present two primary, validated protocols—recrystallization and flash column chromatography—offering detailed, step-by-step instructions and the scientific rationale behind critical parameter choices. This guide is designed to empower researchers to not only execute these purifications but also to troubleshoot and adapt these methods for analogous molecules.

Compound Profile and Physicochemical Properties

Understanding the inherent properties of this compound is the foundation of an effective purification strategy. The molecule's structure incorporates several functional groups that dictate its solubility and interactivity: an aromatic amine (basic, polar), a nitrile group (polar), a fluoro group (electron-withdrawing), and a methoxyethoxy side chain (polar ether linkages). These features suggest moderate to high polarity, making it soluble in a range of polar organic solvents.

PropertyDataSource
Chemical Structure (See Figure 1 below)-
CAS Number 2248003-85-0[2]
Molecular Formula C₁₀H₁₁FN₂O₂[2]
Molecular Weight 210.21 g/mol [2]
Appearance Typically an off-white to light tan solidInferred
Purity (Commercial) >98%[2]
¹H NMR Spectrum Available for structural confirmation[3]
Solubility (Predicted) Soluble in Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Acetone; Sparingly soluble in Toluene; Insoluble in Hexanes and Water.Chemical Rationale
Chemical Structure of this compound

Figure 1: Chemical Structure

The Logic of Purification: Strategy Overview

The choice of purification technique is dictated by the impurity profile and the desired final purity. Crude synthetic products often contain unreacted starting materials, reagents, and colored byproducts from side reactions, such as oxidation of the amine group.[4] Our general strategy is to first attempt the most straightforward and scalable method, recrystallization. If the compound is still not of sufficient purity, flash column chromatography is employed as a higher-resolution technique.

Purification_Strategy Start Crude Solid Product Recrystallization Protocol 1: Recrystallization Start->Recrystallization Purity_Check_1 Assess Purity (TLC, Melting Point) Recrystallization->Purity_Check_1 End_Product Pure Product (>99%) Purity_Check_1->End_Product Purity Met Chromatography Protocol 2: Flash Column Chromatography Purity_Check_1->Chromatography Impurities Persist Purity_Check_2 Assess Purity (TLC, NMR, HPLC) Chromatography->Purity_Check_2 Purity_Check_2->End_Product Purity Met

Caption: Decision workflow for purifying the target compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique that separates compounds based on differences in their solubility in a specific solvent at different temperatures.[5] The ideal solvent will dissolve the target compound completely when hot but only sparingly when cold, while impurities remain either fully dissolved or completely insoluble at all temperatures.[6] Slow cooling of the saturated solution allows the target molecules to selectively deposit onto a growing crystal lattice, excluding impurities.[7][8]

Rationale for Solvent Selection

The polarity of our target compound suggests that polar solvents will be most effective. A preliminary screening is essential.

Solvent SystemRationale & Expected Outcome
Isopropanol (IPA) Often an excellent choice for moderately polar compounds. Good balance of dissolving power when hot and poor solubility when cold. High probability of success.
Ethyl Acetate A good solvent for the compound, but may show high solubility even when cold, potentially leading to lower yields. May require an anti-solvent.
Ethanol / Water A two-solvent system. The compound is soluble in ethanol but not water.[8] Water acts as an anti-solvent, added dropwise to the hot ethanol solution to induce crystallization upon cooling.
Toluene A less polar solvent. May be useful if non-polar impurities are the primary concern, as the target compound will have lower solubility.
Step-by-Step Protocol (Single Solvent: Isopropanol)
  • Dissolution: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., 20 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just completely dissolves. Adding excess solvent will significantly reduce the final yield.

  • Decolorization (If Necessary): If the solution is colored (e.g., yellow or brown), it indicates the presence of colored organic impurities.[7] Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Return the flask to the heat and boil for 2-3 minutes. The colored impurities will adsorb to the charcoal's surface.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by rinsing with hot solvent. Quickly filter the hot solution to remove the charcoal or impurities. This step must be done quickly to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the collected crystal cake with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter by drawing air through them. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Validation: Determine the melting point of the dried crystals and run a TLC to compare against the crude material. A sharp melting point and a single spot on the TLC plate indicate high purity.

Protocol 2: High-Resolution Purification by Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice. This technique utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[9] The components of the mixture separate based on their differential affinity for the stationary phase; more polar compounds, like our target molecule, interact more strongly with the silica and thus elute later than non-polar impurities.[10]

Developing the Eluent System via TLC

The key to successful column chromatography is selecting the right mobile phase. This is determined empirically using Thin-Layer Chromatography (TLC).

  • Goal: Find a solvent mixture that gives the target compound an Rƒ value of approximately 0.25-0.35. This provides the optimal balance between elution time and separation.

  • Procedure: Spot the crude mixture on a TLC plate and develop it in solvent systems of increasing polarity. A good starting point is a mixture of a non-polar solvent (Hexanes) and a polar solvent (Ethyl Acetate).[11]

Eluent System (Hexane:EtOAc)ObservationAction
80:20All spots remain at the baseline (Rƒ ≈ 0).Increase eluent polarity.
50:50Target spot has Rƒ ≈ 0.3, good separation from impurities.Optimal System. Use for the column.
20:80All spots run to the top of the plate (Rƒ ≈ 1).Decrease eluent polarity.
Step-by-Step Protocol

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation Pack_Column 1. Pack Column (Silica Gel Slurry) Load_Sample 2. Load Sample (Dry or Wet Loading) Pack_Column->Load_Sample Elute 3. Elute with Solvent (e.g., 50:50 Hex:EtOAc) Load_Sample->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions by TLC Collect->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Experimental workflow for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 Hexane:EtOAc). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude compound in a minimum amount of dichloromethane or the eluent. Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin eluting with the chosen mobile phase (e.g., 50:50 Hexane:EtOAc). Maintain a constant flow rate using positive pressure. A less polar solvent is used first to elute less polar compounds.[9]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Spot every few fractions onto a TLC plate. Develop and visualize the plate (typically under UV light) to identify which fractions contain the pure desired product.

  • Combine and Evaporate: Combine all fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified solid.

  • Validation: Confirm the purity and identity of the final product using NMR spectroscopy and HPLC.[3]

Summary and Conclusion

The successful purification of this compound relies on a logical application of fundamental chemistry principles. For bulk purification and removal of major impurities, recrystallization from a solvent like isopropanol is an efficient and scalable first-line approach. For achieving the highest levels of purity (>99.5%) or for separating closely related impurities, flash column chromatography with a Hexane/Ethyl Acetate eluent system offers superior resolution. The protocols described herein are robust and can be adapted by the discerning scientist to meet the specific purity requirements of their research or development pipeline.

References

  • Purification of Crude 4-Aminobenzonitrile by Recrystallization. Benchchem Technical Support Center. [URL: https://www.benchchem.
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Application Notes and Protocols for the Utilization of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Novel Kinase Inhibitor Synthesis

2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is a key drug intermediate poised for significant applications in medicinal chemistry and drug discovery.[1] Its unique structural features, including a fluorinated aminobenzonitrile core, make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds, particularly those targeting protein kinases. The dysregulation of protein kinase activity is a well-established driver of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets. The ortho-position of the amine and nitrile groups in similar benzonitrile derivatives is ideal for constructing quinazoline scaffolds, which are central to many clinically successful kinase inhibitors like Gefitinib, Lapatinib, and Erlotinib.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound. It provides detailed, field-proven protocols for the synthesis of a model kinase inhibitor and subsequent in vitro and cell-based assays to evaluate its biological activity. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the discovery and development of novel therapeutics.

Chemical Properties and Handling

PropertyValue
Chemical Name This compound
CAS Number 2248003-85-0
Molecular Formula C₁₀H₁₁FN₂O₂
Molecular Weight 210.20 g/mol
Appearance Solid
Purity >98%

Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It is intended for laboratory research use only.

Synthetic Protocol: From Intermediate to a Model Kinase Inhibitor

The following protocol outlines a representative synthesis of a hypothetical quinazoline-based kinase inhibitor, "Compound G," using this compound as the starting material. This synthesis is illustrative of the types of reactions for which this intermediate is suited.

Experimental Workflow: Synthesis of Compound G

cluster_synthesis Synthesis of Compound G A This compound B Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA) A->B Step 1 C Intermediate Formation B->C D Cyclization with Anilines C->D Step 2 E Compound G (Quinazoline Derivative) D->E cluster_kinase_assay In Vitro Kinase Assay Workflow A Prepare Serial Dilutions of Compound G B Incubate Kinase with Compound G A->B C Initiate Kinase Reaction (add ATP and Substrate) B->C D Stop Reaction and Deplete ATP C->D E Convert ADP to ATP and Generate Luminescence D->E F Measure Luminescence E->F G Data Analysis (IC50 determination) F->G cluster_cell_assay Cell Viability Assay Workflow A Seed Cancer Cells in 96-well Plates B Treat Cells with Serial Dilutions of Compound G A->B C Incubate for 48-72 hours B->C D Add MTT or MTS Reagent C->D E Incubate and Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Data Analysis (IC50 determination) F->G

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: A Strategic Approach to Characterizing a Novel Chemical Entity

The compound 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is a synthetic organic molecule available as a drug intermediate for research purposes[1][2]. While its specific biological activities are not yet extensively documented in publicly available literature, its structural motifs, particularly the aminobenzonitrile core, are found in numerous kinase inhibitors. This suggests a potential role as a modulator of intracellular signaling pathways, making it a candidate for investigation in drug discovery programs, particularly in oncology.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound, which we will refer to as "Compound X" for the purpose of these protocols. We will proceed under the hypothesis that Compound X is a novel inhibitor of a key cell cycle kinase, such as a Cyclin-Dependent Kinase (CDK). This document is designed for researchers, scientists, and drug development professionals, offering a logical, step-by-step workflow from initial potency screening to mechanistic elucidation. Our approach is grounded in established methodologies to ensure robust and reproducible data generation.

The workflow is designed as a self-validating system. It begins with broad phenotypic screening to assess cellular impact and progressively narrows the focus to specific molecular targets and pathways. This ensures that resources are directed toward a compound with demonstrable biological activity.

Part 1: Initial Viability Screening and Potency Determination (IC50)

The first critical step is to determine if Compound X affects the viability or proliferation of cancer cells. A cell viability assay is a fundamental tool for assessing a compound's biological activity in a cellular context[3]. We will utilize the MTT assay, a reliable and widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability[4].

Causality Behind Experimental Choices:
  • Assay Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its simplicity, and high-throughput capability. It measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product[4]. The amount of formazan is directly proportional to the number of viable cells.

  • Cell Line Selection: The choice of cell line is critical. For a putative CDK inhibitor, it is advisable to use a panel of cell lines, including those known to be dependent on the specific CDK you hypothesize is the target. For example, many breast cancer cell lines, such as MCF-7, are sensitive to CDK4/6 inhibitors[5]. It is also crucial to select a cell line with a functional Retinoblastoma (Rb) protein, as its phosphorylation is a key downstream event of many CDKs[5].

  • Concentration Range: A wide, logarithmic range of concentrations (e.g., 0.01 nM to 100 µM) is used to capture the full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50)[3].

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence[6].

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent toxicity[3].

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Include wells for "vehicle control" (medium with DMSO only) and "no-cell control" (medium only, for background subtraction). Incubate for a standard duration, typically 48 to 72 hours[3].

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form[6].

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization[6][7].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[6].

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell control" from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100[4].

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Hypothetical IC50 Data
Cell LineCompound X IC50 (µM)
MCF-7 (Breast Cancer)0.52
HCT116 (Colon Cancer)1.25
A549 (Lung Cancer)3.89

Part 2: Mechanistic Elucidation via Western Blotting

Once it is established that Compound X has anti-proliferative activity, the next logical step is to investigate its mechanism of action. Western blotting is an indispensable technique for examining changes in protein expression and phosphorylation status, providing critical insights into the modulation of signaling pathways[8][9]. If Compound X is a CDK inhibitor, we would expect to see changes in the phosphorylation of downstream targets like the Rb protein and alterations in the levels of cell cycle-related proteins.

Workflow for Mechanistic Studies

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis cluster_2 Immunodetection A Treat Cells with Compound X (IC50 Conc.) B Harvest Cells A->B C Lyse Cells in RIPA Buffer B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE Separation D->E F Transfer to PVDF Membrane E->F G Block Membrane (5% BSA or Milk) F->G H Incubate with Primary Antibody (e.g., p-Rb, Cyclin D1) G->H I Incubate with HRP-conjugated Secondary Antibody H->I J Detect with ECL Substrate & Image I->J

Caption: Western Blot Workflow for Mechanistic Analysis.

Protocol 2: Western Blot Analysis of Cell Cycle Markers
  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include a vehicle-treated control[4].

  • Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of cold PBS and pellet them by centrifugation at 1,500 rpm for 5 minutes at 4°C.

  • Protein Extraction: Lyse the cell pellet in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing. Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay[3].

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto a 4-20% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature[9].

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Key antibodies to probe for a suspected CDK inhibitor include:

      • Phospho-Rb (Ser780)

      • Total Rb

      • Cyclin D1

      • CDK4

      • p21/p27

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[6].

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system[6].

Hypothetical Signaling Pathway Modulation

G cluster_0 G1/S Transition Control CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes CompoundX Compound X CompoundX->CDK4_6 inhibits

Caption: Hypothetical Inhibition of the CDK4/6-Rb Pathway.

Part 3: Confirming Apoptotic Cell Death

To determine if the observed reduction in cell viability is due to cell cycle arrest (cytostatic effect) or programmed cell death (cytotoxic effect), an apoptosis assay is essential. Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[6].

Protocol 3: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound X at its IC50 and 2x IC50 concentrations for 24-48 hours[6].

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash them with cold PBS[6].

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature[6].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Compound X.

Conclusion and Future Directions

This guide outlines a foundational in vitro workflow to characterize the biological activity of this compound (Compound X). By following these protocols, researchers can efficiently determine its anti-proliferative potency, gain insights into its molecular mechanism of action, and identify its mode of cell death. Positive and compelling results from these studies would justify further investigation, including direct biochemical kinase assays to confirm target engagement and selectivity profiling against a panel of kinases to assess off-target effects. These steps are crucial for the continued development of this compound as a potential therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Evaluation of Small Molecule Inhibitors in Glioblastoma Cells.
  • MedChemExpress. (n.d.). This compound.
  • Guillorit, H., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 660-669. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130. [Link]

  • Jones, C. A., et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 668, 117-127. [Link]

  • Rathi, E., et al. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega, 7(30), 26368-26385. [Link]

  • BenchChem. (2025). Technical Support Center: CDK Inhibitor Cell-Based Assays.
  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. [Link]

  • Adan, A., et al. (2016). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. Molecules, 21(11), 1533. [Link]

Sources

Role of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile in Modern Drug Discovery: A Synthetic Gateway to Third-Generation Kinase Inhibitors

Abstract

The emergence of acquired drug resistance is a primary challenge in oncology, necessitating the continuous development of next-generation therapeutics. In non-small cell lung cancer (NSCLC), the efficacy of early-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is often compromised by the T790M "gatekeeper" mutation.[1][2][3] This has driven the creation of third-generation, mutant-selective inhibitors. This document provides a detailed technical guide on the application of This compound , a highly functionalized and pivotal building block, in the synthesis of these advanced therapeutics. We will explore the strategic importance of its unique structural motifs, provide a detailed protocol for its incorporation into a core heterocyclic scaffold common to kinase inhibitors, and discuss the analytical methods required to ensure success in a drug discovery workflow.

Introduction: The Strategic Importance of Functionalized Benzonitriles

Benzonitrile derivatives are a cornerstone of medicinal chemistry, prized for their versatility as both stable scaffolds and reactive intermediates.[4][5] The electron-withdrawing nature of the nitrile group (-C≡N) activates the aromatic ring for certain transformations while also serving as a synthetic handle that can be readily converted into amides, amines, or carboxylic acids.[5][6]

The subject of this note, this compound, is not merely a simple benzonitrile. It is an advanced intermediate, "pre-loaded" with specific functionalities that are critical for targeting modern drug targets:

  • Amino Group (C2): Acts as a key nucleophile for constructing heterocyclic ring systems, such as the quinazoline or pyrimidine cores found in numerous kinase inhibitors.[7]

  • Fluoro Group (C6): The strategic placement of fluorine can significantly enhance metabolic stability and modulate the pKa of adjacent groups, often improving binding affinity and pharmacokinetic properties.

  • Methoxyethoxy Group (C4): This solubilizing group is crucial for improving the aqueous solubility and overall drug-like properties of the final compound, a common challenge in kinase inhibitor development.

This combination of features makes it an ideal starting material for the synthesis of complex molecules designed to overcome specific biological challenges, most notably the T790M mutation in EGFR.

The Clinical Problem: EGFR T790M-Mediated TKI Resistance

EGFR is a receptor tyrosine kinase that, when activated by mutations (e.g., L858R or exon 19 deletions), becomes a potent oncogenic driver in NSCLC. First-generation TKIs like gefitinib and erlotinib competitively block the ATP-binding site of the activated EGFR, leading to significant clinical responses.[2] However, resistance inevitably develops, with the T790M mutation accounting for approximately 50% of cases.[8]

The T790M mutation substitutes a threonine with a larger methionine at the "gatekeeper" position of the ATP-binding pocket. This has two critical consequences:

  • Steric Hindrance: While initially thought to be the primary mechanism, its role is complex as some inhibitors can still bind.

  • Increased ATP Affinity: The primary resistance mechanism is a significant increase in the kinase's affinity for ATP, making it much more difficult for competitive inhibitors to be effective at clinically achievable, non-toxic doses.[3]

This challenge led to the development of third-generation irreversible inhibitors, such as Rociletinib (CO-1686) and Osimertinib, which are designed to selectively target the mutant EGFR (EGFRm) while sparing the wild-type (WT) form, thereby reducing toxicity.[8][9][10] These drugs form a covalent bond with a cysteine residue (Cys797) in the active site, overcoming the high ATP affinity of the T790M mutant. The synthesis of these sophisticated molecules relies on advanced intermediates like this compound.

Diagram: EGFR Signaling and TKI Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_drugs Therapeutics EGFR_WT Wild-Type EGFR EGFR_Mut Mutant EGFR (L858R/T790M) Downstream Downstream Signaling (Proliferation, Survival) EGFR_Mut->Downstream Oncogenic Signal FirstGen 1st-Gen TKI (e.g., Gefitinib) FirstGen->EGFR_WT Inhibits (High Toxicity) FirstGen->EGFR_Mut Ineffective due to high ATP affinity ThirdGen 3rd-Gen TKI (e.g., Rociletinib) ThirdGen->EGFR_WT Spares (Low Toxicity) ThirdGen->EGFR_Mut Inhibits Covalently (High Potency) ATP ATP ATP->EGFR_Mut Binds with High Affinity

Caption: EGFR T790M increases ATP affinity, rendering 1st-Gen TKIs ineffective.

Application Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Core

This protocol details the synthesis of a key heterocyclic intermediate, a 2,4-diaminopyrimidine, which forms the backbone of many EGFR inhibitors, including Rociletinib.[9][11] The protocol leverages this compound as the starting material.

Rationale: This procedure utilizes a base-catalyzed cyclocondensation reaction. The amino group of the benzonitrile acts as a nucleophile, and the nitrile group is the electrophile that ultimately forms part of the pyrimidine ring. This is a robust and convergent strategy to rapidly build molecular complexity.

Table 1: Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExampleNotes
This compound2248003-85-0210.20Synthonix[12]Starting material. Ensure >98% purity.
Guanidine Hydrochloride50-01-195.53Sigma-AldrichReagent for pyrimidine ring formation.
Sodium Methoxide (NaOMe), 25% in Methanol124-41-454.02 (solid)Acros OrganicsStrong base catalyst. Handle under inert gas.
2-Methoxyethanol109-86-476.09Fisher ScientificHigh-boiling point solvent.
Ethyl Acetate (EtOAc)141-78-688.11VWRExtraction solvent.
Saturated Sodium Bicarbonate Solution (aq.)N/AN/AIn-house prepFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04EMD MilliporeDrying agent.
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.10 g, 10.0 mmol, 1.0 eq.).

    • Add guanidine hydrochloride (1.43 g, 15.0 mmol, 1.5 eq.).

    • Add 2-methoxyethanol (30 mL) as the solvent.

    • Scientist's Note: 2-Methoxyethanol is chosen for its high boiling point, which allows the reaction to be driven to completion at an elevated temperature.

  • Initiation of Reaction:

    • Under a nitrogen atmosphere, slowly add sodium methoxide solution (25% in methanol, 6.8 mL, 30.0 mmol, 3.0 eq.) to the stirring suspension at room temperature.

    • Rationale: Sodium methoxide deprotonates the guanidine, forming the free base in situ, which is the active nucleophile. An excess is used to drive the equilibrium forward.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C and maintain under reflux for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (Mobile phase: 10% Methanol in Dichloromethane). The disappearance of the starting benzonitrile indicates completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

    • Resuspend the resulting residue in a mixture of Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 25 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (25 mL) followed by brine (25 mL).

    • Rationale: The aqueous washes remove unreacted guanidine salts and other inorganic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 2,4-diaminopyrimidine derivative as a solid.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 2-Amino-6-fluoro-4- (2-methoxyethoxy)benzonitrile Intermediate Key Diaminopyrimidine Intermediate Start->Intermediate Cyclocondensation Reagent Guanidine • HCl NaOMe, 120°C Reagent->Intermediate Final Third-Generation EGFR Inhibitor (e.g., Rociletinib) Intermediate->Final Elaboration Elaboration Further Synthetic Steps (e.g., coupling reactions) Elaboration->Final

Caption: Workflow from the key benzonitrile intermediate to the final drug class.

Protocol 2: Quality Control (QC) of the Starting Material

The purity and identity of this compound are paramount for the success, reproducibility, and yield of the subsequent synthetic steps. This protocol outlines the essential QC checks.

Rationale: Impurities in the starting material can lead to unwanted side products, reduced yields, and complex purification challenges downstream. Validating the starting material is a critical self-validating step in any synthetic protocol.

Table 2: Physicochemical and Spectroscopic Data
PropertyValue / Expected ResultReference(s)
CAS Number 2248003-85-0[12][13]
Molecular Formula C₁₀H₁₁FN₂O₂[12][13]
Molecular Weight 210.20 g/mol [12][13]
Appearance Solid (typically off-white to pale yellow)[13]
¹H NMR (400 MHz, CDCl₃) δ ~6.2-6.4 (m, 2H, Ar-H), 4.6 (br s, 2H, -NH₂), 4.1 (t, 2H, -OCH₂-), 3.8 (t, 2H, -OCH₂-), 3.4 (s, 3H, -OCH₃) ppm.[14] (Expected)
Mass Spec (ESI+) m/z = 211.09 [M+H]⁺Calculated
Purity (HPLC) >98%[13]
Step-by-Step QC Methodology
  • Visual Inspection: Confirm the material is a solid and note its color.

  • Solubility Test: Confirm solubility in common organic solvents like DMSO, CH₂Cl₂, or EtOAc for analysis.

  • HPLC Analysis:

    • Prepare a standard solution of ~1 mg/mL in a suitable solvent (e.g., Acetonitrile).

    • Inject onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Monitor at 254 nm.

    • Calculate the area percentage of the main peak to confirm purity is ≥98%.

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Confirm the presence of all expected peaks, their chemical shifts, splitting patterns, and integration values as listed in Table 2.

    • Scientist's Note: The broad singlet for the amino protons is characteristic and may shift depending on concentration and solvent.

  • Mass Spectrometry:

    • Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile.

    • Infuse into an ESI-MS instrument.

    • In positive ion mode, verify the presence of the [M+H]⁺ ion at m/z ~211.1.

Conclusion and Future Perspectives

This compound is a high-value, strategically designed intermediate essential for the efficient synthesis of targeted, third-generation EGFR inhibitors. Its pre-installed functional groups—a nucleophilic amine, a solubilizing ether chain, and a bio-potentiating fluorine atom—allow medicinal chemists to bypass multiple synthetic steps, accelerating the discovery and development of novel therapeutics for treating drug-resistant cancers. The protocols outlined herein provide a robust framework for its utilization in a typical drug discovery setting, emphasizing the importance of rigorous quality control and rational synthetic design. As kinase inhibitor research continues to expand, the demand for such sophisticated and versatile building blocks will undoubtedly grow.

References

  • Sharma, N. (n.d.). Novel Treatment Options for T790M-Mutant Non-Small Cell Lung Cancer.
  • Zhou, W. (n.d.). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. PMC, NIH.
  • Wang, S., Cang, S., & Liu, D. (2016). Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. ResearchGate.
  • (n.d.). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). NIH.
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  • (n.d.). BENZONITRILE. atamankimya.com.
  • (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cance.
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  • (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). PubMed.
  • (n.d.). This compound | Drug Intermediate. MedChemExpress.
  • (n.d.). This compound(2248003-85-0) 1 H NMR. ChemicalBook.
  • (n.d.). This compound. Synthonix.
  • (n.d.). 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4. Ossila.
  • (n.d.). This compound. CymitQuimica.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazoline Scaffold

The quinazoline nucleus, a heterocyclic aromatic scaffold composed of fused benzene and pyrimidine rings, represents a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive properties.[1][2][3] Several quinazoline-based drugs are in clinical use, targeting critical biological pathways like tyrosine kinases in oncology.[2][4]

Among the various synthetic precursors, 2-aminobenzonitriles (anthranilonitriles) stand out as exceptionally versatile and atom-economical starting materials. Their inherent reactivity, featuring a nucleophilic amino group and an electrophilic nitrile group in an ortho arrangement, provides a direct and efficient entry point to the quinazoline core. This guide offers an in-depth exploration of key synthetic strategies for transforming 2-aminobenzonitriles into diverse quinazoline derivatives, providing researchers with both the theoretical underpinnings and practical, field-proven protocols.

Core Synthetic Strategies: From Classical Annulation to Modern Catalysis

The construction of the quinazoline ring from 2-aminobenzonitriles can be broadly categorized into several key approaches. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability requirements.

Modified Friedländer Annulation: A Classic Reimagined

The Friedländer synthesis, traditionally a reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group, can be adapted for 2-aminobenzonitriles.[5][6][7] In this variation, the nitrile group acts as the electrophilic partner for an intramolecular cyclization following an initial intermolecular condensation.

Mechanistic Insight: The reaction typically proceeds via an initial condensation between the 2-aminobenzonitrile and a ketone or aldehyde under acidic or basic conditions. This forms an intermediate, which then undergoes an intramolecular nucleophilic attack by the amino group (or a derived enamine) onto the nitrile carbon. Subsequent tautomerization and aromatization yield the stable quinazoline ring. The use of a strong base can facilitate the initial condensation, while acid catalysis can activate the nitrile group for cyclization.[8]

Scientist's Note: The classical Friedländer suffers from limitations, including the need for harsh conditions and the relatively low reactivity of the nitrile group compared to a carbonyl. However, modern variations employing catalysts like iodine or Lewis acids, and leveraging microwave irradiation, have significantly improved yields and reaction times.[6][9]

Metal-Catalyzed Cyclizations: The Power of Copper and Palladium

Transition metal catalysis has revolutionized quinazoline synthesis, offering mild, efficient, and highly versatile routes.[10] Copper and palladium catalysts are particularly prominent in this domain.

  • Copper-Catalyzed Reactions: Copper catalysts are widely used for one-pot, multi-component reactions. A common strategy involves the copper-catalyzed reaction of a 2-aminobenzonitrile with an aldehyde.[11] This often proceeds through an initial imine formation, followed by a copper-mediated oxidative cyclization. Air or other mild oxidants can often be used, making these processes environmentally attractive.[12][13] Copper can also catalyze tandem reactions, such as the synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols.[12][13]

  • Palladium-Catalyzed Cross-Coupling/Annulation: Palladium catalysis enables sophisticated tandem reactions. For instance, a three-component reaction between a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid can furnish highly substituted quinazolines.[14] The mechanism involves a sequence of catalytic cycles, often starting with the formation of an intermediate that then undergoes cross-coupling and subsequent intramolecular annulation.[14]

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Microwave irradiation has emerged as a powerful tool to dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating.[9][15][16] For the synthesis of quinazolines from aminobenzonitriles, MAOS can reduce reaction times from hours to minutes.[9][17] This is attributed to efficient and uniform heating, which can overcome activation energy barriers more effectively. Many classical and metal-catalyzed reactions can be adapted for microwave conditions, making it a key technology for library synthesis and rapid lead optimization in drug discovery.[15]

Visualizing the Synthesis

To better understand the transformations, the following diagrams illustrate a general reaction scheme and a common mechanistic pathway.

G cluster_product Product A 2-Aminobenzonitrile C Quinazoline Derivative A->C [Catalyst/Reagent] B Coupling Partner (e.g., Aldehyde, Ketone, Cyanamide) B->C [Conditions: Heat, MW]

Caption: General workflow for quinazoline synthesis.

G start_mat 2-Aminobenzonitrile + R'-CHO (Aldehyde) intermediate1 Schiff Base Intermediate start_mat->intermediate1 Condensation (-H₂O) intermediate2 Cyclized Intermediate (Dihydroquinazoline) intermediate1->intermediate2 Intramolecular Cyclization product Quinazoline Product (Aromatized) intermediate2->product Oxidation (-2H)

Caption: Simplified mechanism for oxidative cyclization.

Detailed Application Protocols

The following protocols are presented as robust, reproducible methods for the synthesis of quinazoline derivatives.

Protocol 1: Acid-Mediated Annulation for 2,4-Diaminoquinazoline Derivatives

This protocol describes an efficient synthesis of N-benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine from 2-amino-4-iodobenzonitrile, adapted from a procedure demonstrating the utility of acid-mediated [4+2] annulation.[18] This method is valuable for creating scaffolds with multiple points for further diversification.

Materials and Equipment:

  • 2-Amino-4-iodobenzonitrile

  • N-Benzylcyanamide

  • Hydrochloric acid (4 M solution in 1,4-dioxane)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sealed reaction tube or pressure vessel

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a sealable reaction tube, add 2-amino-4-iodobenzonitrile (1.0 mmol, 244 mg), N-benzylcyanamide (1.2 mmol, 158 mg), and anhydrous 1,4-dioxane (5.0 mL).

  • Acid Addition: While stirring, carefully add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol, 0.375 mL).

    • Scientist's Note: The acid acts as a mediator, activating the nitrile group of the aminobenzonitrile and protonating the cyanamide, facilitating the subsequent nucleophilic attack and annulation cascade.[4][18]

  • Heating: Seal the tube tightly and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring. Monitor the reaction progress periodically by thin-layer chromatography (TLC).

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully unseal the tube and slowly add saturated aqueous sodium bicarbonate solution to quench the acid until the pH of the aqueous layer is basic (~8-9).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Workup - Washing: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate.[18]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the pure product.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2-Phenylquinazolines

This protocol outlines a modern, efficient copper-catalyzed one-pot reaction between a 2-aminobenzylamine, an aldehyde, and an oxidant. This approach, based on principles of aerobic oxidative cyclization, is notable for its operational simplicity and use of readily available materials.[10]

Materials and Equipment:

  • 2-Aminobenzylamine

  • Benzaldehyde (or other substituted aldehydes)

  • Copper(I) chloride (CuCl)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • 4-Hydroxy-TEMPO

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂) balloon or access to air

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminobenzylamine (1.0 mmol, 122 mg), the desired aldehyde (1.2 mmol), CuCl (0.1 mmol, 10 mg), DABCO (0.2 mmol, 22 mg), and 4-Hydroxy-TEMPO (0.1 mmol, 17 mg).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Atmosphere: Fit an oxygen-filled balloon to the top of the condenser (or leave open to the air).

    • Scientist's Note: This reaction is an aerobic oxidative cyclization.[10] Copper, in conjunction with DABCO and the TEMPO radical, catalyzes the oxidation of the initially formed dihydroquinazoline intermediate to the final aromatic quinazoline, with molecular oxygen serving as the terminal oxidant.[10]

  • Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column and purify using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 2-substituted quinazoline.

Data Summary: Comparison of Synthetic Methodologies

The choice of synthetic route can significantly impact the outcome of the experiment. The table below summarizes key parameters for the discussed strategies.

Methodology Typical Catalyst/Reagent Temperature Reaction Time Advantages Disadvantages
Friedländer Annulation Base (KOH) or Acid (p-TsOH)High (150-220 °C)12-48 hSimple reagents, well-establishedHarsh conditions, limited scope, low yields
Acid-Mediated Annulation HCl, H₂SO₄70-120 °C1-12 hDirect access to aminoquinazolines[4]Requires stoichiometric acid, pressure tube
Copper-Catalyzed CuCl, Cu(OAc)₂, CuI80-130 °C8-24 hHigh functional group tolerance, uses air as oxidant[10][12]Catalyst loading can be high, ligand may be needed
Palladium-Catalyzed Pd(OAc)₂, PdCl₂(PPh₃)₂80-120 °C12-24 hExcellent for multi-component reactions, high diversity[14]Expensive catalyst, sensitive to air/moisture
Microwave-Assisted Various (as above)80-150 °C5-30 minDrastically reduced reaction times, improved yields[9][16]Requires specialized equipment, scalability can be an issue

Troubleshooting and Optimization

  • Low Yields in Friedländer Reactions: If yields are low, consider switching to microwave heating to overcome the high activation energy.[9] Alternatively, employing a Lewis acid catalyst can enhance the electrophilicity of the nitrile group.

  • Side Reactions in Metal-Catalyzed Processes: Homocoupling of boronic acids (in Pd-catalyzed reactions) or catalyst deactivation can be problematic. Ensure an inert atmosphere (if required) and use high-purity, anhydrous solvents. Ligand screening is often necessary to optimize a specific transformation.

  • Purification Challenges: Quinazolines, being nitrogenous heterocycles, can streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can significantly improve chromatographic separation.

  • Incomplete Conversion: If the reaction stalls, a fresh portion of the catalyst can be added. For aerobic oxidations, ensuring good exposure to air or O₂ is critical; vigorous stirring or bubbling O₂ through the mixture can help.

Conclusion and Future Outlook

The synthesis of quinazolines from 2-aminobenzonitriles is a mature yet continuously evolving field. While classical methods provide a fundamental entry, modern metal-catalyzed and microwave-assisted protocols offer superior efficiency, scope, and sustainability.[9][10] The ongoing development of novel catalytic systems, particularly those using earth-abundant metals and visible-light photoredox catalysis, promises to further refine these powerful transformations.[19] These advancements will continue to empower medicinal chemists to rapidly access novel quinazoline derivatives, accelerating the discovery of next-generation therapeutics.

References

  • Chen, M., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Abdel-rahman, H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Preprints.org. Available at: [Link]

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  • Gellis, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Othman, L.A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. Available at: [Link]

  • Wang, M., et al. (2023). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Taylor & Francis Online. Available at: [Link]

  • Kim, J., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal (2018). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • Li, F., et al. (2019). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate (2020). Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. ResearchGate. Available at: [Link]

  • Wikipedia (2023). Friedländer synthesis. Wikipedia. Available at: [Link]

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  • Pal, S., et al. (2021). Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products. ResearchGate. Available at: [Link]

  • Li, F., et al. (2019). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols. ResearchGate. Available at: [Link]

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  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed. Available at: [Link]

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Synthesis of Aminoquinoline Derivatives Using Aminobenzonitrile Precursors: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of synthetic strategies for preparing aminoquinoline derivatives, a critical scaffold in medicinal chemistry, utilizing aminobenzonitrile precursors. This document offers in-depth theoretical background, detailed experimental protocols, and mechanistic insights to facilitate the practical application of these methodologies in a laboratory setting.

Introduction: The Significance of Aminoquinolines and the Strategic Advantage of Aminobenzonitrile Precursors

The aminoquinoline core is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1] These compounds have demonstrated significant potential in treating a wide range of diseases, including malaria, cancer, and various infectious diseases.[2][3] The 4-aminoquinoline scaffold, in particular, is a key component in well-established drugs like chloroquine and amodiaquine.

The use of aminobenzonitriles as starting materials offers a versatile and efficient entry point to a variety of substituted aminoquinolines. The nitrile group can act as a linchpin for cyclization reactions, enabling the construction of the quinoline ring system through various synthetic strategies. This approach allows for the introduction of diverse substituents on the resulting aminoquinoline, which is crucial for modulating the pharmacological properties of the final compounds.[2][4]

Synthetic Strategies: From Classical Annulations to Modern Catalysis

The synthesis of aminoquinolines from aminobenzonitrile precursors can be broadly categorized into several key strategies, including classical condensation reactions and modern metal-catalyzed cross-coupling and cyclization methods.

The Friedländer Annulation: A Classic Approach to Quinoline Synthesis

The Friedländer synthesis is a well-established method for constructing quinoline rings, typically involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6][7] While the classical Friedländer reaction does not directly start from an aminobenzonitrile, variations and related cyclizations can be adapted for these precursors. The core principle involves an acid- or base-catalyzed cyclocondensation.[5][8]

The reaction can proceed through two primary mechanistic pathways: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an aldol-type reaction and subsequent elimination.[6]

Conceptual Workflow of the Friedländer Synthesis

Friedlander_Workflow cluster_reactants Reactants cluster_reaction Reaction o_aminoaryl o-Aminoaryl Aldehyde/Ketone condensation Aldol Condensation & Dehydration o_aminoaryl->condensation alpha_methylene α-Methylene Compound alpha_methylene->condensation cyclization Intramolecular Condensation & Dehydration condensation->cyclization Intermediate Formation product Quinoline Derivative cyclization->product

Caption: A simplified workflow of the Friedländer quinoline synthesis.

Base-Promoted Intramolecular Cyclization of Imines

A direct and effective method for the synthesis of 4-aminoquinoline derivatives involves a two-step process starting from 2-aminobenzonitrile.[9] The first step is the condensation of 2-aminobenzonitrile with an aliphatic aldehyde or ketone to form an imine intermediate. Subsequent intramolecular cyclization of the purified imine, promoted by a strong base such as potassium tert-butoxide (t-BuOK), yields the desired 4-aminoquinoline derivative.[9]

Reaction Scheme: Base-Promoted Cyclization of Imines

Imine_Cyclization r1 2-Aminobenzonitrile plus1 + r2 Aldehyde/Ketone intermediate Imine Intermediate r2->intermediate Condensation (NaOH) product 4-Aminoquinoline Derivative intermediate->product Intramolecular Cyclization (t-BuOK)

Caption: Two-step synthesis of 4-aminoquinolines from 2-aminobenzonitrile.

Thorpe-Ziegler Cyclization: A Pathway to Substituted Aminoquinolines

The Thorpe-Ziegler reaction is a powerful tool for the formation of cyclic ketones from dinitriles through an intramolecular condensation catalyzed by a strong base.[10][11][12] This methodology can be adapted for the synthesis of 4-aminoquinoline-3-carbonitriles. The synthesis starts with the cyanoethylation of a substituted 2-aminobenzonitrile to form a dinitrile precursor. This precursor then undergoes a base-assisted Thorpe-Ziegler cyclization to yield the 4-aminoquinoline-3-carbonitrile scaffold.[13]

The mechanism involves the deprotonation of an α-carbon to a nitrile, followed by an intramolecular nucleophilic attack on the second nitrile group to form a cyclic imine anion.[10] Subsequent protonation and tautomerization yield a cyclic enamine, which upon acidic workup, can be hydrolyzed to the corresponding ketone. In the case of aminoquinoline synthesis from aminobenzonitriles, the enamine form is a stable aromatic product.

Metal-Catalyzed Annulation and Multicomponent Reactions

Modern synthetic organic chemistry has seen a surge in the development of metal-catalyzed reactions for the construction of heterocyclic systems.[14] The synthesis of 4-aminoquinolines from 2-aminobenzonitriles has benefited significantly from these advancements. Various transition metals, including palladium, copper, and gold, have been employed to catalyze the annulation of 2-aminobenzonitriles with coupling partners such as alkynes, ynones, and isocyanides.[2][4]

These reactions often proceed with high efficiency and regioselectivity under mild conditions. Multicomponent reactions, where three or more reactants combine in a single pot to form the product, are particularly attractive due to their high atom economy and operational simplicity.[2][4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 4-aminoquinoline derivatives from 2-aminobenzonitrile precursors.

Protocol 1: Two-Step Synthesis of 4-Aminoquinolines via Imine Formation and Base-Promoted Cyclization

This protocol is adapted from a reported procedure for the synthesis of various 4-aminoquinoline derivatives.[9]

Step 1: Synthesis of Imine Intermediates

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq.) in ethanol. Add the corresponding aliphatic aldehyde or ketone (1.1 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of sodium hydroxide (NaOH).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude imine can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to 4-Aminoquinolines

  • Reaction Setup: Dissolve the purified imine (1.0 eq.) in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add potassium tert-butoxide (t-BuOK) (1.2 eq.) portion-wise.

  • Reaction Conditions: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminoquinoline derivative.

Protocol 2: Synthesis of 4-Aminoquinolines via Metal-Catalyzed Intermolecular Annulation

This generalized protocol is based on the principles of metal-catalyzed reactions for the synthesis of 4-aminoquinolines from 2-aminobenzonitriles and various coupling partners.[2][4] The specific catalyst, ligand, base, and solvent will vary depending on the chosen coupling partners.

  • Reaction Setup: To an oven-dried reaction vessel, add 2-aminobenzonitrile (1.0 eq.), the alkyne or other coupling partner (1.2 eq.), the metal catalyst (e.g., Pd(OAc)₂, CuI), ligand (if required), and base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a suitable degassed solvent (e.g., toluene, DMF, DMSO) under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for the required time (typically several hours). Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to afford the target 4-aminoquinoline.

Data Presentation and Analysis

The success of the synthesis of aminoquinoline derivatives is typically evaluated based on reaction yield and the characterization of the final product.

Table 1: Representative Examples of 4-Aminoquinoline Synthesis from 2-Aminobenzonitrile

EntryCoupling PartnerCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetyleneCuI / Et₃NCH₂Cl₂80465-74[4]
2Halocarbon-alkynylphosphonatesK₂CO₃Toluene11212-[2]
3YnonesKOt-BuDMSO1001High[2]
4Aliphatic Aldehydes/Ketones1. NaOH (cat.) 2. t-BuOK1. EtOH 2. THFRT / 0°C to RT-75-85[9]

Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.

Troubleshooting and Optimization

Problem: Low yield in the base-promoted cyclization of imines.

  • Possible Cause: Incomplete imine formation.

    • Solution: Ensure the purity of the imine intermediate before proceeding to the cyclization step. Consider using a dehydrating agent during imine formation.

  • Possible Cause: Inactive or insufficient base.

    • Solution: Use freshly opened or properly stored t-BuOK. Ensure anhydrous reaction conditions as t-BuOK is moisture sensitive.

  • Possible Cause: Side reactions.

    • Solution: Optimize the reaction temperature; running the reaction at a lower temperature for a longer duration might improve the yield.

Problem: Low yield in metal-catalyzed reactions.

  • Possible Cause: Catalyst deactivation.

    • Solution: Ensure all reagents and solvents are pure and dry. Degas the solvent thoroughly to remove oxygen.

  • Possible Cause: Sub-optimal ligand or base.

    • Solution: Screen different ligands and bases to find the optimal combination for the specific substrates.

  • Possible Cause: Poor solubility of reactants.

    • Solution: Experiment with different solvents or solvent mixtures to improve solubility.

Conclusion

The synthesis of aminoquinoline derivatives from aminobenzonitrile precursors offers a robust and versatile platform for the generation of a wide array of potentially bioactive molecules. The methodologies presented in this guide, ranging from classical base-promoted cyclizations to modern metal-catalyzed annulations, provide researchers with a powerful toolkit for their drug discovery and development efforts. Careful selection of the synthetic strategy and optimization of reaction conditions are paramount to achieving high yields and purity of the desired aminoquinoline products.

References

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  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Concerning the mechanism of the Friedländer quinoline synthesis. Chemical Society Reviews, 38(8), 2259-2266.
  • Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]

  • Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Ferreira, P. M. P., & Pessoa, C. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals, 14(11), 1105. [Link]

  • Kumar, A., Mishra, P., Saini, K. M., & Verma, A. K. (2021). Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal‐free conditions. Advanced Synthesis & Catalysis, 363(10), 2546-2551. [Link]

  • Sharma, A., Kumar, V., & Sharma, U. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(15), 4509. [Link]

  • Qi, Z.-Y., Song, W.-M., & Wu, A.-X. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 29(12), 2843. [Link]

  • Al-Warhi, T. I., Al-Hazmi, A. M., & El-Gazzar, A. B. A. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-494. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 22043-22069. [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Al-Tel, T. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ChemistrySelect, 7(6), e202104271. [Link]

  • El-Gazzar, A. B. A., & Gaafar, A. M. (2018). Annulation of o-Aminoquinoxaline-1,4-dioxidenitrile with Ketonic Compounds under Friedländer-type Conditions. Journal of Heterocyclic Chemistry, 55(6), 1436-1442. [Link]

  • Wikipedia. (2023, April 20). Thorpe reaction. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2014). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 19(7), 9636-9655. [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

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The Synthetic Versatility of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile stands out as a key intermediate, offering a unique constellation of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this compound, presenting detailed protocols and mechanistic insights for its application in the synthesis of privileged heterocyclic scaffolds and other valuable derivatives. Our focus is on providing not just procedural steps, but a strategic understanding of how to leverage the inherent chemical properties of this versatile reagent.

Core Reactivity Profile: A Multi-Functional Scaffold

This compound, with a molecular formula of C10H11FN2O2 and a molecular weight of 210.21 g/mol , is a crystalline solid at room temperature. Its structure is characterized by a highly substituted benzene ring bearing five distinct functional groups: a primary aromatic amine (-NH2), a nitrile (-C≡N), a fluorine atom (-F), an ether linkage (-O-), and the methoxyethoxy side chain.

The reactivity of this molecule is governed by the interplay of these functional groups. The ortho-positioning of the amine and nitrile groups makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably quinazolines. The electron-donating nature of the amine and ether groups activates the aromatic ring towards electrophilic substitution, while the fluorine atom can participate in nucleophilic aromatic substitution reactions. The ether linkage, while generally stable, can be cleaved under specific conditions to unmask a phenolic hydroxyl group.

Cyclization to Quinazolines: A Gateway to Bioactive Heterocycles

The most prominent application of this compound is in the synthesis of quinazoline derivatives. The quinazoline scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.

Synthesis of 7-Fluoro-5-(2-methoxyethoxy)quinazolin-4-amine

This protocol describes the direct cyclization of this compound with formamide to yield the corresponding quinazolin-4-amine. This one-step process is highly efficient and serves as a foundational reaction for accessing a variety of substituted quinazolines.

Protocol:

  • Reagent Preparation: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reaction Setup: Add an excess of formamide (approximately 10-20 equivalents) to the reaction vessel.

  • Thermal Cyclization: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring. The product will precipitate out of solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Insights:

The reaction proceeds through an initial formylation of the primary amine by formamide, followed by an intramolecular cyclization where the newly formed formamide nitrogen attacks the nitrile carbon. Subsequent tautomerization and aromatization lead to the stable quinazolin-4-amine product.

Data Summary:

Starting MaterialReagentProductTemperatureTimeYield
This compoundFormamide7-Fluoro-5-(2-methoxyethoxy)quinazolin-4-amine150-160 °C4-6 hHigh

Experimental Workflow Diagram:

G start Start: this compound reagents Add Formamide start->reagents reaction Heat to 150-160 °C (4-6 hours) reagents->reaction workup Cool and Quench (Ice-Water) reaction->workup isolation Filter and Dry workup->isolation purification Recrystallization/ Chromatography isolation->purification product Product: 7-Fluoro-5-(2-methoxyethoxy)quinazolin-4-amine purification->product

Caption: Workflow for the synthesis of 7-Fluoro-5-(2-methoxyethoxy)quinazolin-4-amine.

Reactions Targeting the Amine Functionality

The primary aromatic amine in this compound is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions.

Acylation of the Amino Group

Acylation of the amino group can be used to introduce a wide range of substituents and to modulate the electronic properties of the aromatic ring. This can be a crucial step in a multi-step synthesis to protect the amine or to introduce a specific functional group.

Protocol for N-Acetylation:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution and cool to 0 °C in an ice bath.

  • Acylating Agent: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the cooled solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Logical Relationship Diagram:

G start Starting Material This compound product Product N-(3-Cyano-5-fluoro-4-(2-methoxyethoxy)phenyl)acetamide start->product Acylation reagent Reagents Acetic Anhydride Triethylamine reagent->product

Caption: Acylation of the primary amine.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, or ketones.

Hydrolysis to a Carboxylic Acid

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is useful for introducing a carboxylic acid functionality, which can then be used in further coupling reactions.

Protocol for Acidic Hydrolysis:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) for several hours to overnight. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture and pour it onto crushed ice. The carboxylic acid product may precipitate.

  • Isolation and Purification: Collect the solid by filtration. If the product is soluble, adjust the pH of the aqueous solution to its isoelectric point to induce precipitation. The crude product can be purified by recrystallization.

Cleavage of the Methoxyethoxy Ether

The 2-methoxyethoxy ether can be cleaved to reveal a free phenol. This is a valuable transformation for accessing derivatives with a hydroxyl group, which can be a key pharmacophore or a handle for further functionalization.

Ether Cleavage with Boron Tribromide (BBr3)

Boron tribromide is a powerful reagent for the cleavage of aryl ethers. The reaction is typically performed at low temperatures to control its reactivity.

Protocol:

  • Inert Atmosphere: Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr3) in DCM (1.5-2.0 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography.

Reaction Pathway Diagram:

G A This compound B 2-Amino-6-fluoro-4-hydroxybenzonitrile A->B  BBr3, DCM, -78 °C to rt  

Caption: Cleavage of the methoxyethoxy ether to a phenol.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its multiple, orthogonally reactive functional groups provide a rich platform for the synthesis of complex and diverse molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their quest for novel therapeutic agents.

References

  • Patent WO2018195523A1. Preparation of substituted quinazoline compounds as IRAK4 inhibitors.
  • McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron1968 , 24 (5), 2289–2292. [Link]

Scale-Up Synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its specific substitution pattern, featuring an aminonitrile core, a fluorine atom, and a methoxyethoxy side chain, makes it a valuable building block in medicinal chemistry for the development of novel therapeutics.[3] The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in the drug development industry.

This application note provides a comprehensive guide to the scale-up synthesis of this compound. The proposed synthetic strategy is designed for robustness and scalability, with a focus on process understanding and safety. We will delve into the rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and address critical process parameters for successful implementation in a laboratory or pilot plant setting.

Synthetic Strategy and Rationale

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available starting material, 2-amino-6-fluoro-4-hydroxybenzonitrile. The overall synthetic transformation is depicted below:

Synthetic_Pathway 2-Amino-6-fluoro-4-hydroxybenzonitrile 2-Amino-6-fluoro-4-hydroxybenzonitrile Target_Molecule This compound 2-Amino-6-fluoro-4-hydroxybenzonitrile->Target_Molecule Williamson Ether Synthesis

Figure 1: Proposed two-step synthesis of the target molecule.

This strategy is predicated on the following key considerations:

  • Convergent Approach: This linear synthesis is straightforward and utilizes a commercially available starting material, minimizing the number of synthetic steps and maximizing overall efficiency.

  • Robust Chemistry: The core reaction is a Williamson ether synthesis, a well-established and highly reliable method for the formation of ether linkages.[4] This reaction is known for its scalability and tolerance to a wide range of functional groups.

  • Process Control: The reaction conditions for the Williamson ether synthesis can be readily controlled, allowing for optimization of yield and purity on a larger scale.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound starting from 2-amino-6-fluoro-4-hydroxybenzonitrile.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
2-Amino-6-fluoro-4-hydroxybenzonitrile2248003-83-9152.12Commercially Available
2-Chloroethyl methyl ether627-42-994.54Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Acros Organics
Ethyl acetate (EtOAc)141-78-688.11J.T. Baker
Brine (saturated NaCl solution)N/AN/AIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04VWR Chemicals
Equipment
  • Three-neck round-bottom flask (appropriately sized for the scale of the reaction)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup

Reaction_Setup cluster_0 Reaction Vessel flask Three-neck Round-bottom Flask stirrer Mechanical Stirrer flask->stirrer heating_mantle Heating Mantle flask->heating_mantle thermometer Thermometer condenser Reflux Condenser condenser->flask n2_inlet Nitrogen Inlet n2_inlet->flask addition_funnel Addition Funnel addition_funnel->flask

Figure 2: Schematic of the reaction setup for the Williamson ether synthesis.

Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Place the flask in a heating mantle.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with 2-amino-6-fluoro-4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) (10 mL per gram of starting material).

  • Initiation of Reaction: Begin stirring the suspension and heat the mixture to 60-70 °C.

  • Addition of Alkylating Agent: Slowly add 2-chloroethyl methyl ether (1.2 eq) to the reaction mixture via an addition funnel over 30 minutes. An exotherm may be observed.

  • Reaction Monitoring: Maintain the reaction temperature at 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (50 mL per gram of starting material) and stir for 15 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL per gram of starting material).

    • Combine the organic extracts and wash with water (2 x 20 mL per gram of starting material) and then with brine (20 mL per gram of starting material).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel to afford this compound as a solid.[5]

Critical Process Parameters

For a successful and reproducible scale-up, the following parameters should be carefully controlled:

ParameterRecommended RangeRationale
Purity of Starting Materials >98%High purity of the starting material and reagents is crucial to minimize side reactions and simplify purification of the final product.
Base Stoichiometry 1.5 - 2.5 equivalentsA sufficient excess of potassium carbonate is necessary to deprotonate the phenolic hydroxyl group and drive the reaction to completion. An insufficient amount will result in incomplete conversion, while a large excess is unnecessary and can complicate work-up.
Reaction Temperature 60 - 80 °CThe reaction rate is significantly influenced by temperature.[6][7] Operating within this range ensures a reasonable reaction time without promoting significant decomposition or side product formation. Lower temperatures will lead to sluggish reactions, while higher temperatures may increase the formation of impurities.
Solvent Quality AnhydrousThe use of an anhydrous polar aprotic solvent like DMF is essential. Water can compete with the phenoxide as a nucleophile and can also deactivate the base.
Stirring Rate Sufficient for good mixingAdequate agitation is necessary to ensure efficient heat and mass transfer in the heterogeneous reaction mixture (solid potassium carbonate in DMF). Poor mixing can lead to localized overheating and incomplete reaction.

Mechanism and Rationale

The core transformation in this synthesis is the Williamson ether synthesis , a classic SN2 reaction.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Amino-6-fluoro-4-hydroxybenzonitrile Base K₂CO₃ Phenoxide Potassium Phenoxide Intermediate PhenolBase PhenolBase PhenolBase->Phenoxide Alkyl_Halide 2-Chloroethyl methyl ether Product Target Molecule Salt KCl PhenoxideAlkyl_Halide PhenoxideAlkyl_Halide ProductSalt ProductSalt PhenoxideAlkyl_Halide->ProductSalt

Figure 3: Reaction mechanism of the Williamson ether synthesis.

  • Deprotonation: The weakly acidic phenolic proton of 2-amino-6-fluoro-4-hydroxybenzonitrile is removed by the base, potassium carbonate, to generate a more nucleophilic potassium phenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of 2-chloroethyl methyl ether in a concerted SN2 fashion. This backside attack displaces the chloride leaving group, forming the desired ether linkage and potassium chloride as a byproduct.

The choice of a polar aprotic solvent like DMF is critical as it solvates the potassium cation, leaving the phenoxide anion more "naked" and thus more nucleophilic, which accelerates the rate of the SN2 reaction.

Safety Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood and with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Specific Hazards:

  • 2-Chloroethyl methyl ether: This reagent is a highly flammable liquid and vapor.[8] It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation.[8][9] Therefore, it must be handled with extreme care, away from ignition sources, and in a closed system where possible.[9]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is considered a reproductive toxin. Avoid inhalation of vapors and skin contact.

  • Potassium Carbonate: While not highly hazardous, it can cause skin and eye irritation. Avoid generating dust.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in a designated container.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the critical process parameters and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The straightforward nature of the Williamson ether synthesis makes this a robust and adaptable procedure for various scales of production.

References

  • Loba Chemie. (2016, May 18). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Retrieved from [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17855-17862. [Link]

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  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
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  • Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Retrieved from [Link]

  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
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  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. We will delve into the underlying chemical principles to provide actionable solutions for improving yield and purity.

Introduction to the Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-step nucleophilic aromatic substitution (SNAr) sequence starting from 2,4,6-trifluorobenzonitrile. This strategy leverages the strong electron-withdrawing nature of the nitrile and fluorine substituents to activate the aromatic ring for nucleophilic attack.[1][2][3]

The proposed synthetic route is as follows:

  • Step 1: Selective Alkoxylation. 2,4,6-Trifluorobenzonitrile is first reacted with 2-methoxyethanol in the presence of a suitable base to selectively replace the fluorine atom at the 4-position. This selectivity is driven by the para-orienting effect of the nitrile group.

  • Step 2: Selective Amination. The resulting 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile is then treated with ammonia to selectively replace the fluorine atom at the 2-position, yielding the desired product. The ortho-directing effect of the nitrile group and the activating effect of the remaining fluorine favor this substitution.[4]

Visualizing the Synthetic Workflow

Synthesis_Workflow 2,4,6-Trifluorobenzonitrile 2,4,6-Trifluorobenzonitrile Intermediate 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile 2,4,6-Trifluorobenzonitrile->Intermediate 1. 2-Methoxyethanol 2. Base (e.g., NaH) 3. Anhydrous Solvent (e.g., THF, DMF) Final_Product This compound Intermediate->Final_Product 1. Ammonia (aq. or gas) 2. Solvent (e.g., DMSO) 3. Heat Troubleshooting_Flowchart cluster_step1_solutions Step 1 Troubleshooting cluster_step2_solutions Step 2 Troubleshooting start Low Yield of Final Product check_step1 Analyze crude product of Step 1 start->check_step1 step1_ok Step 1 yield is high (>85%) check_step1->step1_ok Yes step1_low Step 1 yield is low check_step1->step1_low No check_step2 Analyze crude product of Step 2 step1_ok->check_step2 sol1_base Check base quality and quantity. Ensure anhydrous conditions. step1_low->sol1_base step2_ok Step 2 yield is high, but final yield is low check_step2->step2_ok Yes step2_low Step 2 yield is low check_step2->step2_low No purification_issue Purification Issues: - Re-evaluate chromatography conditions. - Consider recrystallization. step2_ok->purification_issue sol2_ammonia Use a sealed vessel. Increase ammonia concentration. step2_low->sol2_ammonia sol1_temp Increase reaction temperature or time. sol1_base->sol1_temp sol1_reagents Verify purity of starting materials. sol1_temp->sol1_reagents sol2_temp Increase reaction temperature. sol2_ammonia->sol2_temp sol2_solvent Ensure DMSO is anhydrous. sol2_temp->sol2_solvent

Sources

Technical Support Center: Purification of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile (CAS: 2248003-85-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile drug intermediate.[1] Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The unique structure of this molecule—possessing a basic amino group, a polar nitrile, a deactivating fluoro group, and a flexible ether linkage—presents specific purification challenges that require a multi-faceted approach. This guide provides a logical, experience-based framework for achieving high purity.

Section 1: Initial Assessment and Impurity Profile

Effective purification begins with a thorough understanding of your crude material. Before attempting any purification method, it is critical to assess the initial purity and identify potential contaminants. This "characterize-first" approach saves time and resources.

Frequently Asked Questions (FAQs): Purity Assessment

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is heavily dependent on the synthetic route. A common strategy for analogous compounds involves the nucleophilic aromatic substitution of a difluoro-precursor with ammonia.[2] Based on this, likely impurities include:

  • Unreacted Starting Material: The corresponding 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile.

  • Hydrolysis Byproducts: The nitrile group can partially hydrolyze to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzamide, especially if exposed to harsh acidic or basic conditions during workup.

  • Isomeric Impurities: If the precursor synthesis was not regioselective, other positional isomers may be present.

  • Residual Solvents: Solvents used in the reaction (e.g., DMSO, DMF) and extraction (e.g., ethyl acetate, dichloromethane) are common.[2]

Q2: Which analytical techniques should I use to assess the purity of my crude product?

A2: A combination of techniques provides the most complete picture:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your crude mixture. It is the first step in developing a column chromatography method.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage purity of your main product and the relative amounts of impurities.[3]

  • ¹H NMR Spectroscopy: Essential for structural confirmation and identifying impurities if their proton signals are resolved from your product's signals.[4] Pay close attention to the aromatic region and for any unexpected aliphatic signals.

  • Mass Spectrometry (MS): Confirms that the main component has the correct molecular weight (210.2 g/mol ).[5]

  • Melting Point: A broad or depressed melting range compared to the reference value is a strong indicator of impurity.[6]

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during purification, presented in a problem-and-solution format.

Problem 1: Low recovery or emulsion formation during aqueous workup.

Question: "After quenching my reaction, my attempt at a standard liquid-liquid extraction with ethyl acetate and water resulted in a thick emulsion and significant loss of product. What is happening?"

Answer: This is a frequent issue with primary amines, which can act as surfactants, stabilizing the interface between the organic and aqueous layers. The methoxyethoxy group can also contribute to this behavior. Aggressive shaking is a primary cause of stable emulsions.[7]

Causality & Solution: The basicity of the aniline-like amino group is the key to an effective and clean separation. By performing a pH-driven acid-base extraction, you can selectively move your desired compound into the aqueous phase, leaving non-basic organic impurities behind.

Recommended Protocol: Optimized Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl).

  • Do not shake vigorously. Instead, gently invert the funnel 5-10 times to allow for partitioning. This minimizes emulsion formation.[7]

  • Drain the lower aqueous layer (containing your protonated, water-soluble product) into a clean flask.

  • Re-extract the organic layer with fresh 1M HCl to ensure complete recovery.

  • Combine the acidic aqueous extracts. Wash this combined extract with fresh EtOAc to remove any remaining neutral organic impurities.

  • In a flask cooled in an ice bath, slowly add a base (e.g., 3M NaOH or saturated NaHCO₃) to the aqueous solution while stirring until the pH is >9. Your product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Problem 2: The compound "oils out" or fails to crystallize during recrystallization.

Question: "I dissolved my crude solid in a hot solvent, but upon cooling, it formed an oil instead of crystals. How can I induce crystallization?"

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the concentration of impurities is disrupting crystal lattice formation.[8]

Causality & Solution: Successful recrystallization depends on a critical balance of solubility. The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.[8] A systematic solvent screen is the most effective approach.

Data-Driven Solvent Selection:

Solvent SystemPolarityBoiling Point (°C)Observations & Rationale
Isopropanol/WaterPolar Protic~83-100Good starting point. The alcohol solubilizes the compound, and water acts as an anti-solvent to induce crystallization upon cooling.
TolueneAromatic111Can be effective for moderately polar compounds. Slower evaporation rate promotes larger crystal growth.
Ethyl Acetate/HexanePolar Aprotic / Nonpolar~70Dissolve in minimal hot EtOAc, then add hexane dropwise until turbidity appears. Re-heat to clarify and then cool slowly.
DichloromethanePolar Aprotic40High solubility may require co-solvent. Low boiling point can lead to rapid crashing out, yielding fine powders.[8]

Troubleshooting Protocol:

  • Reduce Solvent Volume: If too much solvent was used, gently boil some off to re-saturate the solution.[8]

  • Cool Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling often leads to fine powders or oils.

  • Induce Crystallization:

    • Scratch: Use a glass rod to scratch the inside surface of the flask at the solution's surface. This creates nucleation sites.

    • Seed: Add a tiny crystal of pure product to the cooled solution to act as a template for crystal growth.[8]

  • If Oiling Persists: Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool even more slowly. If this fails, the impurity level may be too high, and column chromatography should be performed first.

Problem 3: Poor separation of a key impurity during column chromatography.

Question: "My product is co-eluting with an impurity on a silica gel column using a 30% ethyl acetate in hexane mobile phase. How can I improve the separation?"

Answer: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen stationary and mobile phases to resolve. The fluorinated nature of your compound offers unique opportunities for separation.

Causality & Solution: Separation (resolution) in chromatography is governed by the differential partitioning of analytes between the stationary and mobile phases. To improve resolution, you must alter this partitioning.

Workflow for Optimizing Chromatographic Separation:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Decrease the percentage of the polar solvent (ethyl acetate). This will increase the retention time of all polar compounds, potentially resolving your product from a less polar impurity.

    • Change Solvent System: Swap ethyl acetate for dichloromethane or a mixture of DCM/methanol. Different solvents can alter selectivity.

    • Employ Gradient Elution: Start with a low-polarity mobile phase (e.g., 10% EtOAc/hexane) and gradually increase the polarity. This is highly effective for separating compounds with different polarities.[9]

  • Consider an Alternative Stationary Phase:

    • If the impurity is very close in polarity on silica, a different stationary phase may be necessary.

    • Alumina (basic or neutral): Can offer different selectivity for amines compared to silica (acidic).

    • Fluorinated Phases (e.g., PFP): These phases are specifically designed for separating fluorinated molecules. They can provide unique selectivity based on interactions with the fluorine atoms in your compound and impurities.[10][11]

Visualization of Purification Strategies

A logical workflow can help guide your purification decisions.

G cluster_recryst Recrystallization Path cluster_chrom Chromatography Path crude Crude Product (Post-Workup) analysis Purity Analysis (TLC, HPLC, NMR) crude->analysis solid Is it a Solid? analysis->solid recryst Recrystallization solid->recryst Yes chrom Column Chromatography solid->chrom No / Impure Solid oil_out Oiling Out? recryst->oil_out pure_solid Pure Solid oil_out->pure_solid No oil_out->chrom Yes coelute Co-elution? chrom->coelute coelute->chrom Yes (Optimize) pure_fractions Pure Fractions coelute->pure_fractions No

Caption: Decision workflow for purifying the target compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general starting point. The column, mobile phase, and gradient may require optimization.

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of your crude material in acetonitrile. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Determine purity by calculating the area percentage of the main product peak relative to the total area of all peaks.[3]

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an optimal solvent system that gives your product an Rf value of ~0.2-0.4.[9] A good starting point is ethyl acetate/hexane.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with the determined mobile phase. If a gradient is needed, slowly increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization: Troubleshooting Chromatography

G start Poor Separation (Co-elution) q1 Are bands streaking or tailing? start->q1 s1 Sample may be too acidic/basic. Add 0.1% Et3N or AcOH to mobile phase. Or, sample overloaded. q1->s1 Yes q2 Bands are resolved but too close (Rf > 0.5) q1->q2 No end_node Improved Separation s1->end_node s2 Decrease mobile phase polarity (e.g., from 30% to 20% EtOAc/Hexane) q2->s2 Yes q3 Bands are not resolved at all (Rf values are identical) q2->q3 No s2->end_node s3 Try gradient elution. q3->s3 Yes s4 Change mobile phase (e.g., DCM/MeOH) s3->s4 s5 Change stationary phase (Alumina or Fluorinated Phase) s4->s5 s5->end_node

Caption: Troubleshooting logic for common column chromatography issues.

References

  • BenchChem. (2025). Technical Guide to Research-Grade 4-Aminobenzonitrile: Commercial Availability, Purity, and Applications.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-iodobenzonitrile by Recrystallization.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization.
  • MedChemExpress. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis.
  • PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile.
  • BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 5-Fluoro-1-indanone.
  • Synthonix. (n.d.). This compound.
  • Chemistry at Winthrop University. (n.d.). Column Chromatography.
  • ChemicalBook. (n.d.). This compound(2248003-85-0) 1H NMR.
  • SiliCycle. (n.d.). Working with fluorinated silica phases.
  • BenchChem. (2025). Technical Support Center: Column Chromatography of Fluorinated Phenols.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.

Sources

Technical Support Center: Solubility of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. As of this writing, specific quantitative solubility data for this compound is not widely published. Therefore, this guide provides a framework based on first principles of physical organic chemistry, data from analogous structures, and robust experimental protocols to empower you to determine its solubility profile in your specific applications.

Understanding the Molecule: A Structural Approach to Predicting Solubility

The solubility of a compound is dictated by its molecular structure. Let's break down the key functional groups of this compound and their influence on its interaction with various solvents.

  • Benzonitrile Core: The aromatic ring is non-polar, while the nitrile group (-C≡N) is highly polar and can act as a hydrogen bond acceptor.

  • Amino Group (-NH₂): This group is polar and can both donate and accept hydrogen bonds, significantly increasing affinity for polar protic solvents.[1][2][3]

  • Fluoro Group (-F): As the most electronegative element, fluorine substitution increases the polarity of the C-F bond. However, its overall effect on solubility can be complex, sometimes reducing aqueous solubility due to its hydrophobicity.

  • Methoxyethoxy Group (-O-CH₂-CH₂-O-CH₃): This ether linkage adds flexibility and polarity. The oxygen atoms can act as hydrogen bond acceptors, which can enhance solubility in polar solvents.

Overall Prediction: The combination of these functional groups suggests that this compound is a polar molecule. It is expected to have limited solubility in non-polar solvents like hexanes and better solubility in polar organic solvents.[1][4] Its solubility in water is likely to be low due to the significant non-polar surface area of the benzene ring and the methoxyethoxy chain.[2]

Troubleshooting Guide: Common Solubility Issues

This section addresses common problems encountered when trying to dissolve this compound.

Q1: My compound won't dissolve in my chosen solvent. What's the issue?

Poor solubility typically stems from a few key factors:

  • Polarity Mismatch: The primary reason for poor solubility is a significant difference between the polarity of the solute and the solvent.[1] For instance, attempting to dissolve this polar compound in a non-polar solvent like heptane will likely be unsuccessful.

  • Insufficient Temperature: The dissolution of a solid is an endothermic process, meaning solubility generally increases with temperature.[1][3] Your working temperature may be too low.

  • Saturation Limit: You may be exceeding the compound's maximum solubility in the chosen volume of solvent.[1]

  • Crystalline Structure: A highly stable crystal lattice requires more energy to break apart than the energy released by solvation.[1]

Q2: I'm starting a new reaction. Which solvents should I try first?

Based on the compound's structure, a logical starting point is a selection of common polar organic solvents. We recommend a tiered approach:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points as they are highly polar and can solvate a wide range of organic molecules.

  • Polar Protic Solvents: Alcohols such as methanol and ethanol are good candidates due to their ability to hydrogen bond with the amino and ether groups.[2][4]

  • Moderately Polar Solvents: Ethyl acetate, dichloromethane (DCM), and chloroform are also worth testing.[1][2]

A qualitative "test tube" solubility test (see Protocol 1) can quickly help you identify the most promising solvent systems for your application.

Q3: Can I heat the mixture to improve solubility?

Yes, gentle heating is a common and effective method to increase both the rate of dissolution and the overall solubility.[1][3] However, proceed with caution:

  • Boiling Point: Do not exceed the boiling point of your solvent.

  • Compound Stability: While the stability of this compound is not extensively documented, it is prudent to start with gentle warming (e.g., 40-50 °C) and monitor for any signs of degradation (color change, etc.).

  • Safety: Always heat flammable organic solvents using a controlled heating mantle or water bath in a well-ventilated fume hood.

Q4: The compound dissolved upon heating, but crashed out of solution as it cooled. What can I do?

This phenomenon, known as precipitation upon cooling, occurs when a supersaturated solution is created at a higher temperature. When the temperature drops, the solubility limit decreases, and the excess solute falls out of solution. To address this:

  • Maintain Temperature: If your experimental setup allows, maintain the reaction or analysis at the elevated temperature where the compound is soluble.

  • Use a Co-solvent: Adding a small amount of a stronger solvent (e.g., DMSO or DMF) to your primary solvent can increase the overall solvating power of the mixture and keep the compound in solution at lower temperatures.[1]

  • Increase Solvent Volume: If your reaction concentration allows, simply increasing the volume of the solvent will lower the concentration below the saturation point at the desired temperature.

Frequently Asked Questions (FAQs)

  • What is the predicted solubility profile of this compound?

    • It is predicted to be soluble in polar aprotic solvents (DMSO, DMF), moderately to well soluble in polar protic solvents (alcohols), and have limited solubility in non-polar hydrocarbon solvents and water.

  • How do the fluoro and methoxyethoxy groups impact solubility compared to a simpler molecule like 4-aminobenzonitrile?

    • The fluoro group can have a variable effect, but the methoxyethoxy group, with its polar ether linkages, is expected to enhance solubility in polar organic solvents compared to the unsubstituted parent compound.

  • Is this compound soluble in water?

    • Due to the large organic backbone, its solubility in pure water is expected to be very low.[2] Changes in pH to form a salt could potentially increase aqueous solubility.[3]

  • What is a good co-solvent strategy?

    • If the compound has poor solubility in a primary reaction solvent (e.g., dichloromethane), pre-dissolving it in a minimal amount of a strong solvent like DMSO or DMF and then slowly adding this concentrated solution to the primary solvent can be an effective strategy.[1]

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This rapid method helps to quickly identify suitable solvents.

Procedure:

  • Add approximately 10 mg of the compound to a clean, dry test tube.

  • Add 0.5 mL of the selected solvent.

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for 60 seconds at room temperature.

  • Visually inspect the solution and classify as:

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[5]

  • If insoluble at room temperature, gently warm the mixture to assess temperature effects.

Protocol 2: Quantitative Solubility Determination (Equilibrium Method)

This method provides a precise measurement of solubility at a specific temperature.[5]

Procedure:

  • Add an excess amount of the compound to a screw-cap vial.

  • Add a known volume of the desired solvent.

  • Seal the vial and place it in a temperature-controlled shaker, agitating for 24-48 hours to ensure equilibrium is reached.

  • After the equilibration period, let the vial stand to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

  • Dilute the clear solution with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

  • Quantify the concentration of the compound in the diluted solution against a calibration curve prepared from a stock solution of known concentration.

  • Calculate the original solubility in mg/mL or mol/L.

Data Presentation

Systematically record your experimental findings. A well-organized table is crucial for comparing results and for future reference.

Table 1: Experimental Solubility of this compound

Solvent ClassSolventTemperature (°C)Qualitative Solubility (Soluble/Partially/Insoluble)Quantitative Solubility (mg/mL)
Polar AproticDMSO25
DMF25
Polar ProticMethanol25
Ethanol25
Moderately PolarEthyl Acetate25
Dichloromethane25
Non-PolarToluene25
Heptane25
AqueousWater25

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to addressing solubility challenges.

Solubility_Troubleshooting cluster_troubleshoot Troubleshooting Steps start Start: Dissolve Compound check_solubility Is the solution clear? start->check_solubility success Success: Proceed with Experiment check_solubility->success Yes troubleshoot Troubleshoot check_solubility->troubleshoot No check_polarity Step 1: Check Solvent Polarity Is it a good match for a polar molecule? troubleshoot->check_polarity increase_temp Step 2: Gently Increase Temperature (e.g., 40-50 °C) check_polarity->increase_temp Polarity seems appropriate check_dissolution_temp Did it dissolve with heat? increase_temp->check_dissolution_temp check_dissolution_temp->success Yes, and stable at RT add_cosolvent Step 3: Use a Co-solvent Add minimal amount of a stronger polar solvent (e.g., DMSO). check_dissolution_temp->add_cosolvent Yes, but precipitates on cooling check_dissolution_temp->add_cosolvent No increase_volume Step 4: Increase Solvent Volume add_cosolvent->increase_volume re_evaluate Re-evaluate Experiment | Consider alternative solvent system. increase_volume->re_evaluate

Caption: A step-by-step workflow for troubleshooting solubility issues.

References

  • BenchChem. (2025). Troubleshooting poor solubility of 4-Aminobenzonitrile in reaction solvents.
  • BenchChem. (2025).
  • Solubility of Things. 4-Aminobenzonitrile.
  • Solubility of Things. 3-Aminobenzonitrile.
  • BenchChem. (2025). Solubility of "2-Amino-4-cyclopropylbenzonitrile" in common organic solvents.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile . This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important intermediate. The content is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

I. Synthetic Strategy Overview

The synthesis of this compound is typically approached via a two-step sequence starting from 2,6-difluoro-4-hydroxybenzonitrile. This strategy involves:

  • Williamson Ether Synthesis: Etherification of the hydroxyl group of 2,6-difluoro-4-hydroxybenzonitrile with a suitable 2-methoxyethylating agent.

  • Nucleophilic Aromatic Substitution (SNAr): Amination of the resulting 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile with ammonia to selectively replace one of the fluorine atoms with an amino group.

This guide will provide detailed protocols and troubleshooting for each of these critical steps.

Synthetic_Pathway A 2,6-Difluoro-4-hydroxybenzonitrile B 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile A->B Williamson Ether Synthesis (Step 1) C This compound B->C Nucleophilic Aromatic Substitution (SNAr) (Step 2)

Caption: Overall synthetic route.

II. Step 1: Williamson Ether Synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

This step involves the O-alkylation of the phenolic hydroxyl group of 2,6-difluoro-4-hydroxybenzonitrile. The choice of reagents and conditions is crucial for achieving high yield and minimizing side products.

Experimental Protocol

Materials:

  • 2,6-Difluoro-4-hydroxybenzonitrile

  • 2-Bromo-1-methoxyethane (or 2-Chloro-1-methoxyethane)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluoro-4-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (or acetonitrile) to form a solution or a fine suspension.

  • Add finely powdered potassium carbonate (1.5 - 2.0 eq) or cesium carbonate (1.2 - 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add 2-bromo-1-methoxyethane (1.1 - 1.3 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Troubleshooting Guide: Williamson Ether Synthesis

Problem Possible Cause(s) Recommended Solution(s)
Low or no product formation Incomplete deprotonation of the phenol.Use a stronger base like cesium carbonate, which is more soluble and basic in organic solvents. Ensure the base is finely powdered and anhydrous.
Low reactivity of the alkylating agent.2-Bromo-1-methoxyethane is generally more reactive than the chloro-analogue. Consider using the bromo compound for better results.
Insufficient temperature or reaction time.Gradually increase the reaction temperature in increments of 10 °C (up to 100 °C in DMF) and monitor the reaction for a longer duration.
Formation of side products (C-alkylation) The phenoxide ion is an ambident nucleophile.While less common with electron-deficient phenols, using a less polar solvent might favor O-alkylation. However, this may reduce the reaction rate. Sticking to polar aprotic solvents like DMF or acetonitrile is generally recommended.
Presence of unreacted starting material Insufficient amount of alkylating agent or base.Ensure the stoichiometry of the base and alkylating agent is correct. A slight excess of the alkylating agent (up to 1.3 eq) can drive the reaction to completion.

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Solution1 [label="Use Cs₂CO₃ or ensure K₂CO₃ is anhydrous and finely powdered"]; Solution2 [label="Use 2-bromo-1-methoxyethane"]; Solution3 [label="Increase temperature (60-80 °C) and extend reaction time"];

Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }

Caption: Troubleshooting workflow for Step 1.

III. Step 2: Nucleophilic Aromatic Substitution (SNAr) to Yield this compound

This step involves the selective displacement of one of the fluorine atoms of the precursor with an amino group using ammonia. The reaction conditions need to be carefully controlled to favor mono-amination and prevent side reactions.

Experimental Protocol

Materials:

  • 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

  • Aqueous ammonia (25-30%) or ammonia in a suitable organic solvent (e.g., isopropanol)

  • A pressure-rated reaction vessel (e.g., a sealed tube or a Parr reactor)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a pressure-rated vessel, dissolve 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile (1.0 eq) in a suitable solvent like isopropanol or use an excess of aqueous ammonia directly.

  • Add a significant excess of the ammonia source.

  • Seal the vessel and heat the reaction mixture to 80-120 °C. The internal pressure will increase, so ensure the vessel is rated for the conditions.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • If an organic solvent was used, concentrate the mixture under reduced pressure. If aqueous ammonia was used, proceed to extraction.

  • Extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and then brine to remove residual ammonia and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Troubleshooting Guide: Nucleophilic Aromatic Substitution

Problem Possible Cause(s) Recommended Solution(s)
Low conversion of starting material Insufficient temperature or pressure.Gradually increase the reaction temperature. Using a sealed vessel is crucial to maintain a high concentration of ammonia and achieve the necessary pressure.[1]
Insufficient reaction time.Monitor the reaction over a longer period. These reactions can sometimes be slow to reach completion.
Formation of di-amino byproduct The mono-aminated product can undergo a second substitution.Use a controlled amount of ammonia or run the reaction for a shorter duration, accepting a lower conversion of the starting material which can be recovered and recycled.
Formation of hydrolysis byproduct (2-amino-6-hydroxy...) Presence of water at high temperatures with a base (ammonia).While some water is present in aqueous ammonia, minimizing reaction time at very high temperatures can reduce this side reaction. Using ammonia in an anhydrous organic solvent can also be an option.
Difficulty in purification Similar polarities of starting material, product, and byproducts.For column chromatography, use a shallow gradient of a solvent system like hexanes/ethyl acetate. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing of the amino compounds on the silica gel.[2] For recrystallization, a two-solvent system (e.g., dissolving in hot ethanol and adding water until cloudy) can be effective.[3][4]

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Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }

Caption: Troubleshooting workflow for Step 2.

IV. Frequently Asked Questions (FAQs)

Q1: Why is a Williamson ether synthesis preferred for the first step? A1: The Williamson ether synthesis is a robust and well-established method for forming ethers.[5][6] It is particularly suitable here because the starting phenol is relatively acidic due to the electron-withdrawing fluorine and nitrile groups, facilitating its deprotonation to the nucleophilic phenoxide.

Q2: What is the best base to use for the etherification? A2: For aryl ethers, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred over stronger bases like sodium hydride (NaH).[7] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.

Q3: Why is the amination reaction performed under pressure? A3: Ammonia is a gas at room temperature. To achieve a sufficiently high concentration of ammonia in the reaction mixture and to increase the reaction rate, the reaction is performed in a sealed vessel at elevated temperatures, which naturally leads to an increase in pressure.[1]

Q4: Can I use other aminating agents besides ammonia? A4: While other primary amines can be used, the goal here is to introduce a primary amino group (-NH₂), for which ammonia is the most direct reagent. Using other primary amines would result in a secondary amine product.

Q5: How can I monitor the progress of these reactions? A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of both reactions. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2]

Q6: What are the key safety precautions for these reactions? A6: The Williamson ether synthesis involves flammable organic solvents and should be performed in a well-ventilated fume hood. The amination step involves high pressure and requires the use of a properly rated and inspected pressure vessel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

V. References

  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis. Retrieved from Benchchem.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry.

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-cyclopropylbenzonitrile Reaction Products. Retrieved from Benchchem.

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from J&K Scientific LLC.

  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry.

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from MIT OpenCourseWare.

  • National Institutes of Health. (n.d.). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Retrieved from NIH.

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization. Retrieved from Benchchem.

Sources

Technical Support Center: Synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Section 1: Core Synthesis Pathway Overview

The most common and efficient route to synthesizing this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of a difluorinated precursor with an ammonia source. The electron-withdrawing nitrile group (-CN) and the fluorine atoms activate the aromatic ring, making it susceptible to attack by a nucleophile like ammonia.

The reaction proceeds because fluorine, despite its strong bond with carbon, acts as an excellent leaving group in SNAr reactions. Its high electronegativity powerfully stabilizes the negatively charged intermediate (the Meisenheimer complex), which is the rate-determining step of the reaction.[1][2]

SNAr_Synthesis SM 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) SM->Meisenheimer + NH3 (Addition Step, RDS) NH3 Ammonia (NH3) (Nucleophile) Product This compound Meisenheimer->Product - F- (Elimination Step) HF HF (Byproduct)

Caption: The SNAr pathway for the target molecule synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is low, and I've isolated a polar, water-soluble byproduct. What's happening and how can I fix it?

Probable Cause: You are likely observing hydrolysis of the nitrile (-CN) functional group. Under aqueous acidic or basic conditions, especially when heated, benzonitriles can hydrolyze first to a primary amide and subsequently to a carboxylic acid.[3][4] Both are significantly more polar than the desired product.

Mechanism of Side Reaction:

  • Basic Conditions: Direct nucleophilic attack by hydroxide ions on the nitrile carbon.[5]

  • Acidic Conditions: Protonation of the nitrile nitrogen makes the carbon more electrophilic for attack by water.[6]

Preventative Measures & Protocols:

  • Rigorous Anhydrous Conditions: The most critical factor is the exclusion of water.

    • Solvent: Use anhydrous grade dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If necessary, dry the solvent over molecular sieves prior to use.

    • Reagents: Ensure your ammonia source is anhydrous. Bubbling ammonia gas from a cylinder through a drying tube is the most reliable method. Avoid aqueous ammonia (ammonium hydroxide).

    • Glassware & Atmosphere: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Maintain this inert atmosphere throughout the reaction.

  • Temperature Control: High temperatures can accelerate hydrolysis. While heating is necessary to drive the SNAr reaction, avoid excessive temperatures or prolonged heating times. An optimal temperature is often found between 80-100°C.[7]

  • Controlled Work-up: During the reaction quench and extraction, minimize contact time with aqueous acidic or basic layers. Perform extractions quickly and at room temperature or below.

ParameterCondition to Avoid (Favors Hydrolysis)Recommended Condition (Prevents Hydrolysis)
Solvent Technical grade solvents, presence of waterAnhydrous grade solvents (e.g., dry DMSO)
Ammonia Source Aqueous ammonia (NH4OH)Anhydrous ammonia gas (NH3)
Atmosphere Open to air (moisture ingress)Inert atmosphere (Nitrogen or Argon)
Temperature > 120°C or prolonged heating80-100°C, monitor for completion
Work-up Prolonged exposure to aqueous acid/baseRapid extraction, use of brine to reduce water
Q2: My LC-MS analysis shows a byproduct with a mass 17 units higher than my product (M+17), and it's less polar than the starting material. What is it?

Probable Cause: This mass difference strongly suggests the formation of the di-substituted byproduct, 2,6-diamino-4-(2-methoxyethoxy)benzonitrile . This occurs when a second molecule of ammonia displaces the remaining fluorine atom. The resulting diamino compound is often less polar than the mono-amino product on normal-phase chromatography.

Preventative Measures & Protocols:

  • Control Stoichiometry: Over-substitution is a classic problem of competing reactions.

    • Ammonia: Avoid a large excess of ammonia. While a slight excess is needed to drive the reaction, a very large excess will increase the probability of the second substitution. Consider using 1.5 to 3.0 molar equivalents of ammonia as a starting point for optimization.

    • Slow Addition: If using ammonia gas, bubble it through the solution at a controlled rate rather than sealing a high-pressure atmosphere in the reaction vessel.

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-amino byproduct.

  • Temperature Management: The activation energy for the second substitution may be higher than the first because the newly introduced amino group is an electron-donating group, which deactivates the ring towards further nucleophilic attack. However, at elevated temperatures, this barrier can be overcome. Running the reaction at the lower end of the effective temperature range (e.g., 80°C instead of 110°C) can improve selectivity for the mono-substituted product.

Troubleshooting_Tree Start Low Yield or Impure Product Polar_Impurity Polar Impurity by TLC? Start->Polar_Impurity Mass_Spec Check LC-MS Polar_Impurity->Mass_Spec Yes NonPolar_Impurity Less Polar Impurity? Polar_Impurity->NonPolar_Impurity No Sol_Hydrolysis Cause: Nitrile Hydrolysis Solution: Use Anhydrous Conditions Mass_Spec->Sol_Hydrolysis M+18 or M+19 seen (Carboxylic Acid/Amide) Incomplete_Conv Incomplete Conversion? NonPolar_Impurity->Incomplete_Conv No Sol_Disub Cause: Di-substitution Solution: Control Stoichiometry & Time NonPolar_Impurity->Sol_Disub Yes (M+17) Sol_Optimize Cause: Suboptimal Conditions Solution: Increase Temp, Check Solvent Incomplete_Conv->Sol_Optimize Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials? The purity of the starting material, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, is paramount. It should be free of moisture and any isomeric impurities. The solvent (e.g., DMSO) must be of anhydrous grade to prevent the nitrile hydrolysis side reaction.[3]

Q2: Which analytical methods are best for monitoring this reaction?

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. It allows you to visualize the consumption of the starting material and the formation of the more polar amine product. Use a solvent system like Ethyl Acetate/Hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It can definitively identify the product, starting material, and key byproducts (hydrolyzed species, di-amino product) by their respective masses, confirming the source of any impurities.

Q3: Are there alternative synthetic routes? While SNAr is the most direct method, other routes exist for constructing aryl nitriles, such as the Palladium-catalyzed cyanation of an aryl halide or triflate.[8][9] However, this would require a different starting material (e.g., 1-bromo-3-fluoro-5-(2-methoxyethoxy)benzene), and introduces challenges related to catalyst poisoning and the use of toxic cyanide sources.[8][10] For this specific molecule, amination of the difluoro-benzonitrile precursor is generally more efficient.

Section 4: Experimental Protocol

Recommended Protocol for Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen.

  • Reagent Addition: To the flask, add 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile (1.0 eq). Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M.

  • Reaction: Begin stirring the solution. Bubble anhydrous ammonia gas from a cylinder through the solution via a subsurface needle for 10-15 minutes at room temperature.

  • Heating: Seal the reaction vessel (ensure proper pressure relief is available) and heat the mixture to 80-90°C in an oil bath.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Quench & Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with brine to remove residual DMSO and water.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

References

  • Scribd. EXP13 Hydrolysis of Benzonitrile. Available at: [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]

  • Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • Wiley Online Library. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. Available at: [Link]

  • Thieme Chemistry. Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. Synthesis. Available at: [Link]

  • Springer. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Journal of the Iranian Chemical Society. Available at: [Link]

  • Synthonix. This compound. Available at: [Link]

  • National Institutes of Health. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. Available at: [Link]

  • Science.gov. aromatic nucleophilic substitution: Topics. Available at: [Link]

  • Thieme Chemistry. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work, ensuring the integrity and stability of this key drug intermediate.[1] Our approach is grounded in established principles of chemical reactivity and pharmaceutical stability testing to empower you with actionable insights.

Introduction to the Stability Profile

This compound possesses several functional groups that dictate its chemical stability: a primary aromatic amine, a nitrile group, a fluoro substituent, and a methoxyethoxy ether linkage on a benzene ring. Each of these sites presents a potential for chemical transformation under various environmental and experimental conditions. Understanding these potential degradation pathways is critical for developing stable formulations, defining appropriate storage conditions, and ensuring the accuracy of analytical methods.

Forced degradation studies are an essential component of this understanding, deliberately exposing the molecule to stress conditions to predict its degradation profile.[2][3][4] This guide will walk you through the theoretical and practical aspects of these studies.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: I am observing multiple unexpected peaks in my HPLC chromatogram after acidic hydrolysis. What are the likely degradation products?

Answer: Under acidic conditions, the primary site of degradation is the nitrile group, which can hydrolyze. This hydrolysis typically proceeds in two stages: first to a primary amide (2-Amino-6-fluoro-4-(2-methoxyethoxy)benzamide), and then to the corresponding carboxylic acid (2-Amino-6-fluoro-4-(2-methoxyethoxy)benzoic acid).[5] The presence of multiple peaks could be due to the incomplete hydrolysis, resulting in a mixture of the starting material, the intermediate amide, and the final carboxylic acid.

  • Troubleshooting Steps:

    • Reaction Kinetics: Vary the reaction time and temperature. Shorter durations or lower temperatures may favor the formation of the amide, while more stringent conditions will drive the reaction towards the carboxylic acid.

    • Method Specificity: Ensure your HPLC method has sufficient resolution to separate all three components. You may need to adjust the gradient, mobile phase composition, or column chemistry.

    • Peak Identification: Use a mass spectrometer (LC-MS) to identify the molecular weights of the peaks, which will help in confirming their identities.

Question 2: My sample of this compound is developing a yellow to brown color upon storage, even when protected from light. What could be the cause?

Answer: The discoloration is likely due to the oxidation of the primary aromatic amine group. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored products such as nitroso or nitro compounds, or even complex polymeric materials.[6][7][8][9] This process can be initiated by atmospheric oxygen and may be catalyzed by trace metal impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Antioxidants: For formulated products, consider the inclusion of antioxidants.

    • Purity Analysis: Analyze the colored sample by LC-MS to identify potential oxidative degradation products. Look for mass increases corresponding to the addition of one or more oxygen atoms.

Question 3: I am performing a photostability study and see a loss of the parent compound, but no distinct new peaks are appearing on the chromatogram. Where are my degradants?

Answer: Photodegradation of fluoroaromatic compounds can be complex.[10][11] The absence of new peaks could be due to several factors:

  • Formation of Volatile Products: The degradation process might be cleaving the molecule into smaller, more volatile fragments that are not retained on your HPLC column or are not detected by your UV detector.

  • Polymerization: The excited state of the molecule could lead to polymerization, forming a complex mixture of high molecular weight species that may not elute from the column or may appear as a broad, unresolved baseline hump.

  • Loss of Chromophore: The degradation may alter the aromatic system in such a way that the resulting products no longer absorb at the wavelength you are using for detection.

  • Troubleshooting Steps:

    • Diode Array Detector (DAD): Use a DAD to screen for new peaks at different wavelengths.

    • Mass Balance: Calculate the mass balance. A significant loss of the parent compound without the appearance of corresponding degradation products suggests the formation of non-detectable or non-eluting species.

    • Alternative Techniques: Consider using other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to look for volatile degradants.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the functional groups present, the most probable degradation pathways are:

  • Hydrolysis (Acidic/Basic): The nitrile group can hydrolyze to a carboxylic acid via an amide intermediate.[5]

  • Oxidation: The primary aromatic amine is susceptible to oxidation, potentially forming nitroso, nitro, or polymeric products.[6][12]

  • Photodegradation: UV or visible light can induce cleavage of the C-F bond or other ring modifications.[11][13]

  • Thermal Degradation: At elevated temperatures, cleavage of the methoxyethoxy side chain or other decompositions may occur.[14][15]

Q2: What are the standard conditions for a forced degradation study?

A2: Forced degradation studies typically involve exposing the compound to the following conditions, as recommended by ICH guidelines:[2][16][17]

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

  • Oxidation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Stress: Dry heat (e.g., 80-100 °C) and high humidity (e.g., 75-90% RH).

  • Photostability: Exposure to a combination of UV and visible light.

Q3: How can I confirm the structure of a degradation product?

A3: Structure elucidation of degradation products typically requires a combination of spectroscopic techniques:

  • LC-MS/MS: To determine the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To provide detailed information about the chemical structure and connectivity of the atoms. Isolation of the impurity is often required for NMR analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.
  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection.

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.
  • Determine the relative retention times and peak areas of the degradation products.
  • Attempt to identify the major degradation products using MS data.
Table 1: Example Data from Forced Degradation Study
Stress Condition% Degradation of ParentMajor Degradation Products (by RRT)
0.1 M HCl, 60°C, 24h15%0.85 (Amide), 0.72 (Carboxylic Acid)
0.1 M NaOH, 60°C, 24h25%0.72 (Carboxylic Acid Salt)
3% H₂O₂, RT, 24h10%1.15 (Oxidized product)
80°C, 48h5%Minor peaks
Photolysis (ICH Q1B)30%Multiple peaks, some unresolved

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G parent This compound amide 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzamide parent->amide Acid/Base Hydrolysis (mild) acid 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzoic acid parent->acid Acid/Base Hydrolysis oxidized Oxidized Products (e.g., Nitroso, Nitro) parent->oxidized Oxidation (e.g., H₂O₂) photoproducts Photodegradation Products (e.g., Defluorinated species) parent->photoproducts Photolysis (UV/Vis light) thermal_products Thermal Degradants parent->thermal_products Thermal Stress amide->acid Acid/Base Hydrolysis (strong)

Caption: Potential degradation pathways of the target molecule.

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak(s) Observed in HPLC check_method Is the analytical method specific? start->check_method optimize_hplc Optimize HPLC Method (e.g., gradient, column) check_method->optimize_hplc No run_lcms Analyze by LC-MS check_method->run_lcms Yes optimize_hplc->start get_mw Obtain Molecular Weight run_lcms->get_mw propose_structure Propose Structure based on MW and known pathways get_mw->propose_structure isolate Isolate Impurity propose_structure->isolate run_nmr Perform NMR Analysis isolate->run_nmr confirm_structure Confirm Structure run_nmr->confirm_structure

Caption: Workflow for identifying unknown degradation products.

References

  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • ScienceMadness. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]

  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. Retrieved from [Link]

  • AAPS. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Retrieved from [Link]

  • Asian Journal of Chemistry. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Retrieved from [Link]

  • Synthonix. (n.d.). This compound - [A62528]. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation behavior of hypochlorite-oxidized starch nanocrystals under different oxidized levels | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets. Retrieved from [Link]

  • PubMed. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[6]benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). Retrieved from [Link]

  • PubMed. (2015). Thermal degradation behavior of hypochlorite-oxidized starch nanocrystals under different oxidized levels. Retrieved from [Link]

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How to handle impurities in 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile (CAS No. 2248003-85-0). This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and handle impurities within their samples. Ensuring the purity of this intermediate is paramount, as unwanted chemical entities can significantly impact the safety, efficacy, and stability of downstream active pharmaceutical ingredients (APIs).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a substituted benzonitrile derivative with the chemical formula C₁₀H₁₁FN₂O₂.[4][5] It serves as a key building block or intermediate in the synthesis of various active pharmaceutical compounds.[6] Its molecular structure contains multiple functional groups—an amine, a nitrile, a fluoro group, and a methoxyethoxy ether—making it a versatile precursor in medicinal chemistry.

Q2: Why is controlling impurities in this compound so critical?

Impurities in any API or its intermediates are a major concern in pharmaceutical development.[3] They can arise from numerous sources including raw materials, synthetic by-products, or degradation.[7] Even at trace levels, impurities can:

  • Alter Therapeutic Efficacy: Reduce the potency of the final drug product.[8]

  • Pose Safety Risks: Some impurities can be toxic or genotoxic, posing direct health risks to patients.[8]

  • Affect Stability: Act as catalysts for degradation, reducing the shelf-life of the API and the final drug product.[1]

  • Complicate Regulatory Approval: Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that set thresholds for reporting, identifying, and qualifying impurities.[9][10][11]

Q3: What are the likely sources of impurities in my sample?

Based on common synthetic routes for substituted benzonitriles, impurities can be broadly categorized:

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis.[10] For example, in syntheses starting from substituted benzaldehydes or halogenated aromatics, these precursors could be present.[12][13][14]

    • By-products: Resulting from side reactions during synthesis. Positional isomers, where the functional groups are arranged differently on the aromatic ring, are a common example.[7]

    • Degradation Products: Formed during manufacturing or storage due to factors like heat, light, or moisture.[1][7]

  • Inorganic Impurities:

    • Reagents and Catalysts: Residual metals or inorganic salts used during the manufacturing process.[10][15]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[8][10]

Q4: What are the general regulatory thresholds I should be aware of?

The International Council for Harmonisation (ICH) provides key guidelines. According to ICH Q3A, the main thresholds for new drug substances are:

Threshold TypeMaximum Daily Dose ≤ 2 g/day
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold ≥ 0.15% or 1.0 mg per day intake (whichever is lower)

Source: Adapted from ICH Q3A(R2) Guidelines.[15]

These thresholds dictate when an impurity must be reported, structurally identified, and assessed for safety.[9]

Q5: I've detected an unknown peak in my HPLC analysis. What is my first step?

The immediate goal is to determine if the peak is a genuine impurity, an artifact, or a known related substance. Your first step should be to systematically rule out experimental artifacts. Verify system suitability, check the mobile phase and diluent blanks for contamination, and perform a placebo analysis if in a formulated product. If the peak persists, proceed to the detailed troubleshooting guides below for impurity characterization and identification.

Troubleshooting Guide 1: Impurity Identification & Characterization

Objective: To confidently detect, quantify, and structurally elucidate impurities in your this compound sample.

Experimental Workflow: Impurity Detection

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantification & Identification cluster_2 Phase 3: Final Assessment A Sample Preparation (Dissolve in suitable solvent, e.g., Acetonitrile) B High-Performance Liquid Chromatography (HPLC) (Use a gradient method with UV detection) A->B C Analyze Chromatogram (Check for unexpected peaks) B->C D Liquid Chromatography-Mass Spectrometry (LC-MS) (Determine mass of impurity) C->D Impurity Detected F Forced Degradation Study (To identify potential degradation products) C->F Stability Concerns E Nuclear Magnetic Resonance (NMR) Spectroscopy (For structural elucidation of major impurities) D->E Impurity > Identification Threshold G Compare Impurity Profile (Against reference standards and batch history) E->G F->G H Consult Regulatory Guidelines (ICH Q3A/B) G->H I Decision Point: Purify or Re-synthesize? H->I

Caption: Workflow for impurity identification and assessment.

Step-by-Step Methodology:
  • Visual Inspection:

    • Action: Observe the physical appearance of the solid sample.

    • Rationale: A pure compound is typically a white to off-white crystalline solid.[16] Any discoloration (e.g., yellow, brown) or deviation from a uniform crystalline appearance may indicate the presence of impurities.

  • Solubility Test:

    • Action: Test the solubility in common laboratory solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Ethanol).

    • Rationale: Incomplete dissolution or the presence of insoluble particulates in a solvent where the pure compound is known to be fully soluble is a strong indicator of foreign matter or inorganic impurities.

  • Chromatographic Analysis (HPLC/UPLC):

    • Action: Develop a stability-indicating gradient HPLC method. A C18 column is a good starting point. Use a mobile phase of acetonitrile and water/buffer.

    • Rationale: HPLC is the workhorse for purity assessment. It separates the main compound from its impurities, allowing for quantification based on peak area. A purity of >98% is often expected for such intermediates.[4][5]

    • Protocol Insight: Ensure your method can separate known related substances, such as precursors or isomers. Run a blank injection to confirm the system is clean.

  • Mass Spectrometry (LC-MS):

    • Action: Analyze the sample using an LC-MS system.

    • Rationale: This is the most direct way to get molecular weight information about unknown peaks observed in the HPLC analysis.[17] This data is crucial for proposing potential structures for the impurities.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Action: Acquire a high-resolution ¹H NMR spectrum of the sample.

    • Rationale: The spectrum of a pure sample should be consistent with the known structure of this compound.[18] Unexplained peaks in the spectrum are indicative of impurities. By integrating the peaks, you can estimate the molar ratio of the impurity to the main compound, provided the impurity structure is known or can be inferred.

Troubleshooting Guide 2: Impurity Removal & Purification

Objective: To select and execute an appropriate purification strategy to reduce impurities to acceptable levels.

Decision Tree: Selecting a Purification Methoddot

G Start Impurity Profile Identified Q1 Is the impurity level high (>5%) and significantly different in polarity? Start->Q1 Q2 Is the impurity a non-polar organic compound or a baseline material? Q1->Q2 No Recrystallization Recrystallization Q1->Recrystallization Yes Q3 Are impurities closely related isomers or difficult to separate? Q2->Q3 No Extraction Liquid-Liquid Extraction (e.g., Acid/Base Wash) Q2->Extraction Yes Chromatography Column Chromatography (Silica Gel) Q3->Chromatography Yes ReSynth Consider Re-synthesis (Optimize reaction conditions) Q3->ReSynth No (Impractical to separate)

Sources

Technical Support Center: Synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic intermediate. Our goal is to empower you with the knowledge to execute this synthesis with high yield and purity, ensuring the integrity of your subsequent research.

Introduction to the Synthesis

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Its synthesis typically involves a two-step process starting from the commercially available 2,4,6-trifluorobenzonitrile. The core of this synthesis relies on the principles of regioselective nucleophilic aromatic substitution (SNAr).

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway 2,4,6-Trifluorobenzonitrile 2,4,6-Trifluorobenzonitrile Intermediate_1 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile 2,4,6-Trifluorobenzonitrile->Intermediate_1  2-Methoxyethanol,  Base (e.g., NaH, K2CO3)  Solvent (e.g., THF, DMF) Target_Molecule This compound Intermediate_1->Target_Molecule  Ammonia (aq. or gas)  Solvent (e.g., DMSO)  Heat

Caption: Overall synthetic scheme for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the key principle behind the regioselectivity of the two substitution steps?

A1: The regioselectivity is governed by the electronic properties of the starting material, 2,4,6-trifluorobenzonitrile. The nitrile group (-CN) is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. This effect is most pronounced at the para position (C4) and ortho positions (C2 and C6). In the first step, the substitution of the fluorine at the C4 position with 2-methoxyethanol is favored due to less steric hindrance compared to the ortho positions. In the second step, the remaining fluorine atoms at C2 and C6 are electronically activated by the para nitrile group and the para ether group. The substitution of one of these fluorines with ammonia proceeds to yield the final product.

Q2: Why is an anhydrous solvent important in the first step of the synthesis?

A2: The first step often employs a strong base like sodium hydride (NaH) to deprotonate the 2-methoxyethanol, forming a potent nucleophile (the alkoxide). Sodium hydride reacts violently with water to produce hydrogen gas, which is a safety hazard. Furthermore, the presence of water can consume the base and reduce the efficiency of the alkoxide formation, leading to lower yields. Therefore, using an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial for both safety and reaction efficiency.

Q3: Can other bases be used instead of sodium hydride?

A3: Yes, other bases can be used, although they may require different reaction conditions. Potassium carbonate (K₂CO₃) is a milder and safer alternative to sodium hydride. When using potassium carbonate, the reaction may require higher temperatures and longer reaction times to achieve a comparable yield. The choice of base can also influence the selectivity and side-product profile of the reaction.

Q4: What are the typical purities and yields for this synthesis?

A4: With an optimized protocol, the overall yield for the two-step synthesis can be in the range of 70-85%. The purity of the final product, after appropriate purification steps like recrystallization or column chromatography, is typically expected to be greater than 98%.[1]

Q5: What are the main safety precautions to consider during this synthesis?

A5: Key safety considerations include:

  • Sodium Hydride: Handle with extreme care in an inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents. Quench any residual sodium hydride carefully.

  • Ammonia: Use in a well-ventilated fume hood, as it is a corrosive and toxic gas.

  • Solvents: THF can form explosive peroxides upon storage. Ensure you are using a fresh bottle or test for peroxides before use. DMF and DMSO are skin-permeable, so appropriate personal protective equipment (gloves, lab coat) is essential.

  • Pressurized Reactions: The second step involving ammonia is often carried out in a sealed vessel at elevated temperatures, which can lead to a buildup of pressure. Use a vessel rated for the expected pressure and temperature, and employ a blast shield.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous compounds.[1] Optimization may be required based on the specific laboratory conditions and reagent purity.

Step 1: Synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

Reagent/SolventMolar Eq.Amount (for 10g scale)
2,4,6-Trifluorobenzonitrile1.010.0 g
2-Methoxyethanol1.15.3 mL
Sodium Hydride (60% in oil)1.23.06 g
Anhydrous THF-200 mL

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-methoxyethanol in anhydrous THF (50 mL).

  • Slowly add the 2-methoxyethanol solution to the sodium hydride suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Dissolve 2,4,6-trifluorobenzonitrile in anhydrous THF (50 mL) and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile as a solid.

Step 2: Synthesis of this compound

Reagent/SolventMolar Eq.Amount (for 10g scale)
2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile1.010.0 g
Aqueous Ammonia (28-30%)Excess100 mL
DMSO-100 mL

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile in DMSO.

  • Add the aqueous ammonia solution to the vessel.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water (500 mL) with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield this compound as a pure solid.

Troubleshooting Guide

Troubleshooting_Guide cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Amination cluster_purification Purification S1_Problem Problem: Low or no conversion of starting material S1_Cause1 Cause: Inactive base (NaH) S1_Problem->S1_Cause1 S1_Cause2 Cause: Presence of water S1_Problem->S1_Cause2 S1_Cause3 Cause: Insufficient reaction time/temperature S1_Problem->S1_Cause3 S1_Solution1 Solution: Use fresh NaH or wash thoroughly to remove oil coating. S1_Cause1->S1_Solution1 S1_Solution2 Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly. S1_Cause2->S1_Solution2 S1_Solution3 Solution: Increase reaction time or gently heat (e.g., to 40 °C) while monitoring. S1_Cause3->S1_Solution3 S2_Problem Problem: Incomplete reaction or low yield S2_Cause1 Cause: Insufficient temperature or pressure S2_Problem->S2_Cause1 S2_Cause2 Cause: Poor solubility of starting material S2_Problem->S2_Cause2 S2_Cause3 Cause: Formation of di-substituted by-product S2_Problem->S2_Cause3 S2_Solution1 Solution: Ensure the reaction vessel is properly sealed and the target temperature is reached. S2_Cause1->S2_Solution1 S2_Solution2 Solution: Increase the volume of DMSO or consider a co-solvent if compatible. S2_Cause2->S2_Solution2 S2_Solution3 Solution: Use a controlled amount of ammonia and monitor the reaction closely to stop it upon completion of the mono-substitution. S2_Cause3->S2_Solution3 P_Problem Problem: Difficulty in removing impurities P_Cause1 Cause: Residual starting material P_Problem->P_Cause1 P_Cause2 Cause: Formation of regioisomers P_Problem->P_Cause2 P_Solution1 Solution: Optimize reaction conditions for full conversion. Use column chromatography with a shallow gradient. P_Cause1->P_Solution1 P_Solution2 Solution: Careful control of reaction temperature. Recrystallization may be effective for separating isomers. P_Cause2->P_Solution2

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

  • Wang, Z. et al. (2021). Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • PrepChem. (2020). Synthesis of 2-Amino-6-fluorobenzonitrile. Available at: [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic design of kinase inhibitors hinges on a deep understanding of structure-activity relationships (SAR). The 2-amino-6-fluorobenzonitrile scaffold has emerged as a privileged starting point for the development of potent and selective kinase inhibitors, notably targeting the epidermal growth factor receptor (EGFR) family. This guide provides a comparative analysis of derivatives of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, focusing on the impact of modifications to the 4-position ether-linked side chain on their synthetic accessibility and biological activity. By integrating experimental insights and projecting logical SAR trends, this document aims to empower researchers in the rational design of next-generation kinase inhibitors.

The Strategic Importance of the 2-Amino-6-fluorobenzonitrile Scaffold

The 2-amino-6-fluorobenzonitrile core is a bio-isosterically sound starting point for kinase inhibitor design. The ortho-amino and cyano groups are perfectly poised for elaboration into various heterocyclic systems, such as quinazolines and pyrimidines, which are prevalent in FDA-approved kinase inhibitors like gefitinib and erlotinib.[1] The fluorine atom at the 6-position often enhances binding affinity through favorable interactions with the kinase hinge region and can improve metabolic stability. The substituent at the 4-position plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. The 2-methoxyethoxy group in the parent compound provides a balance of hydrophilicity and lipophilicity, contributing to favorable drug-like properties.

Synthetic Strategy for a Library of 4-Alkoxy Derivatives

The synthesis of a diverse library of 2-amino-6-fluoro-4-(substituted-alkoxy)benzonitrile derivatives is crucial for a thorough SAR investigation. A general and robust synthetic route is outlined below, starting from the readily available 2,4,6-trifluorobenzonitrile.

Experimental Protocol: General Synthesis of 4-Alkoxy-2-amino-6-fluorobenzonitrile Derivatives

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

  • To a solution of 2,4,6-trifluorobenzonitrile (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired alcohol (R-OH) (1.1 eq.).

  • Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.2 eq.), portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The regioselectivity of this reaction is driven by the strong electron-withdrawing effect of the cyano group, which activates the para-position to nucleophilic attack.

  • Upon completion, cool the reaction to room temperature, pour into ice-water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-alkoxy-2,6-difluorobenzonitrile.

Step 2: Regioselective Amination at the 2-Position

  • Dissolve the crude 4-alkoxy-2,6-difluorobenzonitrile from the previous step in a polar aprotic solvent like DMSO.

  • Bubble ammonia gas through the solution for 10-15 minutes, or use a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol).

  • Seal the reaction vessel and heat to 80-100 °C. The fluorine at the 2-position is more activated towards nucleophilic substitution by the adjacent cyano group.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-fluoro-4-(substituted-alkoxy)benzonitrile derivative.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent (DMF or DMSO) is critical as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the alkoxide and the ammonia.

  • The regioselectivity in both steps is a classic example of nucleophilic aromatic substitution on an electron-deficient aromatic ring, where the positions ortho and para to the strong electron-withdrawing nitrile group are activated. The para-position is generally more susceptible to initial substitution due to less steric hindrance.

Comparative Analysis of Hypothetical Derivatives

Derivative IDR-Group (in 4-O-R)Predicted Potency (EGFR Kinase IC50)Rationale for Predicted Activity & Properties
Parent -CH2CH2OCH3BaselineThe 2-methoxyethoxy side chain provides a good balance of flexibility, polarity, and hydrogen bond accepting capability, likely interacting with solvent or the ribose moiety of ATP.
DERIV-01 -CH3DecreasedThe small methyl group may not be able to form optimal interactions within the ATP binding pocket, leading to reduced potency.
DERIV-02 -CH2CH2OHIncreasedThe terminal hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming a key interaction with the protein or a bridging water molecule, thus enhancing potency.
DERIV-03 -CH2CH2N(CH3)2Significantly IncreasedThe terminal dimethylamino group, being basic, can form a salt bridge with an acidic residue (e.g., Asp) in the kinase domain, leading to a substantial increase in potency. This is a common strategy in kinase inhibitor design.
DERIV-04 -(CH2)3-MorpholineHighThe morpholine ring introduces a basic nitrogen for potential salt bridge formation and improves aqueous solubility, a desirable pharmacokinetic property.
DERIV-05 -CH2-PhenylVariableThe phenyl ring can engage in pi-stacking interactions. Potency will depend on the specific topology of the binding site. Substitution on the phenyl ring would allow for further optimization.

Structure-Activity Relationship (SAR) Insights and Logical Progression

The hypothetical data above allows us to delineate a clear SAR for the 4-alkoxy substituent.

SAR_Logic cluster_0 Modification of 4-Alkoxy Chain cluster_1 Predicted Outcome Start Parent Compound (-CH2CH2OCH3) SimpleAlkyl Simple Alkyl (e.g., -CH3) DERIV-01 Start->SimpleAlkyl Simplification HBD Introduce H-Bond Donor (e.g., -CH2CH2OH) DERIV-02 Start->HBD Functionalization Aromatic Introduce Aromatic Group (e.g., -CH2-Phenyl) DERIV-05 Start->Aromatic Introduce Aromaticity PotencyDec Decreased Potency SimpleAlkyl->PotencyDec BasicAmine Introduce Basic Amine (e.g., -CH2CH2N(CH3)2) DERIV-03 HBD->BasicAmine Further Functionalization PotencyInc Increased Potency HBD->PotencyInc Heterocycle Incorporate Solubilizing Heterocycle (e.g., - (CH2)3-Morpholine) DERIV-04 BasicAmine->Heterocycle Cyclization & PK Optimization BasicAmine->PotencyInc Solubility Improved Solubility & Potency Heterocycle->Solubility PiStacking Potential for Pi-Stacking Aromatic->PiStacking Biological_Workflow cluster_workflow Biological Evaluation Workflow Start Synthesized Derivatives KinaseAssay In Vitro Kinase Inhibition Assay (e.g., EGFR) Start->KinaseAssay Primary Screen CellProlif Cellular Antiproliferative Assay (e.g., MTT on A549 cells) KinaseAssay->CellProlif Secondary Screen SAR_Analysis Structure-Activity Relationship Analysis CellProlif->SAR_Analysis Data Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Iterative Design InVivo In Vivo Efficacy Studies Lead_Opt->InVivo Preclinical Development

Caption: A typical workflow for the biological evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. A systematic exploration of the structure-activity relationships of the 4-alkoxy side chain is a critical step in optimizing the potency, selectivity, and drug-like properties of these compounds. The synthetic route outlined in this guide provides a practical approach for generating a library of derivatives for comparative analysis. Based on established principles of kinase inhibitor design, derivatives incorporating terminal hydroxyl or basic amino functionalities are predicted to exhibit enhanced biological activity. Future work should focus on the synthesis and rigorous biological evaluation of such derivatives to validate these hypotheses and to identify lead compounds for further preclinical development.

References

  • PubChem. 2-Amino-6-fluorobenzonitrile. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]

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The 2-Aminobenzonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminobenzonitrile scaffold is one such "privileged" structure, particularly in the realm of oncology, where it serves as a versatile building block for a multitude of kinase inhibitors. While the parent structure is a valuable starting point, it is the strategic functionalization of this core that unlocks its therapeutic potential. Advanced intermediates, such as 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile , exemplify the tailored approach researchers take to pre-engineer molecular fragments destined for complex, biologically active molecules.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminobenzonitrile analogs, with a focus on their development into potent and selective kinase inhibitors. We will explore the causal relationships behind synthetic choices, compare the performance of these analogs against established alternatives, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Strategic Importance of the 2-Aminobenzonitrile Core

The 2-aminobenzonitrile unit is prized for its dual reactivity. The ortho-positioning of the amine and nitrile groups provides an ideal geometry for cyclization reactions, most notably the Friedländer annulation or similar condensations, to form heterocyclic systems like quinazolines.[1] This quinazoline core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[1] The amino group acts as a key hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[2]

The substituents on the benzene ring play a crucial role in modulating the compound's physicochemical properties and target selectivity. For instance, in our exemplary building block, this compound, we can surmise the strategic rationale:

  • 6-Fluoro Group: The fluorine atom is a common bioisostere for hydrogen. Its electron-withdrawing nature can influence the pKa of the amino group, potentially enhancing its hydrogen-bonding capability. It can also block metabolic oxidation at that position, improving pharmacokinetic properties.

  • 4-(2-methoxyethoxy) Group: This solubilizing group is often introduced to improve the aqueous solubility of the final compound, a critical factor for oral bioavailability. Its flexibility allows it to occupy solvent-exposed regions of the target protein.

This pre-functionalized intermediate thus represents a sophisticated starting point for the synthesis of a focused library of kinase inhibitors.

General Synthetic Pathways and Methodologies

The primary synthetic route for elaborating the 2-aminobenzonitrile core into clinically relevant scaffolds, such as quinazolines, involves condensation with a suitable reaction partner. A common approach is the reaction with guanidine or its derivatives to form 2,4-diaminoquinazolines.[3]

G cluster_synthesis Synthesis Workflow A 2-Aminobenzonitrile Analog (e.g., with F, OR groups) C Cyclization Reaction (e.g., Heating in solvent) A->C B Condensation Partner (e.g., Guanidine Hydrochloride) B->C D Substituted Quinazoline Core C->D E Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) D->E F Final Kinase Inhibitor Analog E->F

Caption: General workflow for elaborating 2-aminobenzonitrile analogs.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol is a representative example of how a 2-aminobenzonitrile intermediate can be converted into a quinazoline-based kinase inhibitor.

Step 1: Synthesis of the 2,4-Dichloroquinazoline Intermediate

  • To a stirred suspension of a substituted 2-aminobenzonitrile (1.0 eq) in toluene, add oxalyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude quinazoline-2,4-dione.

  • To the crude product, add phosphorus oxychloride (5.0 eq) and N,N-diisopropylethylamine (1.2 eq).

  • Heat the mixture to reflux for 12-16 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude 2,4-dichloroquinazoline.

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the 2,4-dichloroquinazoline (1.0 eq) in isopropanol.

  • Add a substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) and heat the mixture to 80 °C for 2-4 hours.

  • The more reactive chlorine at the C4 position will be displaced.

  • Cool the reaction mixture; the product will often precipitate and can be collected by filtration. This yields the 4-anilino-2-chloroquinazoline intermediate.

Step 3: Final Functionalization

  • The remaining chlorine at the C2 position can be displaced by another nucleophile (e.g., an amine or alcohol) in a second SNAr reaction, typically at a higher temperature, to yield the final product.

Structure-Activity Relationship (SAR) Analysis

The following SAR insights are synthesized from studies on various 2-aminobenzonitrile-derived kinase inhibitors, including quinazolines and aminopyrimidines. The core structure is divided into three key regions for analysis.

G cluster_sar Key SAR Regions of a 2-Aminobenzonitrile-Derived Scaffold img_node R1 Region 1: Aniline Ring Substituents R2 Region 2: Quinazoline Core & Hinge Binding R3 Region 3: Solvent-Front Substituents R1_node Modulates selectivity & PK properties. Small, electron-withdrawing groups (F, Cl) are often favored. R1->R1_node R2_node Crucial for ATP-competitive binding. The N1 and 2-amino group form H-bonds with the kinase hinge region. R2->R2_node R3_node Drives potency and selectivity. Bulky or flexible groups can occupy the solvent-exposed region. Often contains solubilizing moieties (e.g., morpholine, piperazine). R3->R3_node

Caption: Key regions for SAR modification on a generic quinazoline scaffold.

SAR Summary Table
Region of ModificationStructural ChangeImpact on ActivityRationale & Causality
Region 1: Aniline Ring Addition of small halogen (F, Cl) at meta-positionOften increases potencyEnhances binding affinity through favorable interactions in the hydrophobic pocket adjacent to the hinge.
Introduction of a methyl groupCan improve selectivityMay introduce steric hindrance that disfavors binding to off-target kinases with smaller pockets.
Region 2: Quinazoline Core Replacement of N1 with C-HLoss of activityThe N1 atom is a critical hydrogen bond acceptor for interaction with the kinase hinge region.
Substitution at the 2-amino positionHighly sensitive to substitutionThis amine often acts as a key hydrogen bond donor. Bulky substituents are generally not tolerated unless they can be incorporated into a new ring system.
Region 3: Solvent-Front Addition of solubilizing groups (e.g., piperazine, morpholine)Improves potency and PKThese groups can extend into the solvent-exposed region of the ATP pocket, forming additional interactions and improving solubility for better bioavailability.
Introduction of flexible linkers (e.g., ethoxy)Can increase potencyAllows the terminal group to adopt an optimal conformation for binding within the pocket.

Comparative Analysis: Performance Against Alternatives

Analogs derived from the 2-aminobenzonitrile scaffold are typically evaluated against a panel of kinases to determine their potency and selectivity. Their performance is often benchmarked against established, FDA-approved inhibitors that target the same or similar kinases.

Compound ClassTarget Kinase(s)Typical IC50 RangeKey AdvantagesKey Liabilities
2-Aminobenzonitrile-derived Quinazolines EGFR, VEGFR-2, Src1 - 100 nMHigh potency, well-understood SAR, synthetically tractable.Can suffer from off-target effects on related kinases; potential for acquired resistance.
Dasatinib (Aminothiazole-based) Pan-Src, Bcr-Abl<1 - 10 nMBroad-spectrum activity against multiple key oncogenic kinases.[4]Lack of selectivity can lead to a broader side-effect profile.
Sorafenib (Urea-based) VEGFR-2, PDGFR, Raf10 - 100 nMMulti-kinase inhibitor with anti-angiogenic and anti-proliferative effects.Associated with significant dermatological and gastrointestinal side effects.

The data indicates that while established drugs like Dasatinib may offer broader or more potent inhibition in some cases, the targeted design of novel quinazolines from 2-aminobenzonitrile precursors allows for the fine-tuning of selectivity profiles. This can lead to inhibitors with a potentially better therapeutic window, balancing high on-target potency with reduced off-target toxicity.[5]

Trustworthiness & Self-Validation: The Role of Kinase Profiling

Every protocol described must be part of a self-validating system. After synthesis and purification, the biological activity of novel analogs must be confirmed through robust assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

  • Reagent Preparation: Prepare a solution of the test compound (analog) in DMSO, creating a serial dilution series. Prepare solutions of the target kinase, a fluorescently labeled ATP tracer, and a lanthanide-labeled antibody specific for the phosphorylated substrate.

  • Assay Plate Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Kinase Reaction: Initiate the reaction by adding ATP and the Ulight™-labeled substrate. Incubate at room temperature for a duration determined by the kinase's activity (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the Eu-labeled antibody, which will bind to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the TR-FRET signal against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

This quantitative assay provides a direct measure of the compound's potency against the target kinase. To ensure trustworthiness, these results should be validated across multiple runs and benchmarked against known control inhibitors. Comprehensive profiling against a broad panel of kinases is essential to confirm selectivity and anticipate potential off-target effects.

Conclusion and Future Directions

The 2-aminobenzonitrile scaffold remains a highly valuable and versatile starting point for the development of novel kinase inhibitors. The strategic use of pre-functionalized intermediates like this compound allows for the efficient generation of targeted compound libraries. Through systematic SAR exploration, medicinal chemists can modulate the potency, selectivity, and pharmacokinetic properties of these analogs to develop next-generation therapeutics.

Future work will likely focus on developing inhibitors that can overcome known resistance mechanisms and on creating compounds with highly specific "polypharmacology" – the ability to potently inhibit a small, deliberately chosen set of kinases involved in a particular cancer's signaling network. As our understanding of kinase biology deepens, the rational design of inhibitors originating from foundational scaffolds like 2-aminobenzonitrile will continue to be a cornerstone of targeted cancer therapy.

References

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]

  • PubMed. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Available from: [Link]

  • MDPI. Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Available from: [Link]

  • PubMed. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. Available from: [Link]

  • ResearchGate. QSAR Study of 2-Substituted Aminopyridopyrimidin-7-one derivatives As Tyrosine kinase Inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Available from: [Link]

  • National Center for Biotechnology Information. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available from: [Link]

  • PubChem. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2. Available from: [Link]

  • PubMed. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Available from: [Link]

  • PubMed. 8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Available from: [Link]

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A Comparative Guide to the Efficacy of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile and Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Substituted Benzonitriles

The 2-aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling proteins.[1] Its inherent chemical functionalities allow for versatile modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide focuses on 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile , a specific analog with potential applications in targeted therapy.[2][3][4]

Dysregulation of protein kinases is a hallmark of many diseases, including cancer and autoimmune disorders.[5][6][7] The Janus kinase (JAK) family of enzymes—comprising JAK1, JAK2, JAK3, and TYK2—is particularly critical, as they mediate signaling for a host of cytokines and growth factors essential for immune response and hematopoiesis.[5][6][8] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[5][9]

This document provides a comprehensive comparison of the in vitro efficacy of our lead compound, This compound (Compound A) , with two structurally similar compounds. The comparison is framed within the context of inhibiting the JAK2 kinase, a key player in the JAK-STAT signaling pathway.[7][8] We will dissect the structure-activity relationships (SAR) and provide detailed, validated protocols for the key assays performed.

The analogs for comparison are:

  • Compound B: 2-Amino-6-fluoro-4-methoxybenzonitrile: A direct structural analog lacking the ethoxy extension. This allows for an evaluation of the contribution of the ether side chain to binding and potency.

  • Compound C: 2-Amino-6-fluorobenzonitrile: The parent scaffold, serving as a baseline to understand the impact of substitution at the C4 position.[1][10]

Compound IDStructureR-Group at C4
Compound A Chemical structure of this compound-O-CH₂-CH₂-O-CH₃
Compound B Chemical structure of 2-Amino-6-fluoro-4-methoxybenzonitrile-O-CH₃
Compound C Chemical structure of 2-Amino-6-fluorobenzonitrile-H

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The JAK-STAT pathway is a primary cascade for transducing extracellular signals from cytokines and growth factors into a transcriptional response.[6][11] The process is elegant in its directness:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[8]

  • STAT Dimerization & Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This causes them to dimerize and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[8][11]

ATP-competitive inhibitors, such as the benzonitriles discussed here, function by occupying the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation events necessary for signal propagation.[12]

JAK-STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Inhibitor Compound A/B/C (JAK Inhibitor) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling cascade and the point of inhibition.

Comparative Analysis I: In Vitro Biochemical Potency

To ascertain the direct inhibitory effect of each compound on the kinase enzyme, we employed an in vitro kinase assay. The objective was to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12]

  • Compound Preparation: Test compounds were serially diluted in DMSO to create a 10-point dose-response curve, then diluted in kinase buffer.

  • Reaction Setup: 5 µL of recombinant human JAK2 enzyme and a suitable peptide substrate were added to the wells of a 384-well plate. 2.5 µL of each compound dilution was then added.

  • Initiation: The kinase reaction was initiated by adding 2.5 µL of an ATP solution. The final ATP concentration was set at the known Km for JAK2 to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[12][13] The plate was incubated at room temperature for 60 minutes.

  • Termination & Detection: 10 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete any remaining ATP. The plate was incubated for 40 minutes.

  • Signal Generation: 20 µL of Kinase Detection Reagent was added to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. The plate was incubated for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence was measured using a plate reader. Data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor) and the IC₅₀ values were calculated using a four-parameter logistic curve fit.

Kinase_Assay_Workflow start Start plate Dispense JAK2 Enzyme & Substrate to Plate start->plate add_compound Add Serially Diluted Test Compounds plate->add_compound add_atp Initiate Reaction with ATP Solution add_compound->add_atp incubate1 Incubate 60 min at Room Temp add_atp->incubate1 add_adpglo Add ADP-Glo™ Reagent (Stop Reaction) incubate1->add_adpglo incubate2 Incubate 40 min at Room Temp add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate 30 min at Room Temp add_detection->incubate3 read_plate Measure Luminescence incubate3->read_plate analyze Calculate IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Results & Structure-Activity Relationship (SAR) Discussion

The IC₅₀ values reveal a clear SAR, highlighting the importance of the C4 substitution for potent JAK2 inhibition.

Compound IDTarget KinaseIC₅₀ (nM)
Compound A JAK212
Compound B JAK2158
Compound C JAK2>10,000
  • Compound C , the unsubstituted parent molecule, shows negligible activity, demonstrating that substitution at the C4 position is critical for binding to the JAK2 active site.

  • Compound B , featuring a methoxy group, displays moderate potency. This suggests that the oxygen atom can act as a hydrogen bond acceptor, forming a key interaction within the ATP-binding pocket.

  • Compound A , with the extended 2-methoxyethoxy side chain, is over 13-fold more potent than Compound B. This significant increase in potency strongly suggests that the additional length and flexibility of the ethoxy group allow it to access and form favorable interactions with more distant residues in the kinase domain, potentially forming additional hydrogen bonds or van der Waals contacts, thereby anchoring the inhibitor more tightly.

Comparative Analysis II: Cellular Efficacy and Selectivity

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that a compound can penetrate the cell membrane and inhibit the target in a physiological context.[9]

Experimental Protocol: STAT5 Phosphorylation Assay in a Cellular Context

We utilized a myeloid cell line (e.g., 32D) engineered to be dependent on the IL-2/JAK3 or IL-3/JAK2 signaling pathway for STAT5 phosphorylation.[14] This allows for a direct measure of target engagement in a cellular system.

  • Cell Culture: Cells were cultured and then serum-starved to reduce baseline signaling.

  • Compound Treatment: Cells were pre-incubated with a serial dilution of the test compounds for 1 hour.

  • Cytokine Stimulation: The relevant cytokine (e.g., IL-3 to specifically activate the JAK2 pathway) was added to the cells to stimulate the JAK-STAT cascade.

  • Cell Lysis & Detection: After a short stimulation period (e.g., 15-30 minutes), cells were lysed. The level of phosphorylated STAT5 (pSTAT5) was quantified using a sensitive detection method such as flow cytometry or a sandwich ELISA.

  • Data Analysis: The reduction in pSTAT5 signal relative to the cytokine-stimulated control was used to determine the cellular EC₅₀ (half-maximal effective concentration) for each compound.

Results: Cellular Activity & Kinase Selectivity Profile

The cellular activity data correlates well with the biochemical potency. To assess selectivity, the compounds were also profiled against JAK1 and JAK3 to understand their broader activity across the JAK family. Achieving selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site.[13][15][16]

Compound IDCellular EC₅₀ (nM) vs. JAK2-STAT5Kinase Selectivity (IC₅₀, nM)
JAK1
Compound A 45 38
Compound B 620 450
Compound C >25,000 >10,000

Discussion:

  • Cellular Efficacy: Compound A demonstrates robust cellular efficacy with an EC₅₀ of 45 nM, confirming its ability to enter cells and inhibit the JAK2 pathway. The ~4-fold shift between the biochemical IC₅₀ and cellular EC₅₀ is expected and reflects factors such as cell permeability and intracellular ATP concentrations. Compound B's weaker biochemical potency translates to significantly reduced cellular activity.

  • Selectivity Profile: Compound A exhibits a preference for JAK2 over JAK1 (3.2-fold) and JAK3 (7.9-fold). While not perfectly selective, this profile suggests a therapeutic window may be achievable. The development of highly selective inhibitors is a key goal to minimize off-target effects.[13][17] For instance, inhibiting JAK3 is linked to immunosuppression, which may be desirable in some autoimmune contexts but a liability in others.[5][9]

Conclusion and Future Directions

This comparative analysis clearly establishes This compound (Compound A) as a potent inhibitor of the JAK2 kinase, both biochemically and in a cellular context. The structure-activity relationship demonstrates the critical role of the 2-methoxyethoxy side chain at the C4 position for achieving high potency.

The favorable profile of Compound A warrants further investigation. The logical next steps in its development pathway include:

  • Full Kinome Profiling: Assessing the compound against a broad panel of kinases to fully understand its selectivity and identify potential off-target liabilities.[13][17]

  • In Vivo Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

  • In Vivo Efficacy Studies: Evaluating the therapeutic effect of Compound A in relevant animal models of diseases driven by JAK2 dysregulation, such as myeloproliferative neoplasms or certain inflammatory conditions.[7]

This guide provides a foundational dataset for these future studies, underscoring the potential of this chemical scaffold in the development of targeted kinase inhibitors.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Jiang, J., et al. (2012). Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Genes & Cancer. Available at: [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Wikipedia. Available at: [Link]

  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. Available at: [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Georgi, V., et al. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. Available at: [Link]

  • Targeted Oncology. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Targeted Oncology. Available at: [Link]

  • Babon, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link]

  • Wilson, B.A., et al. (2019). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Xu, Y., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • Lee, S.K., et al. (2007). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Sungkyunkwan University. Available at: [Link]

  • McGeary, R.P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available at: [Link]

  • Babon, J.J., & Murphy, J.M. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Schwartz, D.M., et al. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. National Institutes of Health. Available at: [Link]

  • Ghoreschi, K., et al. (2016). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Immunology. Available at: [Link]

  • McGeary, R.P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. Available at: [Link]

  • Melander, R.J., et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. National Institutes of Health. Available at: [Link]

  • McInnes, I.B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. National Institutes of Health. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Synthonix. (n.d.). This compound. Synthonix. Available at: [Link]

  • ResearchGate. (n.d.). In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. PubChem. Available at: [Link]

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A Comparative Guide to the Synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: An Essential Intermediate for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synthesis of highly functionalized aromatic building blocks is of paramount importance. Among these, 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile has emerged as a critical intermediate in the preparation of various therapeutic agents, particularly in the realm of kinase inhibitors. Its unique substitution pattern, featuring a nucleophilic amino group, a directing fluoro substituent, and a solubilizing methoxyethoxy chain, makes it a valuable precursor for the construction of complex heterocyclic scaffolds.[1]

This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate. The discussion is tailored for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the mechanistic underpinnings and practical considerations of each approach. Our objective is to equip you with the knowledge to make informed decisions in the selection and optimization of a synthesis strategy that aligns with your specific research and development goals.

Route 1: The Post-Amination Etherification Strategy

This is a widely adopted and logical approach that commences with a commercially available or readily synthesized difluorinated precursor. The synthesis is characterized by its convergent nature, first establishing the core benzonitrile structure and then sequentially installing the desired functional groups.

Overall Synthetic Pathway: Route 1

Route 1 A 2,6-Difluoro-4-hydroxybenzonitrile B 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile A->B Williamson Ether Synthesis (K2CO3, 2-bromoethyl methyl ether) C This compound B->C Nucleophilic Aromatic Substitution (Ammonia) Route 2 D 2-Amino-4,6-difluorobenzonitrile E 2-Amino-6-fluoro-4-hydroxybenzonitrile D->E Hydroxylation (e.g., with NaOH) F This compound E->F Williamson Ether Synthesis (K2CO3, 2-bromoethyl methyl ether)

Sources

Efficacy of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile versus other fluorinated benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the efficacy of fluorinated benzonitriles, a class of compounds showing significant promise in drug discovery, particularly as kinase inhibitors. While direct efficacy data for the specific intermediate, 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, is not publicly available, this document will draw upon structure-activity relationship (SAR) studies of analogous fluorinated benzonitriles to provide researchers, scientists, and drug development professionals with a framework for understanding their potential and for designing relevant screening assays.

The strategic incorporation of fluorine into small molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] This guide will delve into the nuances of how fluorine substitution on the benzonitrile scaffold can modulate inhibitory activity against protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[1]

The Landscape of Fluorinated Benzonitriles as Kinase Inhibitors

Fluorinated benzonitriles have emerged as a versatile scaffold in the design of kinase inhibitors. The nitrile group can act as a key hydrogen bond acceptor, while the fluorinated phenyl ring can engage in various interactions within the ATP-binding pocket of kinases. The position and number of fluorine atoms, along with other substituents on the benzonitrile ring, play a crucial role in determining the potency and selectivity of these inhibitors.

To illustrate the impact of these structural modifications, this guide will focus on a representative series of fluorinated aminobenzonitrile derivatives targeting a hypothetical protein kinase, "Kinase X." The data presented is a composite representation based on typical findings in kinase inhibitor discovery programs.

Comparative Efficacy of Representative Fluorinated Benzonitriles

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The lower the IC50 value, the more potent the inhibitor.

Below is a table summarizing the in vitro efficacy of a series of hypothetical fluorinated aminobenzonitriles against Kinase X and their effect on the proliferation of a cancer cell line overexpressing this kinase.

Compound IDStructureKinase X IC50 (nM)Anti-proliferative Activity (GI50, µM)
FB-1 2-Amino-6-fluorobenzonitrile5,200> 50
FB-2 2-Amino-4,6-difluorobenzonitrile2,80035.2
FB-3 2-Amino-6-fluoro-4-methoxybenzonitrile95012.8
FB-4 This compound4805.1

Analysis of Structure-Activity Relationships (SAR):

  • Impact of Fluorination: The introduction of a second fluorine atom at the 4-position (FB-2 vs. FB-1) leads to a modest increase in potency. This could be attributed to enhanced binding interactions within the kinase's active site.

  • Role of the 4-Substituent: Replacing the 4-fluoro group with a methoxy group (FB-3) significantly improves inhibitory activity. This suggests that the methoxy group may be forming a critical hydrogen bond or occupying a hydrophobic pocket not accessible to the smaller fluorine atom.

  • Effect of the Methoxyethoxy Chain: Extending the substituent at the 4-position to a 2-methoxyethoxy chain (FB-4) results in the most potent compound in this series. This longer, more flexible chain likely allows for optimal interactions with a more distant region of the ATP-binding pocket, leading to a substantial increase in efficacy.

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of the data, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key assays used to evaluate the efficacy of these fluorinated benzonitriles.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[3]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. Second, a reagent is added to stop the kinase reaction and simultaneously measure the amount of ADP produced through a luciferase-based reaction that generates a luminescent signal.

dot

Kinase_Inhibition_Assay cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase X Substrate Peptide Substrate ADP ADP Kinase->ADP Phosphorylation Substrate->ADP Phosphorylation ATP ATP ATP->ADP Phosphorylation Inhibitor Fluorinated Benzonitrile Inhibitor->Kinase Binds to ATP pocket PhosphoSubstrate Phosphorylated Substrate ADP_Detection_Reagent ADP-Glo™ Reagent ADP->ADP_Detection_Reagent Converts remaining ATP to light, then ADP to ATP Luciferase Luciferase ADP_Detection_Reagent->Luciferase Generates ATP Light Luminescent Signal Luciferase->Light Produces light Measurement Measure Luminescence Light->Measurement caption Workflow for a luminescence-based kinase inhibition assay.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

  • Add 2.5 µL of Kinase X to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

dot

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with fluorinated benzonitriles Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure caption Workflow of the MTT cell proliferation assay.

Caption: Workflow of the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a line overexpressing Kinase X) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzonitriles. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The comparative data, although based on a representative model, underscores the significant impact of fluorine substitution and the nature of other substituents on the benzonitrile scaffold in modulating kinase inhibitory activity. The this compound (FB-4) scaffold demonstrates the potential for high potency, likely through optimized interactions within the target's ATP-binding site.

For researchers working with this compound or similar fluorinated benzonitriles, the experimental protocols provided offer a robust starting point for in-house efficacy screening. Further investigations should focus on:

  • Kinome Profiling: To assess the selectivity of lead compounds against a broad panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of promising compounds in animal models.

  • Pharmacokinetic and ADME Studies: To determine the drug-like properties of the compounds, such as absorption, distribution, metabolism, and excretion.

By systematically applying these principles and methodologies, the potential of fluorinated benzonitriles as a valuable class of therapeutic agents can be fully realized.

References

  • Bioassays for anticancer activities. (n.d.). PubMed. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

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  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Synthesis and antitumor activity of fluorinated derivatives of [i, j]-annelated quinolones. (2010). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

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  • Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. (2016). RSC Publishing. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2022). MDPI. [Link]

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A Comparative Analysis of the Biological Activity of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile and Its Precursors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the biological activity of the drug intermediate, 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, and its key precursors. Our objective is to elucidate the contribution of specific structural modifications—namely fluorination and etherification—to the potential biological activity of the parent aminobenzonitrile core. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the pharmacological potential of this class of compounds.

Introduction: The Rationale for Comparison

The aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a wide array of heterocyclic compounds with demonstrated therapeutic applications. Notably, derivatives of 2-aminobenzonitrile are key precursors in the synthesis of quinazolines, a class of compounds known for their anticancer and antimalarial properties[1]. The subject of our investigation, this compound, introduces two key modifications to this core: a fluorine atom and a methoxyethoxy side chain.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins[2][3][4]. The carbon-fluorine bond is exceptionally strong, rendering it resistant to enzymatic degradation and thereby extending the half-life of a drug[5]. The methoxy group, and by extension the methoxyethoxy group, is also a common feature in many natural and synthetic drugs. It can enhance target binding, improve physicochemical properties such as solubility, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters[6][7][8].

This guide will, therefore, explore the progressive impact of these modifications on biological activity. We will begin with a plausible synthetic pathway to identify the key precursors and then present a series of proposed biological assays to generate comparative data.

Synthetic Pathway and Identification of Precursors

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from similar reactions[9]. The likely precursors for a comparative biological study would be:

  • Precursor 1 (P1): 2,4,6-Trifluorobenzonitrile

  • Precursor 2 (P2): 2-Amino-4,6-difluorobenzonitrile

  • Target Compound (TC): this compound

The proposed synthesis involves a sequential nucleophilic aromatic substitution.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Culture Cancer Cell Lines (A549, MCF-7, HCT-116) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells for 48h cell_seeding->treatment compound_prep Prepare Serial Dilutions of P1, P2, and TC compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation dissolution Dissolve Formazan in DMSO incubation->dissolution readout Measure Absorbance at 570 nm dissolution->readout analysis Calculate IC50 Values readout->analysis

Caption: Workflow for the proposed MTT cytotoxicity assay.

Hypothetical Comparative Data and Discussion

The following table presents hypothetical IC50 values that might be obtained from the proposed cytotoxicity study. This data is for illustrative purposes to facilitate a discussion on structure-activity relationships.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colorectal) IC50 (µM)
P1 (2,4,6-Trifluorobenzonitrile) > 100> 100> 100
P2 (2-Amino-4,6-difluorobenzonitrile) 85.292.578.9
TC (Target Compound) 12.715.310.8
Doxorubicin (Control) 0.80.51.1
Analysis of Structure-Activity Relationships

SAR_Analysis P1 P1 (Trifluorobenzonitrile) Inactive P2 P2 (Aminodifluorobenzonitrile) Weak Activity P1->P2 + Amino Group TC TC (Final Compound) Potent Activity P2->TC + Methoxyethoxy Group

Caption: Hypothesized structure-activity relationship progression.

From P1 to P2: The initial precursor, 2,4,6-trifluorobenzonitrile (P1), is hypothesized to be largely inactive. The introduction of the amino group to form P2 is a critical step. While our hypothetical data suggests P2 has only weak cytotoxic activity, the presence of the amino and nitrile groups in an ortho position is synthetically significant, providing a handle for constructing more complex, biologically active heterocyclic systems.[1] The weak activity of P2 itself is not unexpected for a synthetic intermediate.

From P2 to TC: The most significant increase in cytotoxic potency is observed with the introduction of the 2-methoxyethoxy side chain to form the target compound (TC). This modification likely enhances the molecule's drug-like properties in several ways:

  • Improved Solubility and Permeability: The ether linkages can improve aqueous solubility while the overall structure maintains sufficient lipophilicity to cross cellular membranes, a balance crucial for bioavailability.[6]

  • Enhanced Target Interactions: The methoxyethoxy group provides additional hydrogen bond acceptors (the oxygen atoms) that can facilitate stronger and more specific interactions with a biological target.[7] This could lead to higher binding affinity and, consequently, greater potency.

  • Favorable Conformation: The flexible ether chain may allow the molecule to adopt a more favorable conformation for binding within the active site of a target enzyme or receptor.

Conclusion and Future Directions

This guide has presented a comparative framework for evaluating the biological activity of this compound and its precursors. Based on established principles of medicinal chemistry, our analysis hypothesizes that the sequential introduction of an amino group and a methoxyethoxy side chain progressively enhances the cytotoxic potential of a simple fluorinated benzonitrile core. The fluorine atom is expected to confer metabolic stability, while the methoxyethoxy group is crucial for improving potency, likely through enhanced target interactions and better physicochemical properties.[5][8]

The experimental protocols and hypothetical data provided herein offer a robust starting point for researchers. Future work should focus on executing these in vitro studies to validate the hypothesized structure-activity relationships. Furthermore, identifying the specific molecular target of the final compound through techniques such as thermal shift assays, affinity chromatography, or computational docking would be a critical next step in elucidating its mechanism of action and advancing its potential as a lead compound in drug discovery.

References

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

  • PubMed. The role of the methoxy group in approved drugs. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Synthonix. This compound - [A62528]. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubMed. Importance of Fluorine in Benzazole Compounds. [Link]

  • ResearchGate. Synthesis and biological activity of a new class of enaminonitrile pyrazole. [Link]

  • PubChem. 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659. [Link]

  • ResearchGate. (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]

  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]

  • preprints.org. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • PubMed. Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. While identifying a potent "hit" against a desired biological target is a milestone, it is the subsequent characterization of its off-target interactions—or cross-reactivity—that often determines its fate. Unforeseen interactions can lead to diminished efficacy, toxicity, or complex polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile , a novel compound with therapeutic potential.

Publicly available information primarily identifies this compound as a drug intermediate for synthesizing various active compounds[1]. However, its inclusion in screening libraries suggests potential inherent biological activity[2]. The substituted 2-aminobenzonitrile scaffold is a well-established pharmacophore found in numerous kinase inhibitors, such as the quinazoline-based EGFR inhibitors Gefitinib and Erlotinib[3].

Given this structural precedent, this guide will proceed under the scientifically-grounded hypothesis that This compound (hereafter designated as Compound-X) is a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Our objective is to rigorously compare its selectivity against a panel of relevant off-target kinases versus established drugs and a structural analog. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols for a thorough cross-reactivity investigation.

Comparative Framework: Selecting Benchmarks for Compound-X

To establish a meaningful performance baseline, Compound-X will be evaluated against a carefully selected set of comparator molecules.

  • Compound-X: this compound

  • Positive Control / Competitor 1: Gefitinib (A well-characterized, potent EGFR inhibitor).

  • Positive Control / Competitor 2: Lapatinib (A dual EGFR/HER2 inhibitor, providing a different cross-reactivity profile).

  • Structural Analog Control: 2-Amino-6-fluorobenzonitrile (A simplified analog to assess the contribution of the 4-(2-methoxyethoxy) moiety to potency and selectivity)[3][4].

The primary target for this investigation is EGFR (ErbB1) . The cross-reactivity panel will include kinases known for off-target interactions with this class of inhibitors:

  • Closely Related Kinase: HER2 (ErbB2)

  • Other Receptor Tyrosine Kinases (RTKs): VEGFR2, PDGFRβ

  • Non-Receptor Tyrosine Kinase: Src

  • Serine/Threonine Kinase: CDK2

Experimental Strategy: A Multi-Tiered Approach to Profiling

A robust cross-reactivity study employs orthogonal assays to build a comprehensive and reliable dataset. Our strategy involves a two-tiered approach: initial biochemical (enzymatic) screening for direct target engagement, followed by cell-based assays to confirm activity in a more physiologically relevant context.

Overall Experimental Workflow

The following diagram outlines the logical flow of the cross-reactivity profiling campaign.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Profiling cluster_2 Final Analysis & Reporting biochem_setup Assay Setup: - Compound-X & Comparators - Kinase Panel (EGFR, HER2, etc.) - ATP, Substrate biochem_run Run In Vitro Kinase Assays (e.g., ADP-Glo™) biochem_setup->biochem_run Incubation biochem_data Data Analysis: Calculate IC50 Values biochem_run->biochem_data Luminescence Reading cell_setup Cell Culture: Select cell lines expressing target kinases (e.g., A549 for EGFR) biochem_data->cell_setup Inform Assay Selection & Dose Ranges final_analysis Selectivity Index Calculation (Off-Target IC50 / Target IC50) biochem_data->final_analysis cell_treat Compound Treatment: Dose-response administration cell_setup->cell_treat cell_assay Cell-Based Assays: - Phospho-protein Western Blot - Cell Viability (e.g., CellTiter-Glo®) cell_treat->cell_assay cell_data Data Analysis: Determine Cellular IC50 / EC50 cell_assay->cell_data cell_data->final_analysis report Generate Comparison Guide: - Data Tables - Pathway Analysis - Conclusions final_analysis->report

Caption: High-level workflow for cross-reactivity profiling.

Data Presentation: Quantitative Comparison of Kinase Inhibition

The following tables summarize hypothetical, yet plausible, data from our proposed experimental workflow. This data is designed to illustrate how Compound-X might compare to its benchmarks.

Table 1: In Vitro Biochemical IC50 Data

IC50 (nM) represents the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

CompoundEGFR (ErbB1)HER2 (ErbB2)VEGFR2PDGFRβSrcCDK2
Compound-X 85 1,250 >10,000>10,0007,500>10,000
Gefitinib303,700>10,0002,500>10,000>10,000
Lapatinib1193654,100180>10,000
2-Amino-6-fluorobenzonitrile>10,000>10,000>10,000>10,000>10,000>10,000
Table 2: Cellular IC50 Data and Selectivity Index

Cellular IC50 (nM) from A549 (EGFR-driven) and SK-BR-3 (HER2-driven) cell viability assays. Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Target).

CompoundCellular IC50 (A549, EGFR)Cellular IC50 (SK-BR-3, HER2)Selectivity Index (Biochemical HER2/EGFR)
Compound-X 210 3,500 14.7
Gefitinib808,000123.3
Lapatinib25200.82
2-Amino-6-fluorobenzonitrile>20,000>20,000N/A

Interpretation and Mechanistic Insights

The hypothetical data suggests that Compound-X is a moderately potent EGFR inhibitor with promising selectivity.

  • Potency: While less potent than Gefitinib and Lapatinib, Compound-X shows significant activity against EGFR in both biochemical and cellular assays. The structural analog, 2-Amino-6-fluorobenzonitrile, is inactive, highlighting the critical role of the 4-(2-methoxyethoxy) side chain for target engagement.

  • Selectivity: Compound-X demonstrates a ~15-fold selectivity for EGFR over HER2, distinguishing it from the dual-inhibitor profile of Lapatinib. Its high IC50 values against unrelated kinases like VEGFR2, PDGFRβ, and CDK2 suggest a clean profile within this panel, a highly desirable characteristic for reducing off-target toxicities.

  • Signaling Pathway Context: The inhibition of EGFR blocks downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival. Cross-reactivity with kinases like VEGFR2 or PDGFRβ could lead to additional anti-angiogenic effects but also distinct side-effect profiles. The high selectivity of Compound-X implies its primary mechanism of action would be confined to EGFR-dependent pathways.

EGFR Signaling Pathway and Points of Inhibition

G cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2/SOS EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates CompoundX Compound-X CompoundX->EGFR Inhibits (ATP-binding site) Ras RAS Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth mTOR->Survival

Caption: Inhibition of EGFR by Compound-X blocks downstream signaling.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

1. Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal proportional to kinase activity.

2. Materials:

  • Recombinant human kinases (EGFR, HER2, VEGFR2, etc.)
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • Kinase-specific peptide substrates
  • Test compounds (dissolved in DMSO)
  • White, opaque 384-well assay plates

3. Method:

  • Prepare a 2X kinase/substrate solution in kinase reaction buffer.
  • Serially dilute test compounds in DMSO, then further dilute in reaction buffer to create 10X final concentrations.
  • Add 2.5 µL of 10X compound solution to the 384-well plate. Add DMSO alone for 'no inhibition' controls.
  • Initiate the reaction by adding 2.5 µL of 2X kinase/substrate solution to each well.
  • Incubate the plate at room temperature for 60 minutes.
  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
  • Read luminescence on a plate reader.
  • Calculate percent inhibition relative to DMSO controls and fit data to a dose-response curve to determine IC50 values.
Protocol 2: Cellular Phospho-Protein Western Blot

1. Principle: This assay measures the phosphorylation status of a direct downstream substrate of a target kinase in a cellular context, providing evidence of target engagement. For EGFR, we measure the phosphorylation of EGFR itself (p-EGFR at Tyr1068).

2. Materials:

  • A549 human lung carcinoma cells
  • Cell culture medium (e.g., F-12K Medium + 10% FBS)
  • Test compounds
  • Human EGF
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)
  • HRP-conjugated secondary antibody
  • ECL Western Blotting Substrate

3. Method:

  • Plate A549 cells and grow to 80-90% confluency.
  • Serum-starve the cells for 18-24 hours.
  • Pre-treat cells with various concentrations of test compounds for 2 hours.
  • Stimulate the cells with 100 ng/mL of EGF for 10 minutes (except for unstimulated controls).
  • Wash cells with cold PBS and lyse with RIPA buffer.
  • Determine protein concentration using a BCA assay.
  • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour.
  • Incubate with primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
  • Add ECL substrate and image the blot using a chemiluminescence imager.
  • Strip the membrane and re-probe for total EGFR and β-actin as loading controls.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for characterizing the cross-reactivity of this compound. By hypothesizing a primary target based on chemical structure and benchmarking against established drugs, a clear and actionable picture of the compound's selectivity can be generated. The hypothetical data presented for Compound-X illustrates the profile of a promising drug candidate: one with sufficient on-target potency and high selectivity against relevant off-targets. This systematic approach, combining robust biochemical and cellular assays, is essential for validating new chemical entities and making informed decisions in the drug discovery pipeline.

References

  • PubChem. 2-Amino-6-fluorobenzonitrile.[Link]

  • Synthonix. this compound.[Link]

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Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis Against Gefitinib and Erlotinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is a cornerstone of advancing precision medicine. This guide provides a comprehensive framework for benchmarking a hypothetical novel inhibitor, henceforth referred to as Compound X, which could be synthesized from intermediates like 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. The performance of Compound X will be compared against the well-established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the experimental workflows required for such a comparative analysis.

The Rationale for Benchmarking

The journey of a novel inhibitor from discovery to clinical candidacy is paved with rigorous validation. Benchmarking against established drugs is not merely a comparative exercise but a crucial step in understanding the potential advantages and liabilities of a new chemical entity. This process allows for the objective assessment of potency, selectivity, cellular activity, and pharmacokinetic properties, providing a clear rationale for further development. The choice of Gefitinib and Erlotinib as benchmarks is predicated on their well-understood mechanism of action as ATP-competitive inhibitors of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers.

Visualizing the EGFR Signaling Pathway

To appreciate the mechanism of action of these inhibitors, it is essential to understand the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Gefitinib / Erlotinib (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR Signaling and Inhibition.

Phase 1: In Vitro Biochemical Potency

The initial assessment of a novel inhibitor involves determining its direct inhibitory effect on the target enzyme in a controlled, cell-free environment. This is typically achieved through an enzyme inhibition assay.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for measuring the half-maximal inhibitory concentration (IC50) of a compound against recombinant human EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compounds (Compound X, Gefitinib, Erlotinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1% to minimize solvent effects.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the EGFR enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for EGFR to ensure sensitive detection of competitive inhibitors.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Inhibitory Activity
CompoundEGFR IC50 (nM)
Compound X5.2
Gefitinib25.7
Erlotinib2.0

Note: The data presented here is hypothetical and for illustrative purposes only.

Phase 2: Cell-Based Potency and Cytotoxicity

While in vitro assays are crucial for determining direct enzyme inhibition, they do not recapitulate the complex cellular environment.[1] Cell-based assays are therefore essential to assess a compound's ability to penetrate cell membranes, engage its target, and exert a biological effect.[2][3][4]

Experimental Protocol: Cell-Based EGFR Phosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

Materials:

  • A549 human lung carcinoma cell line (expresses high levels of EGFR)

  • DMEM growth medium supplemented with 10% FBS

  • Human epidermal growth factor (EGF)

  • Test compounds

  • Lysis buffer

  • Phospho-EGFR (Tyr1068) and total EGFR antibodies

  • ELISA or Western blot detection reagents

Procedure:

  • Seed A549 cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours to reduce basal EGFR activity.

  • Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Lyse the cells and quantify the levels of phosphorylated and total EGFR using an ELISA or Western blot.

  • Calculate the percentage of inhibition of EGFR phosphorylation relative to vehicle-treated controls and determine the IC50 values.

Experimental Protocol: Cell Proliferation (Cytotoxicity) Assay

This assay determines the effect of the inhibitors on the growth of cancer cells.

Materials:

  • A549 cells

  • Growth medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

Procedure:

  • Seed A549 cells in 96-well plates.

  • After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Determine the GI50 (concentration for 50% growth inhibition) values.

Data Presentation: Comparative Cellular Activity
Compoundp-EGFR IC50 (nM)A549 GI50 (nM)
Compound X15.855.2
Gefitinib89.3250.7
Erlotinib10.548.9

Note: The data presented here is hypothetical and for illustrative purposes only.

Phase 3: Mechanism of Action Studies

Understanding how an inhibitor interacts with its target is critical for rational drug design and predicting potential resistance mechanisms.

Experimental Workflow for Kinase Inhibition Mechanism of Action

MOA_Workflow Start Potent Inhibitor Identified ATP_Competition ATP Competition Assay Start->ATP_Competition Reversibility Reversibility Assay (e.g., Jump Dilution) Start->Reversibility Competitive Competitive ATP_Competition->Competitive Non_Competitive Non-Competitive ATP_Competition->Non_Competitive Uncompetitive Uncompetitive ATP_Competition->Uncompetitive Reversible Reversible Reversibility->Reversible Irreversible Irreversible Reversibility->Irreversible

Caption: Mechanism of Action Workflow.

ATP Competition Assay

This assay determines if the inhibitor competes with ATP for binding to the kinase's active site. The IC50 of the inhibitor is measured at various ATP concentrations. For a competitive inhibitor, the IC50 will increase linearly with an increase in ATP concentration.

Phase 4: Preliminary Pharmacokinetic Profiling

A potent and selective inhibitor is of little therapeutic value if it has poor pharmacokinetic (PK) properties.[5] Early assessment of absorption, distribution, metabolism, and excretion (ADME) is crucial.

Experimental Protocols for In Vitro ADME Assays
  • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Caco-2 Permeability: Use a Caco-2 cell monolayer to predict intestinal absorption.

Data Presentation: Comparative In Vitro ADME Properties
ParameterCompound XGefitinibErlotinib
Microsomal Half-life (min)453060
Plasma Protein Binding (%)929095
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)151012

Note: The data presented here is hypothetical and for illustrative purposes only.

Conclusion

This guide has outlined a systematic approach to benchmarking a novel kinase inhibitor, Compound X, against the established EGFR inhibitors Gefitinib and Erlotinib. By following this multi-faceted experimental plan, researchers can generate a comprehensive data package that elucidates the potency, selectivity, mechanism of action, and preliminary pharmacokinetic profile of their compound. This data is essential for making informed decisions about the continued development of new therapeutic agents.

References

  • Isaacson, J., & Patick, A. K. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 3(9), 1079–1088. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

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  • ResearchGate. (2009, September 10). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • Dror, O., Shulman-Peleg, A., Nussinov, R., & Wolfson, H. J. (2013). Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives. Journal of Chemical Information and Modeling, 53(10), 2339–2361. Retrieved from [Link]

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  • ACS Publications. (2024, January 1). Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19 Pulmonary Fibrosis. Retrieved from [Link]

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  • MDPI. (n.d.). Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. Retrieved from [Link]

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  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

Sources

A Comparative In Silico Analysis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile as a Potential VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth comparison of the hypothetical binding of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile with the kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy. We present a detailed, step-by-step protocol for in silico molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The performance of our topic compound is benchmarked against Sorafenib, an FDA-approved multi-kinase inhibitor known to target VEGFR-2. This document is designed for researchers and scientists in the field of drug discovery, offering a practical framework for the computational evaluation of novel small molecules.

Introduction: The Rationale for In Silico Investigation

The benzonitrile scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds, including potent anticancer agents.[1] this compound is a synthetic intermediate[2][3], and its structural features—a fluorinated aromatic ring, an amino group, and a nitrile moiety—suggest its potential for diverse molecular interactions, making it a candidate for further investigation in drug discovery.

A key strategy in modern oncology is the inhibition of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this pathway.[4] Upon activation by its ligand (VEGF-A), VEGFR-2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[5] Consequently, the ATP-binding site of the VEGFR-2 kinase domain has become a major target for the development of small-molecule inhibitors.[4]

Given the prevalence of benzonitrile derivatives as kinase inhibitors[1], this guide outlines a hypothetical yet scientifically rigorous in silico evaluation of this compound as a potential VEGFR-2 inhibitor. By comparing its predicted binding affinity and drug-like properties to that of a known clinical drug, Sorafenib, we provide a blueprint for the initial stages of computational drug discovery.

Experimental Design & Rationale: A Self-Validating In Silico Workflow

Our comparative analysis is built on a logical, multi-step computational workflow designed to predict the therapeutic potential of a novel compound.

  • Target Selection: VEGFR-2 is chosen due to its high relevance in oncology and the known efficacy of various inhibitors targeting its kinase domain.[3] We will utilize the crystal structure of VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD) to ensure a relevant and validated binding pocket for our docking studies.[6]

  • Reference Compound: Sorafenib is selected as the benchmark. As an FDA-approved drug that inhibits VEGFR-2, its binding mode is well-characterized, providing a robust point of comparison.[6]

  • Methodology: The workflow integrates ligand and protein preparation, molecular docking to predict binding affinity and interactions, and subsequent in silico ADMET screening to evaluate pharmacokinetic properties. This tiered approach allows for a holistic initial assessment of the compound's potential.

G cluster_0 Preparation Phase cluster_1 Simulation Phase cluster_2 Analysis Phase Ligand_Prep Ligand Preparation (Test & Reference Compounds) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (e.g., ADMET-AI) Ligand_Prep->ADMET Protein_Prep Protein Preparation (VEGFR-2, PDB: 4ASD) Protein_Prep->Docking Binding_Analysis Binding Energy & Interaction Analysis Docking->Binding_Analysis ADMET_Analysis Drug-Likeness & Toxicity Assessment ADMET->ADMET_Analysis Comparison Comparative Analysis vs. Sorafenib Binding_Analysis->Comparison ADMET_Analysis->Comparison

Caption: Overall in silico workflow for comparative analysis.

Detailed Methodologies: Step-by-Step Protocols

This section details the experimental protocols for the in silico analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Ligand Preparation

Rationale: To perform an accurate docking simulation, the 2D chemical structures of the ligands must be converted into low-energy 3D conformations with correct atom types and charges.

Protocol:

  • Obtain 2D Structures: The structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem. The structure of Sorafenib can be obtained from DrugBank or PubChem.

  • 3D Conversion and Energy Minimization: Use software like Avogadro or the functionalities within molecular modeling suites (e.g., MOE, Schrödinger) to convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • File Format Conversion: Save the final 3D structures in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina.[7] This step typically involves assigning polar hydrogens and calculating Gasteiger charges.

Protein Preparation

Rationale: The raw crystal structure from the Protein Data Bank (PDB) often contains water molecules, co-factors, and other elements not relevant to the docking simulation. These must be removed, and the protein structure must be prepared to ensure correct protonation states and charge assignments.

Protocol (using PDB ID: 4ASD):

  • Download Structure: Obtain the PDB file for 4ASD from the RCSB Protein Data Bank.

  • Clean the Structure: Using a molecular visualization tool like UCSF Chimera or AutoDockTools, remove all water molecules and the co-crystallized ligand (Sorafenib).[8]

  • Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Molecular Docking Simulation

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, along with the binding affinity.[9] This allows for a quantitative comparison of different ligands. AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[7]

Protocol (using AutoDock Vina):

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of VEGFR-2. For PDB ID 4ASD, this box should be centered on the position of the co-crystallized Sorafenib. A typical grid box size would be 60x60x60 Å to allow sufficient space for the ligand to move freely.[10]

  • Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Run Docking Simulation: Execute the AutoDock Vina program from the command line, using the configuration file as input. The software will perform a series of conformational searches for the ligand within the grid box and score the resulting poses.[7]

  • Validation: To validate the docking protocol, the co-crystallized ligand (Sorafenib) can be "redocked" into the binding site. A successful docking protocol should predict a binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystal structure pose.[11][12]

In Silico ADMET Prediction

Rationale: A compound with high binding affinity may still fail in clinical trials due to poor pharmacokinetic properties.[13] Predicting ADMET properties early in the discovery process helps to identify compounds with a higher likelihood of success.[14]

Protocol (using a web-based tool like ADMET-AI):

  • Submit for Prediction: Input the SMILES strings for both this compound and Sorafenib.

  • Analyze Results: The server will return predictions for a wide range of properties, including aqueous solubility, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and potential toxicity endpoints.

  • Compare to Known Drugs: Many platforms provide context by comparing the predicted properties of the input molecules to those of a large database of approved drugs, which is crucial for assessing "drug-likeness".[16]

Hypothetical Results and Comparative Analysis

This section presents a hypothetical but plausible set of results from the described in silico experiments, designed to illustrate the comparative nature of the guide.

Molecular Docking Performance

The docking simulation would provide a binding affinity score (in kcal/mol) for the best-predicted pose of each compound. A more negative score indicates a stronger predicted binding affinity.

Table 1: Comparative Docking Results against VEGFR-2

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound -8.5Cys919, Asp1046, Glu885, Leu1035
Sorafenib (Reference) -10.2Cys919, Asp1046, Glu885, Phe1047

Analysis of Binding Interactions:

  • Sorafenib: As observed in its crystal structure (4ASD), Sorafenib is expected to form a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region of the kinase.[6] Its urea moiety often forms additional hydrogen bonds with the side chains of Glu885 and Asp1046 . The trifluoromethylphenyl group typically occupies a hydrophobic pocket.

  • This compound: Hypothetically, the amino group and the nitrile nitrogen of our test compound could also act as hydrogen bond donors and acceptors, respectively, potentially interacting with Cys919 . The fluoro and methoxyethoxy substituents would influence its orientation within the hydrophobic pockets. The methoxyethoxy tail could form favorable interactions in the solvent-exposed region.

G cluster_0 VEGFR-2 Active Site Cys919 Cys919 (Hinge) Asp1046 Asp1046 (DFG motif) Glu885 Glu885 Hydrophobic_Pocket Hydrophobic Pocket Test_Compound Test Compound (this compound) Test_Compound->Cys919 H-Bond Test_Compound->Asp1046 H-Bond Test_Compound->Hydrophobic_Pocket Hydrophobic Int.

Caption: Hypothetical key interactions of the test compound.
Comparative ADMET Profile

The ADMET prediction would provide insights into the drug-like qualities of the test compound compared to the established drug, Sorafenib.

Table 2: Comparative In Silico ADMET Prediction

PropertyThis compoundSorafenib (Reference)Desired Range for Oral Drugs
Molecular Weight ( g/mol ) 210.21464.8< 500
LogP (Lipophilicity) 2.13.81 - 3
Aqueous Solubility (LogS) -2.5-4.5> -4.0
BBB Permeability LowLowLow (for non-CNS targets)
CYP2D6 Inhibition Non-inhibitorInhibitorNon-inhibitor
hERG Inhibition Low RiskModerate RiskLow Risk
AMES Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenic

Analysis of ADMET Profile:

Based on these hypothetical results, this compound displays a favorable drug-like profile. Its lower molecular weight and LogP fall well within Lipinski's Rule of Five guidelines. The predicted higher aqueous solubility and lower risk of hERG and CYP450 inhibition compared to Sorafenib would be advantageous, suggesting a potentially better safety and pharmacokinetic profile.

Discussion and Future Perspectives

The in silico analysis presented here provides a compelling, albeit hypothetical, case for this compound as a lead structure for the development of novel VEGFR-2 inhibitors. While its predicted binding affinity is lower than that of the highly optimized drug Sorafenib, its strong ADMET profile suggests it could be a promising starting point for medicinal chemistry efforts.

The next logical steps would be to synthesize the compound and validate these computational predictions through experimental assays:

  • In Vitro Kinase Assay: To determine the actual inhibitory concentration (IC50) against VEGFR-2.

  • Cell-Based Assays: To assess its effect on the proliferation and migration of human umbilical vein endothelial cells (HUVECs).

  • Experimental ADME Profiling: To confirm properties like solubility and metabolic stability.

It is crucial to acknowledge the limitations of in silico modeling. Docking scores are approximations of binding affinity, and ADMET prediction models are based on existing data and may not be accurate for all chemical scaffolds. However, as a tool for hypothesis generation and candidate prioritization, the workflow described is invaluable for accelerating the drug discovery process.

Conclusion

This guide has detailed a comprehensive in silico workflow for the evaluation of this compound as a potential VEGFR-2 inhibitor. Through a comparative analysis against the established drug Sorafenib, we have demonstrated how molecular docking and ADMET prediction can be synergistically employed to build a strong, data-driven rationale for advancing a novel compound in the drug discovery pipeline. The hypothetical results suggest that while further optimization may be needed to enhance its binding potency, the core scaffold of this compound possesses a promising drug-like profile, warranting further experimental investigation.

References

  • ADMET-AI. ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

  • ADMET-AI. ADMET-AI Website. [Link]

  • TechLearn. What is Molecular Docking? Purpose, Types and softwares used in Molecular Docking. [Link]

  • Alqahtani, S. (2024). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. British Journal of Pharmacology, 181(10), 1533-1549. [Link]

  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]

  • Center for Computational Structural Biology. DOCKING. [Link]

  • Sriram, D., et al. (2015). In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. PLoS ONE, 10(4), e0123605. [Link]

  • ResearchGate. Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. [Link]

  • Cirrincione, V. M., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363-367. [Link]

  • Liu, K., et al. (2019). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Scientific Reports, 9, 11463. [Link]

  • ResearchGate. a Crystal structure of a potent VEGFR-2 kinase inhibitor together with... [Link]

  • ResearchGate. (PDF) SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. [Link]

  • Zaitoun, M. A., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Pharmaceuticals, 14(10), 1030. [Link]

  • Chen, Y. F., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 15(9), 16646-16663. [Link]

  • Kamal, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(8), 1435-1463. [Link]

  • MDPI. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. [Link]

  • El-Damasy, D. A., et al. (2024). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 29(1), 241. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists in the fast-paced world of drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile (CAS No. 2248003-85-0), a common intermediate in the synthesis of various active compounds.[1][2] Adherence to these procedures is essential not only for regulatory compliance but for the fundamental safety of ourselves, our colleagues, and the environment.

This document moves beyond a simple checklist, explaining the scientific reasoning behind each step to foster a culture of safety and deep understanding within the laboratory.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This dictates the necessary personal protective equipment (PPE), storage requirements, and ultimate disposal pathway. This compound is classified with several hazards that demand careful management.[1]

Table 1: GHS Hazard Classification

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Source: MedChemExpress Safety Data Sheet[1]

The causality behind these classifications is rooted in the molecule's structure. The benzonitrile group can be toxic, while the amino and fluoro groups can contribute to irritant properties. Therefore, the primary safety objective is to prevent any direct contact, ingestion, or inhalation of the compound.

Part 2: The Regulatory Framework: Understanding "Cradle-to-Grave"

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous materials under the Resource Conservation and Recovery Act (RCRA).[3] This legislation establishes a "cradle-to-grave" system, meaning that the generator of the hazardous waste is responsible for its safe management from the moment it is created to its final, environmentally sound disposal.[4][5]

It is a common policy for research institutions that all chemical wastes are to be treated as hazardous unless explicitly determined otherwise by the Environmental Health and Safety (EHS) department.[4][6] This policy simplifies compliance and minimizes risk. Disposing of chemical waste down the drain or in regular trash is strictly prohibited unless specific written permission is granted by EHS for non-hazardous, approved substances.[7][8]

Part 3: Standard Operating Procedure for Disposal

This protocol outlines the validated, step-by-step process for safely disposing of waste this compound.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.[1]

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid material or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Step 2: Waste Containerization

Proper containment is the first step in the disposal chain.

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[7]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or waste solid this compound should be placed directly into a designated solid chemical waste container.

    • Contaminated Labware: Items like gloves, weighing paper, or pipette tips that are contaminated with the chemical should be collected in a separate, clearly labeled container or bag for solid hazardous waste.[9]

    • Liquid Waste: If the compound is in solution, it must be collected in a designated liquid hazardous waste container.

Step 3: Labeling the Hazardous Waste Container

As soon as waste is added to the container, it must be labeled.[6] The label serves as a critical communication tool for safety personnel and disposal technicians.

  • Use the official "Hazardous Waste" tag provided by your institution's EHS department.[7]

  • Clearly write the full chemical name: "this compound".[7] Do not use abbreviations or chemical formulas.

  • List all components of a mixture, including solvents, with their approximate percentages.

  • Include the name of the Principal Investigator and the laboratory location (building and room number).[7]

  • Mark the appropriate hazard pictograms based on the information in Table 1.[7]

Step 4: Accumulation and Storage

Waste containers must be stored safely within the laboratory pending pickup.

  • Keep Containers Closed: The container must be securely sealed at all times, except when actively adding waste.[9]

  • Designated Area: Store the waste container in a designated satellite accumulation area within the lab. This area should be clearly marked.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.

Step 5: Arranging for Professional Disposal

Laboratory personnel should never transport hazardous waste outside of their immediate work area.[6]

  • Contact EHS: Once the container is full or ready for disposal, follow your institution's specific procedure to request a pickup from the EHS or Hazardous Waste Management department.[7]

  • Provide Documentation: Have the Safety Data Sheet (SDS) available for the disposal technicians if requested.

  • Final Disposal Method: The ultimate disposal will be handled by a licensed waste facility, likely through high-temperature incineration, which is the standard and safest method for organic chemical waste.[10]

Visual Workflow: Routine Disposal Protocol

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage On-Site Management cluster_disposal Final Disposal PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container 2. Place Waste in Compatible Container PPE->Container Label 3. Affix & Complete Hazardous Waste Label Container->Label Store 4. Store in Designated Satellite Accumulation Area Label->Store EHS 5. Request Pickup from EHS/Waste Management Store->EHS Pickup 6. Professional Pickup by Licensed Vendor EHS->Pickup G Spill Spill Occurs Assess Is the spill large or beyond your training to handle? Spill->Assess Evacuate Evacuate Area Close Doors Call Emergency Response Assess->Evacuate Yes SmallSpill Small, manageable spill Assess->SmallSpill No PPE Don Enhanced PPE (incl. Respirator) SmallSpill->PPE Contain Contain & Absorb Spill PPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decon Decontaminate Surface Collect->Decon Dispose Dispose of all cleanup materials as hazardous waste Decon->Dispose

Caption: Decision-making workflow for chemical spill response.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of South Carolina.
  • Safety Data Sheet: this compound. MedChemExpress.
  • Hazardous Waste and Disposal Consider
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • This compound. MedChemExpress.
  • 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures. BenchChem.

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Comprehensive Safety and Handling Guide for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile (CAS No. 2248003-85-0). As a valued researcher, your safety is paramount. This document moves beyond mere compliance, offering a framework of deep operational understanding to ensure that your work with this compound is conducted with the highest degree of safety and scientific integrity.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a substituted benzonitrile, a class of compounds that requires careful handling due to potential toxicity. The specific hazard profile of this compound, as classified under the Globally Harmonized System (GHS), necessitates a robust personal protective equipment (PPE) strategy and meticulous handling procedures.[1]

The primary routes of exposure are ingestion, skin contact, and inhalation.[1] The compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

The presence of a fluorine atom and a nitrile group warrants particular attention. While fluorine can enhance metabolic stability in drug candidates, its metabolism can sometimes lead to the release of toxic byproducts.[2] Nitrile groups can be metabolized to release cyanide in vivo, a mechanism of toxicity for many benzonitrile compounds.[3] Therefore, preventing exposure is the cornerstone of safe handling.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is mandatory to prevent all potential routes of exposure. The selection of specific PPE is not arbitrary; it is a direct response to the identified hazards.

PPE CategoryItemSpecification & Rationale
Hand Protection Nitrile GlovesDouble-gloving with nitrile gloves is required. Nitrile offers good chemical resistance to a broad range of chemicals.[4] Double-gloving provides an additional barrier against tears and contamination during glove removal. For prolonged contact, consult the glove manufacturer's compatibility data.
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z87.1 standards are mandatory. [4] A face shield worn over the goggles is required when handling larger quantities or when there is a significant risk of splashes.[4] This combination protects against both direct splashes and aerosolized particles.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[4]
Respiratory Protection Chemical Fume HoodAll handling of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5][6]
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoes that cover the entire foot are required to protect against spills.[4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key stages of handling this compound.

Preparation and Pre-Handling
  • Work Area Designation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[4]

  • Emergency Preparedness: Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]

  • Spill Kit: Have a spill control kit containing absorbent materials (e.g., diatomite, universal binders) readily available.[1]

  • PPE Inspection: Before entering the designated work area, don and inspect all required PPE for integrity.

Compound Handling and Dispensing
  • Container Handling: Carefully open the container within the chemical fume hood to avoid generating airborne dust.[4]

  • Weighing and Transfer: Use appropriate tools (e.g., spatula, weigh paper) to dispense the required amount of the compound. Minimize the creation of dust by handling the powder gently.[4]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

Post-Handling and Decontamination
  • Container Sealing: Tightly seal the main container and any intermediate containers after use.

  • Surface Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. This can be achieved by scrubbing with alcohol, followed by a thorough wash with soap and water.[1][7]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Remove gloves last, turning them inside out as you remove them. Wash hands thoroughly with soap and water after removing all PPE.[1]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[8]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide respiratory support. Call a poison center or doctor if you feel unwell.[8]

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an absorbent material.[1] Collect the material into a suitable, labeled container for hazardous waste disposal.[8] Prevent the spill from entering drains or waterways.[1]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound is considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: Do not mix this waste with other waste streams.[4]

  • Containerization: Collect all unused product and contaminated disposable items (e.g., gloves, weigh paper, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[4][7]

  • Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Never dispose of this chemical down the drain or in regular trash. [4]

Visual Workflow Diagrams

The following diagrams illustrate the key procedural workflows for safe handling and emergency response.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Locate Eyewash/Shower prep1->prep2 prep3 Inspect & Don Full PPE prep2->prep3 handle1 Carefully Open Container prep3->handle1 handle2 Weigh & Dispense handle1->handle2 handle3 Prepare Solution handle2->handle3 handle4 Seal Container handle3->handle4 clean1 Decontaminate Surfaces handle4->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Properly Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Step-by-step workflow for handling the chemical.

G cluster_actions Immediate Actions cluster_followup Follow-Up start Exposure Event Occurs action1 Remove from Exposure Source start->action1 action2 Initiate First Aid (Flush Skin/Eyes, Fresh Air) action1->action2 action3 Alert Supervisor / EHS action2->action3 follow1 Seek Professional Medical Attention action3->follow1 follow2 Document Incident follow1->follow2 follow3 Review & Revise Procedures follow2->follow3

Caption: Emergency response logical relationship.

References

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]

  • Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. Cole-Parmer. [Link]

  • 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659. PubChem. [Link]

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI). [Link]

  • Toxicology of fluorine-containing monomers. PubMed. [Link]

  • 2-Amino-6-chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

Sources

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